molecular formula C11H22N2O2 B1332675 (R)-3-(Boc-aminomethyl)piperidine CAS No. 879275-33-9

(R)-3-(Boc-aminomethyl)piperidine

Cat. No.: B1332675
CAS No.: 879275-33-9
M. Wt: 214.3 g/mol
InChI Key: KHPQHXGYYXYTDN-SECBINFHSA-N
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Description

(R)-3-(Boc-aminomethyl)piperidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHPQHXGYYXYTDN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501203561
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

879275-33-9
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
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Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
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Record name (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate
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Foundational & Exploratory

The Cornerstone Chiral Building Block: A Technical Guide to (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these crucial intermediates is (R)-3-(Boc-aminomethyl)piperidine, a versatile molecule whose structural features are pivotal in the creation of a range of therapeutic agents. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Nomenclature and Structural Identification

This compound is systematically known as tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate . Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) number, 879275-33-9 .

The molecule incorporates a piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom. The key features of its structure are:

  • A chiral center at the 3-position of the piperidine ring, with the (R)-configuration. This specific stereochemistry is often critical for the biological activity of the final drug molecule.

  • An aminomethyl group at the 3-position, providing a crucial linkage point for further synthetic modifications.

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the exocyclic amine. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for selective reactions at other positions of the molecule, such as the piperidine nitrogen.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for process development, formulation, and quality control.

PropertyValueSource
CAS Number 879275-33-9
Molecular Formula C₁₁H₂₂N₂O₂[]
Molecular Weight 214.30 g/mol
Appearance Colorless to light yellow liquid or low melting solid[2]
Topological Polar Surface Area (TPSA) 50.4 Ų
XLogP3-AA 1.2

Spectroscopic Characterization:

While a comprehensive, publicly available dataset is limited, typical spectroscopic data for related aminopiperidine derivatives provide an expected profile. For the racemic N-Boc protected 3-aminomethylpiperidine (CAS 162167-97-7), the following 1H NMR data is available, which can serve as a reference.

  • ¹H NMR (Reference for 3-(Boc-aminomethyl)piperidine, CAS 162167-97-7) : The spectrum would be expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), protons on the piperidine ring (a complex multiplet region between ~1.0-3.5 ppm), and the aminomethyl protons.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate and the piperidine amine, C-H stretching of the alkyl groups, and a strong C=O stretching band for the carbamate group.[2]

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a key challenge, often starting from chiral precursors or involving a resolution step. While specific, detailed protocols in peer-reviewed literature are scarce, patent literature often provides insights into manufacturing processes. A common conceptual approach involves the synthesis of a racemic mixture followed by chiral resolution, or an asymmetric synthesis from a chiral starting material.

Conceptual Synthetic Workflow:

A plausible synthetic route can be envisioned starting from a suitable pyridine derivative, which is then reduced and functionalized.

G cluster_0 Synthetic Pathway Start Pyridine-3-carbonitrile Step1 Reduction to 3-(Aminomethyl)piperidine Start->Step1 e.g., Catalytic Hydrogenation Step2 Boc Protection Step1->Step2 (Boc)₂O, Base Step3 Chiral Resolution Step2->Step3 Chiral Acid (e.g., Tartaric acid) Final This compound Step3->Final Separation & Neutralization

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical Example based on similar transformations):

The following protocol is a representative example of how such a synthesis might be approached, based on common organic chemistry principles. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reduction of Pyridine-3-carbonitrile: To a solution of pyridine-3-carbonitrile in an appropriate solvent (e.g., methanol or ethanol), a hydrogenation catalyst (e.g., Rh/C or Raney Nickel) is added. The mixture is then subjected to hydrogenation under pressure until the reaction is complete, yielding 3-(aminomethyl)piperidine.

  • Boc Protection: The crude 3-(aminomethyl)piperidine is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until the starting material is consumed, yielding racemic 3-(Boc-aminomethyl)piperidine.

  • Chiral Resolution: The racemic mixture is dissolved in a suitable solvent, and a chiral resolving agent, such as a derivative of tartaric acid, is added. The diastereomeric salts are allowed to crystallize, and the desired diastereomer is isolated by filtration.

  • Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the enantiomerically pure this compound, which is then extracted with an organic solvent. The solvent is removed under reduced pressure to yield the final product.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, with a nucleophilic piperidine nitrogen and a protected primary amine, allows for sequential and controlled introduction into larger molecular scaffolds.

Key Therapeutic Areas:

  • Antipsychotic Agents: This class of compounds is frequently used as intermediates in the synthesis of novel antipsychotic drugs.[4] The piperidine moiety is a common feature in many centrally acting agents, and the specific stereochemistry and functional handles of this building block are leveraged to achieve desired pharmacological profiles.

  • Enzyme Inhibitors: The molecule is utilized in the synthesis of various enzyme inhibitors for chemical biology research and drug discovery.[4] The piperidine scaffold can be elaborated to interact with the active sites of target enzymes, while the aminomethyl group provides a point of attachment for other pharmacophoric elements.

  • Modular Ligand Construction: In the broader context of medicinal chemistry, it is employed in modular ligand construction and the diversification of heterocyclic compound libraries.[] This allows for the rapid generation of a multitude of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available data for the racemic mixture and similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as causing skin corrosion/irritation.[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Storage:

The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure its stability and prevent degradation.[5]

Conclusion

This compound is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its unique structural and stereochemical features make it an indispensable tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working in the field of medicinal chemistry. The continued use of this and similar building blocks will undoubtedly contribute to the discovery and development of the next generation of therapeutic agents.

References

A Technical Guide to (R)-3-(Boc-aminomethyl)piperidine: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-3-(Boc-aminomethyl)piperidine, a valuable chiral building block in modern medicinal chemistry. This document details its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a piperidine derivative carrying a Boc-protected aminomethyl group at the 3-position. The presence of the tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine enhances its stability and utility in multi-step organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
CAS Number 140645-23-4, 879275-33-9
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol

Synonyms:

  • 3(R)-Aminomethyl-piperidine-1-carboxylic acid tert-butyl ester

  • tert-butyl (3R)-3-piperidinylmethylcarbamate

  • (R)-1-N-Boc-3-(aminomethyl)piperidine

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless to light yellow liquid or low melting solid
Density 0.997 g/mL at 25 °C
Boiling Point 299.4 °C at 760 mmHg
Refractive Index n20/D 1.473
Storage Temperature 2-8°C

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a critical aspect of its utility. While various synthetic routes to piperidine derivatives exist, a common strategy involves the preparation of a racemic mixture followed by chiral resolution, or an asymmetric synthesis from a chiral precursor. A representative experimental protocol for the synthesis of the racemic compound, 3-(Boc-aminomethyl)piperidine, is provided below. The synthesis of the specific (R)-enantiomer can be achieved through chiral resolution of the racemate or by starting from an appropriate chiral material like (R)-nipecotic acid.

Experimental Protocol: Synthesis of Racemic 3-(Boc-aminomethyl)piperidine

This protocol describes the synthesis of the racemic mixture via debenzylation of a protected precursor.[1]

Reaction: Debenzylation of tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate.

Materials:

  • tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate

  • Methanol (MeOH)

  • 10% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Cyclohexene

  • Argon

  • Celite

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • To a solution of tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate (1.0 equivalent) in methanol, add 10% Pd(OH)₂/C (10 wt%).

  • Under an argon atmosphere, add cyclohexene (10.0 equivalents) to the reaction mixture.

  • Reflux the resulting suspension under an argon atmosphere for 20 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using a solvent system of dichloromethane/methanol/triethylamine (e.g., 3:1:0.1, v/v/v) to afford 3-(Boc-aminomethyl)piperidine.

Note on Chiral Resolution: The resulting racemic mixture can be resolved into its individual enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, such as (-)-O,O'-di-p-toluoyl-L-tartaric acid.[2]

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a protected primary amine, allows for sequential and selective chemical modifications.

This compound is particularly valuable in the development of drugs targeting the central nervous system.[2] The piperidine scaffold is a common motif in many neurologically active compounds. The specific stereochemistry of the (R)-enantiomer is often essential for achieving the desired potency and selectivity for a biological target.

Key Application Areas:

  • Neurological Disorders: As an intermediate in the synthesis of compounds for treating a range of neurological and psychiatric conditions.[2]

  • Organic Synthesis: A versatile starting material for the creation of diverse heterocyclic compounds and libraries for high-throughput screening.

  • Peptide Synthesis: Utilized in the preparation of peptidomimetics to enhance stability and bioavailability.[2]

  • Materials Science: Explored in the development of novel polymers and functional materials.

Visualizing Synthetic Utility

The following diagrams, generated using Graphviz, illustrate the synthetic importance of this compound.

G General Synthetic Pathway for this compound cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product Racemic_Precursor Racemic 3-(Aminomethyl)piperidine Derivative Boc_Protection Boc Protection of Aminomethyl Group Racemic_Precursor->Boc_Protection (Boc)₂O Chiral_Resolution Chiral Resolution Boc_Protection->Chiral_Resolution Chiral Resolving Agent (e.g., Tartaric Acid Derivative) Final_Product This compound Chiral_Resolution->Final_Product

Caption: A plausible synthetic workflow for obtaining this compound.

G Application as a Chiral Building Block in Drug Discovery cluster_reactions Chemical Modifications Building_Block This compound N_Alkylation N-Alkylation/ Arylation of Piperidine Building_Block->N_Alkylation R-X, Base Deprotection Boc Deprotection N_Alkylation->Deprotection Acid (e.g., TFA) Amide_Coupling Amide Coupling Deprotection->Amide_Coupling R-COOH, Coupling Agent Target_Molecule Bioactive Target Molecule (e.g., for Neurological Disorders) Amide_Coupling->Target_Molecule

Caption: A logical workflow illustrating the use of this compound in multi-step synthesis.

Conclusion

This compound is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its stereodefined structure and versatile reactivity make it an essential tool for medicinal chemists aiming to synthesize novel and effective therapeutic agents, particularly in the challenging area of neuroscience. This guide provides a foundational understanding of its properties and utility, empowering researchers to leverage this important molecule in their drug discovery endeavors.

References

(R)-3-(Boc-aminomethyl)piperidine: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-(Boc-aminomethyl)piperidine, a chiral piperidine derivative, serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif is incorporated into various drug candidates targeting a range of receptors and enzymes. This technical guide delves into the synthetic utility of this compound, highlighting its role in the development of potent and selective therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Metabotropic Glutamate Receptor 5 (mGluR5) antagonists.

Physicochemical Properties

This compound is a stable, commercially available building block. Its key properties are summarized below.

PropertyValue
IUPAC Name tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate
Molecular Formula C11H22N2O2
Molecular Weight 214.31 g/mol
Appearance White to off-white solid or colorless oil
Chirality (R)-enantiomer
Key Functional Groups Boc-protected primary amine, Secondary amine within the piperidine ring

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The piperidine scaffold of this compound is a key structural feature in the design of potent and selective DPP-4 inhibitors, a class of drugs used for the treatment of type 2 diabetes. The synthesis involves coupling the piperidine nitrogen to a suitable heterocyclic core.

Synthetic Workflow for DPP-4 Inhibitors

The general synthetic route involves the nucleophilic substitution of a leaving group on a heterocyclic core, such as a triazolopyrazine, with the secondary amine of this compound. This is followed by the deprotection of the Boc group and subsequent reaction to complete the molecule.

A This compound C Coupling Reaction A->C B Heterocyclic Core (e.g., Chlorotriazolopyrazine) B->C D Boc-Protected Intermediate C->D Nucleophilic Substitution E Boc Deprotection (e.g., TFA) D->E F Amine Intermediate E->F G Final Coupling/ Modification F->G H Final DPP-4 Inhibitor G->H

Caption: Synthetic workflow for DPP-4 inhibitors.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release. By inhibiting DPP-4, the synthesized compounds increase the levels of active GLP-1 and GIP, leading to improved glycemic control.

cluster_0 Pancreatic Islet Cells A GLP-1 / GIP (Active Incretins) B DPP-4 Enzyme A->B Degradation E Pancreatic Beta-Cells A->E Stimulation C Inactive Metabolites B->C D DPP-4 Inhibitor (Synthesized Drug) D->B Inhibition F Insulin Secretion (Glucose-Dependent) E->F

Caption: Signaling pathway of DPP-4 inhibition.

Experimental Protocols

General Procedure for N-Arylation:

  • To a solution of this compound (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Add the heterocyclic halide (e.g., 2-chloro-triazolopyrazine) (1.0 equivalent) to the mixture.

  • Heat the reaction mixture at 80-120 °C for 2-16 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Boc-Deprotection:

  • Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt can be used directly in the next step or neutralized with a base.

Application in the Synthesis of mGluR5 Antagonists

This compound is also a valuable precursor for synthesizing negative allosteric modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5). These antagonists are being investigated for their potential in treating various central nervous system (CNS) disorders, including anxiety, depression, and fragile X syndrome.

Synthetic Workflow for mGluR5 Antagonists

The synthesis typically involves an initial reductive amination to append a substituent to the piperidine nitrogen, followed by Boc-deprotection and subsequent amide bond formation.

A This compound C Reductive Amination A->C B Aldehyde/Ketone B->C D N-Substituted Intermediate C->D e.g., NaBH(OAc)3 E Boc Deprotection (e.g., HCl) D->E F Primary Amine E->F G Amide Coupling (with Carboxylic Acid) F->G H Final mGluR5 Antagonist G->H

Caption: Synthetic workflow for mGluR5 antagonists.

Mechanism of Action: mGluR5 Antagonism

mGluR5 is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate. It plays a key role in modulating synaptic plasticity and neuronal excitability. Overactivation of mGluR5 is implicated in several neurological and psychiatric disorders. The synthesized antagonists act as negative allosteric modulators, binding to a site on the receptor distinct from the glutamate binding site. This binding reduces the receptor's response to glutamate, thereby dampening excessive glutamatergic signaling.

cluster_0 Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Activates Antagonist mGluR5 Antagonist (Synthesized Drug) Antagonist->mGluR5 Allosteric Inhibition PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ Release / PKC Activation IP3_DAG->Ca_PKC Response Downstream Cellular Response (e.g., Neuronal Excitability) Ca_PKC->Response

Caption: Signaling pathway of mGluR5 antagonism.

Experimental Protocols

General Procedure for Reductive Amination:

  • Dissolve this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), in portions.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

General Procedure for Amide Coupling:

  • Dissolve the deprotected amine intermediate (1.0 equivalent), a carboxylic acid (1.0 equivalent), and a coupling agent such as HATU or HBTU (1.1 equivalents) in a solvent like DMF.

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 2-12 hours until the reaction is complete.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography or crystallization to obtain the final mGluR5 antagonist.

(R)-3-(Boc-aminomethyl)piperidine Derivatives: A Technical Guide to Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Boc-aminomethyl)piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core and the presence of a protected primary amine at a stereocenter make it a valuable scaffold for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for facile deprotection under specific conditions, enabling the selective functionalization of the aminomethyl moiety. This technical guide provides an in-depth overview of the synthesis, key applications, and pharmacological significance of this compound derivatives, with a primary focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Synthesis of the this compound Core

The enantiomerically pure this compound scaffold can be synthesized through various routes, often starting from readily available chiral precursors. Two common approaches involve the use of L-glutamic acid or the resolution of a racemic mixture.

Synthetic Route Starting from L-Glutamic Acid

A multi-step synthesis starting from the natural amino acid L-glutamic acid provides a reliable method to obtain the desired enantiomerically pure product. This route involves the formation of the piperidine ring through cyclization.

Experimental Protocol: Synthesis from L-Glutamic Acid

  • Esterification of L-Glutamic Acid: L-glutamic acid is first converted to its dimethyl ester.

  • Boc Protection: The amino group of the dimethyl ester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.

  • Reduction of Esters: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride (NaBH₄).

  • Tosylation of Diol: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Cyclization: The ditosylated intermediate undergoes intramolecular cyclization upon reaction with an amine, forming the piperidine ring.

  • Deprotection/Further Modification: The resulting N-substituted piperidine can then be processed to yield this compound.

Synthesis via Resolution of Racemic 3-Aminopiperidine

Another common approach involves the synthesis of racemic 3-aminopiperidine followed by chiral resolution to isolate the desired (R)-enantiomer. The resolved amine is then protected with a Boc group.

Therapeutic Applications: DPP-4 Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[4]

Alogliptin and Linagliptin: Key Examples

Two notable examples of DPP-4 inhibitors synthesized using this compound are Alogliptin and Linagliptin. The chiral aminopiperidine moiety is crucial for their potent and selective inhibition of the DPP-4 enzyme.[1][5]

Table 1: Pharmacological Data of Alogliptin and Linagliptin

CompoundTargetIC₅₀ (nM)Selectivity over DPP-8Selectivity over DPP-9
AlogliptinDPP-4~6.9[6]>10,000-fold[7][8]>10,000-fold[7][8]
LinagliptinDPP-4~1[9][10][11]>40,000-fold[12]>10,000-fold[12]
DPP-4 Signaling Pathway and Mechanism of Action

The inhibition of DPP-4 by derivatives of this compound has a downstream effect on glucose metabolism. The following diagram illustrates the signaling pathway.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion (β-cells) Insulin Secretion (β-cells) Incretin Hormones (GLP-1, GIP)->Insulin Secretion (β-cells) Stimulates Glucagon Secretion (α-cells) Glucagon Secretion (α-cells) Incretin Hormones (GLP-1, GIP)->Glucagon Secretion (α-cells) Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Inactivated by Glucose Uptake (Muscle, Adipose) Glucose Uptake (Muscle, Adipose) Insulin Secretion (β-cells)->Glucose Uptake (Muscle, Adipose) Promotes Hepatic Glucose Production Hepatic Glucose Production Insulin Secretion (β-cells)->Hepatic Glucose Production Inhibits Glucagon Secretion (α-cells)->Hepatic Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Alogliptin / Linagliptin Alogliptin / Linagliptin Alogliptin / Linagliptin->DPP-4 Enzyme Inhibits Lower Blood Glucose Lower Blood Glucose Glucose Uptake (Muscle, Adipose)->Lower Blood Glucose

DPP-4 signaling pathway and the mechanism of action of inhibitors.

Experimental Protocols

Synthesis of Alogliptin from this compound

A common synthetic route to Alogliptin involves the nucleophilic substitution of a chloropyrimidinedione intermediate with (R)-3-aminopiperidine (obtained after deprotection of the Boc group).

Alogliptin_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Salt Formation (Optional) start Start Materials intermediate1 6-chloro-3-methyluracil start->intermediate1 intermediate2 2-(bromomethyl)benzonitrile start->intermediate2 intermediate3 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile intermediate1->intermediate3 Base (e.g., K₂CO₃) Solvent (e.g., DMF) intermediate2->intermediate3 Base (e.g., K₂CO₃) Solvent (e.g., DMF) coupling Nucleophilic Substitution intermediate3->coupling alogliptin_base Alogliptin (free base) deprotection Boc Deprotection aminopiperidine (R)-3-aminopiperidine deprotection->aminopiperidine aminopiperidine->coupling coupling->alogliptin_base Base (e.g., K₂CO₃) Solvent (e.g., Isopropanol/Water) salt_formation Salt Formation alogliptin_base->salt_formation Benzoic Acid Ethanol alogliptin_benzoate Alogliptin Benzoate salt_formation->alogliptin_benzoate boc_piperidine This compound boc_piperidine->deprotection

General synthetic workflow for Alogliptin.

Experimental Protocol: Synthesis of Alogliptin [13]

  • Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile:

    • To a solution of 6-chloro-3-methyluracil in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

    • Add 2-(bromomethyl)benzonitrile to the mixture.

    • Heat the reaction mixture (e.g., 60-80 °C) for several hours, monitoring by TLC or HPLC.

    • Upon completion, cool the mixture and pour it into water to precipitate the product. Filter and dry the solid.

  • Synthesis of Alogliptin:

    • Deprotect this compound using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (R)-3-aminopiperidine.

    • Suspend the chloropyrimidinedione intermediate and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

    • Add potassium carbonate to the suspension.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by HPLC).

    • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate. The crude Alogliptin can be purified by recrystallization.

  • Formation of Alogliptin Benzoate:

    • Dissolve the purified Alogliptin in ethanol.

    • Add a solution of benzoic acid in ethanol.

    • Stir the mixture to allow the benzoate salt to precipitate.

    • Filter the solid, wash with ethanol, and dry under vacuum.

DPP-4 Inhibition Assay

The inhibitory activity of this compound derivatives against DPP-4 can be determined using a fluorometric assay.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay [14][15][16]

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 8.0).

    • Test compounds (derivatives of this compound) dissolved in DMSO.

    • Positive control inhibitor (e.g., Sitagliptin).

    • 96-well microplate (black, for fluorescence).

    • Microplate reader with fluorescence detection (λex = 360 nm, λem = 460 nm).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound solution at various concentrations.

    • Add the DPP-4 enzyme solution and incubate at 37 °C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) solution.

    • Incubate the plate at 37 °C for a set period (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity at the specified wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Other Potential Applications

While the development of DPP-4 inhibitors is the most prominent application, the this compound scaffold is also utilized in the synthesis of compounds targeting other therapeutic areas. Its structural features make it a valuable component in the design of ligands for various receptors and enzymes. Research has explored its use in the development of agents for neurological disorders, although this area is less developed compared to its application in diabetes.[17] The versatility of this building block suggests potential for its incorporation into a wider range of drug candidates in the future.

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis, most notably for the creation of highly effective and selective DPP-4 inhibitors like Alogliptin and Linagliptin. The stereochemistry of this intermediate is paramount to the biological activity of the final drug products. The synthetic routes to this scaffold are well-established, and its incorporation into complex molecules is synthetically tractable. The continued exploration of derivatives based on this piperidine core holds promise for the discovery of novel therapeutics for a range of diseases beyond type 2 diabetes. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to leverage the potential of this compound and its derivatives.

References

The Pivotal Role of (R)-3-(Boc-aminomethyl)piperidine and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-3-(Boc-aminomethyl)piperidine and its closely related analog, (R)-3-(Boc-amino)piperidine , have emerged as indispensable chiral building blocks in medicinal chemistry. Their rigid piperidine core and strategically placed protected amine functionality provide a versatile scaffold for the synthesis of complex, biologically active molecules. This technical guide delves into the significant applications of these compounds, with a primary focus on their role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will explore detailed synthetic protocols, comparative pharmacological data, and the underlying biological pathways influenced by drugs derived from these critical intermediates.

A note on nomenclature: While the initial topic specified this compound, the vast majority of its prominent applications in the synthesis of blockbuster drugs, such as DPP-4 inhibitors, utilize its close analog, (R)-3-(Boc-amino)piperidine. This guide will focus on the applications of the more prevalently used (R)-3-(Boc-amino)piperidine, as it offers a more comprehensive and impactful overview for researchers in the field.

A Cornerstone in the Synthesis of DPP-4 Inhibitors

The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with various biological targets. The Boc-protected aminopiperidine structure, particularly the (R)-enantiomer, is crucial for achieving the desired stereochemistry and functionalization in a number of modern pharmaceuticals.

(R)-3-(Boc-amino)piperidine is a key intermediate in the synthesis of several DPP-4 inhibitors, a class of oral antidiabetic drugs that help to control blood sugar levels.[1][2] Notable examples include Alogliptin and Linagliptin. The chiral integrity of the aminopiperidine is essential for the high potency and selectivity of these drugs.[1]

The DPP-4/GLP-1 Signaling Pathway

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3] GLP-1 plays a crucial role in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon release, and slowing gastric emptying.[3][4] By inhibiting DPP-4, drugs like Alogliptin and Linagliptin increase the levels of active GLP-1, thereby enhancing its beneficial effects on blood sugar control.[5]

DPP-4 Inhibition Signaling Pathway DPP-4 Inhibition Signaling Pathway cluster_0 Pancreatic β-cell cluster_1 Bloodstream GLP-1R GLP-1 Receptor AC Adenylate Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion GLP-1_active Active GLP-1 GLP-1_active->GLP-1R Binds to DPP-4 DPP-4 Enzyme GLP-1_active->DPP-4 Degraded by GLP-1_inactive Inactive GLP-1 DPP-4->GLP-1_inactive DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP-4_Inhibitor->DPP-4 Inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Quantitative Pharmacological Data

The efficacy of DPP-4 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). Lower values indicate greater potency. The following table summarizes these values for several prominent DPP-4 inhibitors, including those synthesized using the (R)-3-aminopiperidine scaffold.

DrugTargetIC50 (nM)Ki (nM)Scaffold Origin
Alogliptin DPP-4<10[6]-(R)-3-aminopiperidine[7]
Linagliptin DPP-41-10[8]-(R)-3-aminopiperidine[1]
Sitagliptin DPP-418[9]-Other
Vildagliptin DPP-462[10]-Other
Saxagliptin DPP-450[10]-Other

Experimental Protocols

The synthesis of DPP-4 inhibitors using (R)-3-(Boc-amino)piperidine typically involves a multi-step process. Below are generalized experimental protocols for the synthesis of Alogliptin and Linagliptin, based on published literature.

Synthesis of Alogliptin

The synthesis of Alogliptin often starts with the preparation of a pyrimidinedione intermediate, which is then coupled with (R)-3-aminopiperidine.[11]

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

To a solution of 6-chloro-3-methyluracil in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. 2-(bromomethyl)benzonitrile is then added to the mixture.[11] The reaction is heated (e.g., at 60-80 °C) for several hours and monitored by techniques like TLC or HPLC.[11] Upon completion, the mixture is cooled and poured into water to precipitate the product, which is then filtered, washed, and dried.[11]

Step 2: Synthesis of Alogliptin

The intermediate from Step 1 and (R)-3-aminopiperidine dihydrochloride are suspended in a solvent mixture, for example, isopropanol and water.[11] A base, such as potassium carbonate, is added, and the mixture is heated to reflux for several hours.[11] After completion, the reaction is cooled, and inorganic salts are removed by filtration. The filtrate is concentrated, and the crude Alogliptin can be purified by recrystallization or column chromatography.[11]

Synthesis of Linagliptin

The synthesis of Linagliptin involves the coupling of a xanthine derivative with (R)-3-aminopiperidine.[1]

Step 1: Synthesis of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

8-bromo-3-methylxanthine is reacted with 1-bromo-2-butyne in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as DMF. The resulting intermediate is then reacted with 2-(chloromethyl)-4-methylquinazoline in the presence of a base like sodium carbonate in a solvent such as dimethylacetamide (DMA) to yield the bromo adduct.[1]

Step 2: Synthesis of Linagliptin

The bromo adduct from Step 1 is condensed with (R)-3-aminopiperidine hydrochloride in the presence of a base like potassium carbonate in a solvent such as DMF at an elevated temperature (e.g., 80°C).[1] After the reaction is complete, the crude Linagliptin is worked up and purified, often by recrystallization from a suitable solvent system like methanol/methyl-tert-butyl ether to achieve high purity.[1]

Experimental Workflow for DPP-4 Inhibitor Screening

The discovery of new DPP-4 inhibitors relies on robust screening assays to identify and characterize potential drug candidates. A common in vitro workflow involves a fluorescence-based enzyme inhibition assay.

DPP-4_Inhibitor_Screening_Workflow Workflow for In Vitro DPP-4 Inhibitor Screening Start Start Prepare_Reagents Prepare Reagents (DPP-4 Enzyme, Substrate, Buffer, Test Compounds) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Enzyme, Buffer, Inhibitor/Vehicle) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (e.g., 10 min at 37°C) Assay_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Pre_incubation->Add_Substrate Incubation Incubation (e.g., 30 min at 37°C) Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence (Ex/Em = 360/460 nm) Incubation->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: In Vitro DPP-4 Inhibitor Screening Workflow.

This workflow typically involves the following steps:

  • Reagent Preparation: The DPP-4 enzyme, a fluorogenic substrate (such as Gly-Pro-aminomethylcoumarin), assay buffer, and the test compounds (potential inhibitors) are prepared.[12][13]

  • Assay Setup: The enzyme, buffer, and either the test compound or a vehicle control are added to the wells of a microplate.[13]

  • Pre-incubation: The plate is pre-incubated to allow the test compounds to interact with the enzyme.[13]

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.[12]

  • Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.[12]

  • Fluorescence Measurement: A plate reader is used to measure the fluorescence generated by the cleavage of the substrate. The intensity of the fluorescence is proportional to the enzyme activity.[13]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells. From this data, the IC50 value can be determined.

Beyond DPP-4 Inhibition: Other Applications

While the role of this compound and its analogs in the synthesis of DPP-4 inhibitors is well-established, these versatile building blocks are also utilized in the development of other therapeutic agents. Their unique structural features make them valuable for creating molecules that target a range of biological pathways. For instance, piperidine derivatives are being investigated as neurokinin (NK) receptor antagonists, which have potential applications in treating pain, depression, and emesis.[14] The chiral piperidine scaffold is instrumental in achieving the specific conformations required for potent and selective receptor binding.

Conclusion

This compound and, more prominently, its analog (R)-3-(Boc-amino)piperidine, are of paramount importance in modern medicinal chemistry and drug discovery. Their application as chiral building blocks has been pivotal in the successful development of highly effective DPP-4 inhibitors for the management of type 2 diabetes. The ability to introduce a stereochemically defined piperidine ring is crucial for the potency, selectivity, and overall pharmacological profile of these drugs. As research continues to explore new therapeutic targets, the versatility of these piperidine-based scaffolds ensures their continued relevance and utility in the creation of the next generation of innovative medicines. This guide provides a foundational understanding for researchers and scientists working to leverage these powerful synthetic intermediates in their drug development endeavors.

References

(R)-3-(Boc-aminomethyl)piperidine: A Core Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-(Boc-aminomethyl)piperidine, a chiral piperidine derivative, has emerged as a pivotal building block in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid, conformationally defined structure and the presence of a protected primary amine make it an invaluable synthon for introducing a chiral aminomethylpiperidine moiety into a target molecule. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of cutting-edge therapeutics.

Physicochemical Properties and Spectroscopic Data

This compound, also known as (R)-tert-butyl (piperidin-3-ylmethyl)carbamate, is a white to off-white solid. Its Boc-protecting group allows for controlled reactivity in subsequent synthetic steps. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number879275-33-9
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.31 g/mol
Melting Point64-66 °C[1]
Optical Rotation [α]D-11.03 (c=0.10, methanol) (for the (S)-enantiomer)[1]
AppearanceWhite to off-white solid

Table 2: Spectroscopic Data for (S)-tert-butyl (piperidin-3-ylmethyl)carbamate (Enantiomer of the title compound) [1]

TypeData
¹H NMR (CDCl₃, 300MHz) δ 1.01-1.21 (m, 2H, H-4); 1.39 (s, 9H, -OC(CH₃)₃); 1.57- 1.72 (m, 3H, H-3, H-5); 2.20-2.31 (m, 1H, CHₐNHBoc); 2.49-2.56 (m, 1H, CH♭NHBoc); 2.90-3.03 (m, 4H, H-2, H-4); 4.77 (brs, 1H, NH)
¹³C NMR (CDCl₃, 300MHz) δ 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72
IR (pure, cm⁻¹) 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172
FAB MS (m/z) 215 (M+1)

Enantioselective Synthesis

The chirality at the C3 position of the piperidine ring is crucial for the biological activity of the final products. Therefore, the enantioselective synthesis of this compound is of paramount importance. One common strategy involves the chiral resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine.

Experimental Protocol: Chiral Resolution of (±)-3-(Boc-aminomethyl)piperidine

This protocol is adapted from a procedure for the synthesis of the (S)-enantiomer and can be modified for the (R)-enantiomer by using the appropriate chiral resolving agent.

Step 1: Salt Formation with a Chiral Acid A solution of racemic 3-(Boc-aminomethyl)piperidine (1 equivalent) in a suitable solvent such as methanol is treated with a chiral resolving agent like (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent). The mixture is heated to reflux to ensure complete dissolution and then allowed to cool to room temperature.

Step 2: Fractional Crystallization The diastereomeric salt of the desired enantiomer selectively crystallizes out of the solution upon cooling and stirring for several hours. The solid is collected by filtration and washed with a minimal amount of cold solvent. The crystallization process can be repeated to enhance the enantiomeric purity.

Step 3: Liberation of the Free Amine The purified diastereomeric salt is suspended in water and cooled in an ice bath. A base, such as 10% aqueous sodium carbonate, is added portion-wise until the solution becomes basic. This liberates the free amine, which can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the enantiomerically enriched this compound. A typical yield for this resolution process is around 65% with high enantiomeric excess.[1]

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of several important pharmaceutical agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors, such as Alogliptin, are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. The (R)-piperidine moiety is a common feature in many DPP-4 inhibitors, contributing to their high affinity and selectivity.

DPP4_Signaling_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 inactivated by Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1 (active)->Pancreatic Alpha-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion

DPP-4 signaling pathway in glucose homeostasis.
Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors, such as Niraparib, are targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. The (R)-3-(aminomethyl)piperidine moiety often serves as a key pharmacophore that interacts with the PARP enzyme.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage Response DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 recruits & activates PARylation PARylation PARP1->PARylation catalyzes Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins signals DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair

Role of PARP1 in single-strand break repair.

Conclusion

This compound is a versatile and highly valuable chiral building block in organic synthesis. Its importance is underscored by its application in the synthesis of a new generation of drugs for treating prevalent diseases such as type 2 diabetes and cancer. The development of efficient and scalable enantioselective synthetic routes to this intermediate is crucial for ensuring the accessibility and affordability of these life-saving medicines. This technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the significance of this chiral synthon in advancing medicinal chemistry.

References

Spectroscopic and Synthetic Profile of (R)-3-(Boc-aminomethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-(Boc-aminomethyl)piperidine, a key chiral intermediate in pharmaceutical synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, this guide outlines the experimental protocols for acquiring such data and presents a representative synthetic pathway for its preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data presented is for the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer, with the exception of the sign of its optical rotation.

Table 1: ¹H NMR Data for (S)-3-(Boc-aminomethyl)piperidine
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.77brs1HNH
2.90-3.03m4HH-2, H-6
2.49-2.56m1HCHbNHBoc
2.20-2.31m1HCHaNHBoc
1.57-1.72m3HH-3, H-5
1.39s9H-OC(CH₃)₃
1.01-1.21m2HH-4

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Data for (S)-3-(Boc-aminomethyl)piperidine
Chemical Shift (δ) ppmAssignment
156.72C=O (Boc)
79.73-OC(CH₃)₃
51.16C-2
47.46C-6
44.99CH₂NHBoc
38.44C-3
29.58C-5
29.03-OC(CH₃)₃
26.56C-4

Solvent: CDCl₃, Frequency: 300 MHz

Table 3: IR and MS Data for (S)-3-(Boc-aminomethyl)piperidine
Spectroscopic TechniqueData
Infrared (IR) Spectroscopy ν (cm⁻¹): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172[1]
Mass Spectrometry (MS) m/z: 215 [M+1]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a clean NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with KBr powder and pressing the mixture into a thin disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with a suitable ionization technique, such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI). The sample is introduced into the ion source, and the resulting ions are analyzed to determine their mass-to-charge ratio (m/z).

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from a suitable chiral precursor. A representative synthetic pathway is illustrated below.

Synthetic Pathway of this compound Start Commercially Available Starting Material Step1 Introduction of Protecting Group Start->Step1 e.g., N-protection Step2 Functional Group Transformation Step1->Step2 e.g., Reduction Step3 Boc Protection Step2->Step3 (Boc)₂O Final This compound Step3->Final

A generalized synthetic workflow for preparing this compound.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of this compound relies on the complementary information provided by different spectroscopic techniques.

Spectroscopic Analysis Workflow Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure Provides carbon-hydrogen framework IR->Structure Identifies functional groups MS->Structure Determines molecular weight

The interplay of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide on the Solubility and Stability of (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-3-(Boc-aminomethyl)piperidine, a key building block in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its effective handling, storage, and application in drug development and other chemical syntheses.

Solubility Profile

This compound exhibits a varied solubility profile across different solvent classes. Its structure, containing both a lipophilic Boc-group and a polar piperidine ring with an amino group, allows for miscibility with a range of organic solvents while having limited solubility in aqueous media.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in mg/mL) is not extensively available in published literature, qualitative assessments from various sources provide a consistent solubility profile. This information is summarized in the table below.

Solvent ClassSolventSolubility Profile
Polar Protic WaterSlightly Soluble
MethanolSoluble[1][2]
EthanolSoluble[1][2]
Polar Aprotic DichloromethaneSoluble (inferred from use in synthesis)
TetrahydrofuranSoluble (inferred from use in synthesis)
Non-Polar Petroleum EtherSlightly Soluble/Insoluble (used for precipitation)[1]

Table 1: Qualitative Solubility of this compound in Common Solvents

Stability Profile

The stability of this compound is largely dictated by the lability of the tert-butyloxycarbonyl (Boc) protecting group under certain conditions. The piperidine ring itself is relatively stable but can be susceptible to oxidation under harsh conditions.

Forced Degradation Studies

Forced degradation studies on closely related compounds, such as the active pharmaceutical ingredient Linagliptin for which this compound is a key intermediate, provide significant insights into its stability.[3][4] The compound is expected to be most susceptible to degradation under acidic conditions.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Labile. The Boc group is readily cleaved under acidic conditions.[3](R)-3-(aminomethyl)piperidine (de-Boc derivative)
Basic Hydrolysis Stable. The Boc group is generally stable to basic conditions.[5]No significant degradation expected.
Oxidative Degradation Relatively Stable. The piperidine ring may be susceptible to oxidation under strong oxidizing conditions, but the Boc-protected amine is generally stable.[1][2]Potential oxidation products of the piperidine ring, though significant degradation is not expected under typical conditions.
Thermal Degradation Stable at ambient temperatures. Thermal deprotection of the Boc group can occur at elevated temperatures (typically >150 °C).[6](R)-3-(aminomethyl)piperidine (de-Boc derivative) and products of further decomposition at very high temperatures.
Photolytic Degradation Relatively Stable. Piperidine derivatives can undergo photo-oxidation, but significant degradation under standard laboratory light conditions is not typically observed.[7][8]Potential photo-oxidation products.

Table 2: Predicted Stability of this compound under Various Stress Conditions

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Objective: To determine the approximate solubility of the compound in a range of solvents at ambient temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, dichloromethane, etc.)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add a pre-weighed excess amount of this compound to a known volume of the selected solvent in a vial.

    • Seal the vial and agitate the mixture using a vortex mixer for 2 minutes.

    • Place the vial on a magnetic stirrer and stir at a constant speed at ambient temperature for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After 24 hours, cease stirring and allow the undissolved solid to settle for at least 1 hour.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent.

    • Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC-UV or GC-FID.

  • Calculation:

    • Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Study

This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and degradation products under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Keep one sample at room temperature and another at 60°C for 24 hours.

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Basic Degradation:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep one sample at room temperature and another at 60°C for 24 hours.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the sample at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Heat a solution of the compound in a suitable solvent at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and experimental workflows.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate at constant temperature for 24h A->B C Filter supernatant to remove undissolved solid B->C D Dilute sample C->D E Quantify concentration by HPLC or GC D->E F Calculate solubility (mg/mL) E->F

Caption: Workflow for determining the solubility of this compound.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of Compound Acid Acidic Hydrolysis (0.1M HCl, RT & 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, RT & 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 60-80°C) Start->Thermal Photo Photolytic Degradation (UV/Vis light) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify & Quantify Degradants Assess Stability Profile Analysis->End

Caption: General workflow for a forced degradation study.

G Predicted Degradation Pathway under Acidic Conditions A This compound C₁₀H₂₀N₂O₂ B (R)-3-(aminomethyl)piperidine C₆H₁₄N₂ A->B H⁺ (Acid) - Isobutylene - CO₂

Caption: Primary degradation pathway of this compound under acidic conditions.

References

(R)-3-(Boc-aminomethyl)piperidine: A Comprehensive Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

(R)-3-(Boc-aminomethyl)piperidine, a chiral Boc-protected piperidine derivative, has emerged as a critical building block in modern pharmaceutical synthesis. Its structural features and chirality are pivotal in the development of various therapeutic agents, most notably in the class of dipeptidyl peptidase IV (DPP-4) inhibitors for the management of type 2 diabetes. This technical guide provides a comprehensive review of the synthesis and applications of this compound, presenting key data in structured tables, detailing experimental protocols, and illustrating synthetic pathways through logical diagrams.

Synthesis of this compound

The enantioselective synthesis of 3-substituted piperidines, including this compound, is a significant area of research due to the prevalence of the piperidine motif in bioactive molecules.[1][2] Various strategies have been developed to control the stereochemistry at the C3 position of the piperidine ring, which is crucial for biological activity.[2]

One prominent and highly effective methodology involves a three-step sequence starting from pyridine.[2] This approach utilizes a rhodium-catalyzed asymmetric reductive Heck reaction as the key step to introduce the C3 substituent with high enantioselectivity.[2][3][4] This method offers broad functional group tolerance and has been successfully applied to the formal synthesis of bioactive molecules.[2]

Another strategy involves the asymmetric synthesis of (R)-3-amino piperidine derivatives using a transaminase catalyst.[5][6] This biocatalytic approach offers high optical purity and environmentally friendly reaction conditions.[5] Additionally, multi-step synthetic routes starting from natural α-amino acids like L-glutamic acid have been described. These routes involve a series of transformations, including esterification, Boc-protection, reduction, tosylation, and cyclization.

A patented method describes the preparation of (R)-3-Boc-aminopiperidine starting from N-Cbz-3-piperidine carboxylic acid, involving chiral separation, amidation, Hofmann degradation, Boc protection, and debenzylation.[7]

Key Synthetic Approaches at a Glance
Starting MaterialKey Reaction/StrategyReagents/CatalystsReported YieldEnantiomeric Excess (ee)Reference
PyridineRh-catalyzed asymmetric reductive Heck reaction[Rh(cod)Cl]2, Josiphos ligand, Arylboronic acidHighExcellent[2][3][4]
3-Piperidone derivativeEnzymatic asymmetric aminationTransaminaseHighHigh[5][6]
L-Glutamic acidMulti-step synthesis via diol and ditosylateNaBH4, TsCl, various amines44-55% (overall)High
N-Cbz-3-piperidine carboxylic acidChiral resolution, Hofmann degradationR-phenylethylamine, NaOBr, (Boc)2O, Pd/CGood>99%[7]
D-Lysine/D-OrnithineO-alkylation and hydrogenation of N-Boc protected 3-aminolactams5% Pt/CNot specifiedHigh[8]
3-HydroxypiperidineOxidation and transaminase-catalyzed aminationTEMPO/NaOCl, TransaminaseHighHigh[9]

Experimental Protocols

General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is based on the methodology for the enantioselective synthesis of 3-substituted piperidines.[2][3]

  • Preparation of the Catalyst Solution: In a glovebox, [Rh(cod)Cl]2 (1.0 equiv) and the appropriate chiral ligand (e.g., a Josiphos-type ligand, 2.2 equiv) are dissolved in a suitable solvent (e.g., 1,4-dioxane) and stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, the arylboronic acid (3.0 equiv) is added, followed by the dihydropyridine substrate (1.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at 70 °C for 20 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether (Et₂O), and passed through a plug of silica gel. The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the 3-substituted tetrahydropyridine.[2]

  • Reduction and Deprotection: The resulting tetrahydropyridine is subjected to hydrogenation using palladium on carbon (Pd/C) as the catalyst. Subsequent deprotection of the carbamate (if present) yields the final 3-substituted piperidine.[2]

Enzymatic Asymmetric Amination Using Transaminase

This protocol outlines the general steps for the biocatalytic synthesis of (R)-3-amino piperidine derivatives.[5][6]

  • Reaction Mixture: A buffered aqueous solution is prepared containing the 3-piperidone substrate, an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Enzyme Addition: The transaminase enzyme (either as a whole-cell catalyst or a purified enzyme) is added to the reaction mixture.

  • Reaction Conditions: The reaction is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).

  • Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude product, which can be further purified by chromatography or crystallization.

Applications of this compound

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors.[10][11] These oral antidiabetic drugs play a vital role in managing type 2 diabetes by enhancing the body's own incretin system to control blood sugar levels.[11]

Role in DPP-4 Inhibitor Synthesis

This compound serves as a key building block for several marketed DPP-4 inhibitors, including:

  • Alogliptin: The chiral piperidine moiety is essential for the pharmacological activity of Alogliptin.[10][11]

  • Linagliptin: This compound also incorporates the (R)-3-aminopiperidine scaffold.[11][12]

The Boc-protecting group on the aminomethyl side chain allows for selective reactions at the piperidine nitrogen, facilitating the construction of the final drug molecule. The precise stereochemistry of the (R)-enantiomer is critical for effective binding to the DPP-4 enzyme.[11]

Beyond DPP-4 inhibitors, this compound and its derivatives are valuable in the synthesis of other pharmaceutically active compounds, including those targeting neurological disorders.[13] The piperidine scaffold is a common feature in many natural products and drug candidates.[1][4]

Biological Activity Data of End Products
CompoundTargetIC50ApplicationReference
AlogliptinDPP-4<10 nMType 2 Diabetes[14]
LinagliptinDPP-4~1 nMType 2 Diabetes[12]
Sitagliptin (related structure)DPP-419 nMType 2 Diabetes[14]
Aminomethyl-pyridine derivativesDPP-410 nMPotential DPP-4 Inhibitors[15]

Signaling Pathways and Workflows

General Synthetic Pathway from Pyridine

G Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyzed Asymmetric Reductive Heck Reaction (with Arylboronic Acid) Piperidine (R)-3-Substituted Piperidine Tetrahydropyridine->Piperidine Hydrogenation & Deprotection

Caption: Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.

Workflow for Biocatalytic Synthesis

G Start 3-Piperidone Substrate Reaction Enzymatic Reaction (Transaminase, Amine Donor, PLP) Start->Reaction Input Separation Enzyme Removal (Centrifugation/Filtration) Reaction->Separation Process Extraction Product Extraction (Organic Solvent) Separation->Extraction Process Purification Purification (Chromatography/Crystallization) Extraction->Purification Process End (R)-3-Amino Piperidine Derivative Purification->End Final Product

Caption: General workflow for transaminase-catalyzed synthesis.

Application in Drug Synthesis

G Piperidine This compound Intermediate Key Intermediate Piperidine->Intermediate Coupling Reaction API DPP-4 Inhibitor API (e.g., Alogliptin) Intermediate->API Final Synthetic Steps

Caption: Role as a key building block in DPP-4 inhibitor synthesis.

References

A Technical Guide to the Biological Activity Screening of (R)-3-(Boc-aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile building block in designing novel therapeutics.[1] Among the myriad of piperidine-based synthons, the chiral intermediate (R)-3-(Boc-aminomethyl)piperidine stands out as a critical component in the synthesis of several modern drugs, including DPP-4 inhibitors like Alogliptin.[2][3] The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective chemical modifications, making it an ideal starting point for generating diverse compound libraries for biological screening.

This technical guide provides an in-depth overview of the core methodologies for the biological activity screening of novel compounds derived from this compound. It covers key therapeutic areas where piperidine derivatives have shown significant promise, including the modulation of the endocannabinoid system, cancer, and infectious diseases. Detailed experimental protocols, structured data presentation, and workflow visualizations are provided to assist researchers in the systematic evaluation of these compounds.

General Synthetic Approach & Screening Workflow

The generation of a diverse chemical library from this compound typically involves initial deprotection of the Boc group, followed by derivatization of the resulting primary amine or the piperidine nitrogen.[4] This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). The subsequent screening cascade is designed to identify promising lead compounds through a series of hierarchical assays.

G cluster_0 Library Synthesis cluster_1 Screening Cascade Start This compound Synth Chemical Derivatization (e.g., Amidation, Alkylation) Start->Synth Library Diverse Compound Library Synth->Library Primary Primary Screening (e.g., Enzyme Inhibition, Cell Viability) Library->Primary High-Throughput Secondary Secondary Assays (e.g., Selectivity, Dose-Response) Primary->Secondary Active Hits Lead_ID Hit-to-Lead Optimization Secondary->Lead_ID Confirmed Hits

Caption: General workflow from scaffold to lead identification.

Screening for Endocannabinoid System Modulators

The endocannabinoid system (ECS) plays a crucial role in regulating various physiological processes. The primary metabolic enzymes of the ECS, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), are key therapeutic targets for pain, inflammation, and neurological disorders.[5][6] Piperidine and piperazine ureas are among the classes of compounds known to inhibit these serine hydrolases.[6]

FAAH and MAGL Signaling Pathway

FAAH is the principal enzyme for the degradation of anandamide (AEA), while MAGL is responsible for hydrolyzing 2-arachidonoylglycerol (2-AG).[5][7] Inhibiting these enzymes increases the levels of their respective endocannabinoid substrates, enhancing signaling through cannabinoid receptors (CB1 and CB2).

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_Channel Ca2+ Channel CB1->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Blocks Release AEA Anandamide (AEA) AEA->CB1 Binds to (Retrograde Signal) FAAH FAAH AEA->FAAH Degrades TwoAG 2-AG TwoAG->CB1 Binds to (Retrograde Signal) MAGL MAGL TwoAG->MAGL Degrades Products1 Arachidonic Acid + Ethanolamine FAAH->Products1 Products2 Arachidonic Acid + Glycerol MAGL->Products2 Inhibitor_F FAAH Inhibitor (Test Compound) Inhibitor_F->FAAH Inhibits Inhibitor_M MAGL Inhibitor (Test Compound) Inhibitor_M->MAGL Inhibits

Caption: Simplified endocannabinoid signaling at the synapse.
Experimental Protocol: Fluorometric FAAH/MAGL Inhibition Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human FAAH or MAGL using a fluorogenic substrate.[5][7][8]

Materials:

  • Human recombinant FAAH or MAGL enzyme.

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA for FAAH; 10 mM Tris-HCl, pH 7.2, 1 mM EDTA for MAGL).[8]

  • Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH; AA-HNA for MAGL).[8][9]

  • Test compounds and positive control inhibitor (e.g., JZL 195) dissolved in DMSO.[10]

  • 96-well solid white microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation : Thaw enzyme on ice and dilute to the desired working concentration in cold Assay Buffer.[10] Prepare serial dilutions of the test compounds and positive control in DMSO.

  • Assay Plate Setup : In a 96-well plate, add reagents in the following order:

    • 100% Activity Wells (n=3) : 150 µL Assay Buffer, 10 µL diluted enzyme, 10 µL DMSO.[10]

    • Background Wells (n=3) : 160 µL Assay Buffer, 10 µL DMSO (no enzyme).[10]

    • Inhibitor Wells : 150 µL Assay Buffer, 10 µL diluted enzyme, 10 µL of test compound dilution.[10]

  • Pre-incubation : Gently mix the plate and pre-incubate for a specified time (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C for FAAH, room temperature for MAGL).[9][10] This step is crucial for irreversible or time-dependent inhibitors.[5]

  • Reaction Initiation : Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to all wells.[10]

  • Signal Measurement : Immediately cover the plate and incubate for 30 minutes at the appropriate temperature.[8] Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8]

  • Data Analysis :

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and use non-linear regression to determine the IC50 value.[5]

Data Presentation: FAAH and MAGL Inhibition

Quantitative data should be organized to compare potency and selectivity across the synthesized derivatives.

Compound IDR1 GroupR2 GroupFAAH IC50 (nM)MAGL IC50 (nM)Selectivity (FAAH/MAGL)
PPD-001PhenylH15.523000.007
PPD-0024-Cl-PhH8.218500.004
PPD-003BenzylPhenyl152025.160.5
PPD-004Benzyl4-F-Ph21009.8214.3
JZL 195--45.02.022.5

Note: Data are representative examples based on typical values for piperidine-based inhibitors and are for illustrative purposes only.

Screening for Anticancer Activity

Piperidine derivatives are found in numerous anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition, apoptosis induction, and disruption of key signaling pathways.[11][12] A primary screen against a panel of human cancer cell lines is essential to identify potential therapeutic candidates.[1]

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13] It is a reliable method for cytotoxicity screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, PC-3 prostate, A549 lung).[11]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds and a positive control (e.g., Doxorubicin) dissolved in DMSO.

  • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, and Tris-base solution.

  • 96-well flat-bottom sterile microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding : Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[13]

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only (DMSO) and positive control wells.

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

  • Cell Fixation : Gently add 50 µL of cold 10% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.[13]

  • Staining : Wash the plates five times with slow-running tap water and allow them to air-dry. Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air-dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement : Shake the plates for 5-10 minutes and measure the absorbance at 540 nm.[13]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 value from the dose-response curve.[1]

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Culture Cancer Cell Lines B1 Seed Cells in 96-well Plates A1->B1 A2 Prepare Serial Dilutions of Compounds B2 Treat Cells with Compounds A2->B2 B1->B2 B3 Incubate (e.g., 48-72h) B2->B3 B4 Perform Assay (e.g., SRB, MTT) B3->B4 C1 Measure Absorbance/ Fluorescence B4->C1 C2 Calculate % Viability vs. Control C1->C2 C3 Determine IC50/GI50 Values C2->C3

Caption: General workflow for in vitro cytotoxicity testing.
Data Presentation: Anticancer Activity

Results from the primary cytotoxicity screen are tabulated to compare the potency of derivatives across different cancer cell lines.

Compound IDR1 GroupR2 GroupMCF-7 GI50 (µM)PC-3 GI50 (µM)NCI-H460 GI50 (µM)
PPD-005ThiazoleH15.211.825.1
PPD-006PyridineH2.10.815.4
PPD-007PhenylCN1.31.51.9
PPD-008PhenylOMe> 50> 50> 50
Doxorubicin--0.050.090.04

Note: Data are representative examples based on published values for piperidine-based anticancer compounds and are for illustrative purposes only.[1][11][12]

Screening for Antimicrobial Activity

Piperidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[11] The initial step in evaluating their potential as antimicrobial agents is to determine their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the general guidelines for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

  • Test compounds and positive control antibiotic (e.g., Tetracycline) dissolved in DMSO.

  • Sterile 96-well flat-bottom microplates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture according to standard microbiology protocols.[14]

  • Compound Dilution : Prepare two-fold serial dilutions of the test compounds directly in the 96-well plate using the broth medium. The final volume in each well should be 50-100 µL.[15]

  • Inoculation : Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100-200 µL.

  • Controls : Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 16-24 hours.[14]

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.[17]

Data Presentation: Antimicrobial Activity

MIC values are tabulated to compare the efficacy of the compounds against different microbial species.

Compound IDR1 GroupR2 GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PPD-009QuinoxalineH832
PPD-010PhenylH416
PPD-011PyrazineCl64>128
PPD-012PyridineF28
Tetracycline--12

Note: Data are representative examples based on published values for antimicrobial piperidine derivatives and are for illustrative purposes only.[11]

Conclusion

The this compound scaffold is a highly versatile starting point for the development of novel therapeutics. Its stereochemistry and functional handles allow for the creation of diverse and structurally complex molecules with the potential to interact with a wide range of biological targets. A systematic screening approach, beginning with high-throughput primary assays and progressing to more detailed secondary and mechanistic studies, is crucial for identifying lead compounds. This guide provides the fundamental protocols and frameworks for conducting initial biological activity screens for derivatives in the key areas of endocannabinoid modulation, oncology, and antimicrobial research, serving as a valuable resource for drug discovery professionals.

References

Potential Therapeutic Targets for (R)-3-(Boc-aminomethyl)piperidine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-(Boc-aminomethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of therapeutic agents. Its inherent chirality and conformational flexibility allow for precise interactions with various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets for compounds derived from this scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

This compound derivatives are crucial intermediates in the synthesis of several marketed Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the management of type 2 diabetes.[1] These inhibitors, often referred to as "gliptins," function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Quantitative Data: DPP-4 Inhibitory Activity

While specific data for direct this compound derivatives is often proprietary, the following table presents the inhibitory concentrations (IC50) for structurally related aminomethyl-pyridines, demonstrating the potential of this class of compounds.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity (DPP-8/DPP-4)
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide106600660
Reference Compound---

Data sourced from a study on novel aminomethyl-pyridines as DPP-4 inhibitors.[2]

Experimental Protocol: DPP-4 Inhibitor Screening Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against DPP-4.[3][4][5]

1. Reagents and Materials:

  • Human recombinant DPP-4 enzyme
  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
  • Test compounds dissolved in DMSO
  • Reference inhibitor (e.g., Sitagliptin)[4]
  • 96-well black microplate
  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DPP-4 Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
  • In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or reference inhibitor to the sample wells.
  • For background wells, add 40 µL of Assay Buffer and 10 µL of the solvent used for the compounds.
  • For 100% activity control wells, add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent.
  • Incubate the plate at 37°C for 10-30 minutes.
  • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution (Gly-Pro-AMC) to all wells.
  • Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, with readings taken every minute.[4]

3. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence intensity versus time) for each well.
  • Subtract the background fluorescence from all readings.
  • Determine the percent inhibition for each compound concentration relative to the 100% activity control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: DPP-4 and GLP-1 in Glucose Homeostasis

DPP4_Signaling cluster_gut Gut (L-cells) cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells) cluster_inhibition Food Intake Food Intake GLP1 GLP-1 (Active) Food Intake->GLP1 Stimulates Release GLP1_active_blood Active GLP-1 DPP4 DPP-4 Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inactivates GLP1_active_blood->DPP4 Substrate GLP1R GLP-1 Receptor GLP1_active_blood->GLP1R Binds to Insulin Insulin Release GLP1R->Insulin Stimulates DPP4_Inhibitor This compound -based Inhibitor DPP4_Inhibitor->DPP4 Inhibits

DPP-4 Inhibition Pathway

Neurokinin-1 (NK1) Receptor Antagonism for Emesis and CNS Disorders

The piperidine ring is a well-established pharmacophore in the design of Neurokinin-1 (NK1) receptor antagonists. These antagonists block the action of Substance P, a neuropeptide involved in pain transmission, inflammation, and the emetic reflex. This makes NK1 receptor antagonists valuable for treating chemotherapy-induced nausea and vomiting (CINV), as well as having potential applications in depression and anxiety.

Quantitative Data: NK1 Receptor Antagonist Activity

The following table presents binding affinity (IC50) data for spiro-substituted piperidines, highlighting the potency of this compound class as NK1 receptor antagonists.

CompoundNK1 Receptor IC50 (nM)NK2 Receptor IC50 (nM)
YM-447781816
Lead Compound--

Data sourced from a study on spiro-substituted piperidines as neurokinin receptor antagonists.[6][7]

Experimental Protocol: NK1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK1 receptor.[8][9]

1. Reagents and Materials:

  • Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[8]
  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.[8]
  • Unlabeled Substance P (for determining non-specific binding).[8]
  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).[8]
  • Test compounds dissolved in a suitable solvent (e.g., DMSO).
  • Glass fiber filters (e.g., GF/C).
  • Scintillation cocktail.
  • Scintillation counter.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a reaction tube, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
  • For total binding, omit the test compound.
  • For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).[8]
  • Incubate the mixture at a specified temperature and duration (e.g., 4°C for 3 hours).[10]
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the percent inhibition of specific binding by the test compound at each concentration.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: NK1 Receptor Activation

NK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) Ca2->Downstream PKC->Downstream NK1_Antagonist This compound -based Antagonist NK1_Antagonist->NK1R Blocks

NK1 Receptor Signaling Pathway

C-C Chemokine Receptor 5 (CCR5) Antagonism for HIV-1 and Inflammation

Derivatives of piperidine are being actively investigated as antagonists of the C-C chemokine receptor 5 (CCR5).[11] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[12] Therefore, blocking this receptor presents a viable therapeutic strategy for preventing HIV-1 infection. Additionally, as CCR5 is involved in inflammatory responses, its antagonists may have applications in treating various inflammatory conditions.[4]

Quantitative Data: CCR5 Antagonist Activity

The following table shows the antiviral activity (EC50) of a piperidine-4-carboxamide derivative, demonstrating the potential for this class of compounds as CCR5 antagonists.

CompoundCCR5 Binding IC50 (nM)Antiviral Activity EC50 (nM)
11f-0.59

Data sourced from a study on piperidine-4-carboxamide derivatives as CCR5 antagonists.[11]

Experimental Protocol: CCR5-Mediated HIV-1 Entry Assay

This protocol outlines a cell-based assay to measure the ability of a compound to inhibit HIV-1 entry via the CCR5 co-receptor.

1. Reagents and Materials:

  • A cell line that expresses CD4 and CCR5 but not CXCR4 (e.g., Cf2Th-CD4/CCR5).
  • An R5-tropic HIV-1 strain engineered to express a reporter gene (e.g., luciferase or GFP).
  • Cell culture medium and supplements.
  • Test compounds dissolved in DMSO.
  • A known CCR5 antagonist (e.g., Maraviroc) as a positive control.
  • Reagents for the reporter gene assay (e.g., luciferase substrate).
  • 96-well cell culture plates.
  • Luminometer or fluorescence plate reader.

2. Assay Procedure:

  • Seed the Cf2Th-CD4/CCR5 cells in a 96-well plate and allow them to adhere overnight.
  • Prepare serial dilutions of the test compounds and the positive control.
  • Pre-incubate the cells with the test compounds or control for a specified time (e.g., 1 hour) at 37°C.
  • Add the R5-tropic HIV-1 reporter virus to the wells.
  • Incubate the plates for 48-72 hours at 37°C to allow for viral entry, integration, and reporter gene expression.
  • Perform the reporter gene assay according to the manufacturer's instructions (e.g., lyse the cells and measure luciferase activity).

3. Data Analysis:

  • Subtract the background signal (from uninfected cells).
  • Calculate the percent inhibition of viral entry for each compound concentration relative to the virus control (no compound).
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway: CCR5 in HIV-1 Entry

CCR5_HIV_Entry cluster_virus HIV-1 Virion cluster_membrane Host Cell Membrane (e.g., T-cell) cluster_inhibition gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binds to CCR5 CCR5 Co-receptor gp120->CCR5 2. Conformational change & Binds to Fusion Membrane Fusion gp41->Fusion 3. Mediates Viral Entry Viral Entry Fusion->Viral Entry CCR5_Antagonist This compound -based Antagonist CCR5_Antagonist->CCR5 Blocks gp120 Binding

CCR5-Mediated HIV-1 Entry

Experimental Workflow: From Synthesis to Screening

The development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization StartMat This compound Derivatization Derivatization & Purification StartMat->Derivatization Library Compound Library Derivatization->Library PrimaryAssay Primary Assay (e.g., Binding Assay) Library->PrimaryAssay SecondaryAssay Secondary Assay (e.g., Functional Assay) PrimaryAssay->SecondaryAssay Active Compounds SelectivityAssay Selectivity Profiling SecondaryAssay->SelectivityAssay Potent Compounds SAR Structure-Activity Relationship (SAR) SelectivityAssay->SAR SAR->Derivatization Design new derivatives ADMET ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate ADMET->LeadCandidate

General Drug Discovery Workflow

This guide highlights the significant therapeutic potential of compounds derived from the this compound scaffold. The versatility of this building block allows for the targeting of a range of important receptors and enzymes, offering promising avenues for the development of novel treatments for metabolic diseases, central nervous system disorders, and infectious diseases. The provided protocols and pathway diagrams serve as a foundational resource for researchers engaged in the discovery and development of these next-generation therapeutics.

References

Methodological & Application

Synthesis Protocol for (R)-3-(Boc-aminomethyl)piperidine: An Essential Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-3-(Boc-aminomethyl)piperidine is a crucial chiral intermediate in the synthesis of various pharmaceutical agents, most notably as a key component in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Its stereochemistry and protected amine functionality make it a versatile building block for medicinal chemists and drug development professionals. This application note provides a detailed, step-by-step protocol for a two-step synthesis of this compound, commencing with the reduction of (R)-piperidine-3-carboxamide followed by the protection of the resulting primary amine with a tert-butyloxycarbonyl (Boc) group.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The specific enantiomer, (R)-3-(aminomethyl)piperidine, and its derivatives are of significant interest. The Boc-protected form, this compound, offers the advantage of a stable, yet readily cleavable, protecting group on the primary amine, allowing for selective functionalization of the secondary amine within the piperidine ring during subsequent synthetic steps. This protocol outlines a reliable and scalable laboratory synthesis of this important intermediate.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Reduction of (R)-piperidine-3-carboxamide: The amide functionality is reduced to a primary amine using a powerful reducing agent, lithium aluminum hydride (LAH).

  • Boc Protection: The resulting (R)-3-(aminomethyl)piperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to selectively protect the primary amine.

Experimental Protocols

Step 1: Synthesis of (R)-3-(aminomethyl)piperidine

This procedure is adapted from the reduction of the corresponding racemic piperidine-3-carboxylic acid amide.[1]

Materials:

  • (R)-piperidine-3-carboxamide

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a stirred suspension of lithium aluminum hydride (14.8 g, 0.39 mol, 2.0 equiv) in anhydrous THF (600 mL) under an inert atmosphere, add (R)-piperidine-3-carboxamide (25 g, 0.195 mol) portion-wise.

  • Once the initial effervescence has subsided, heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF (400 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude residue can be purified by distillation to afford (R)-3-(aminomethyl)piperidine as a colorless oil.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the Boc protection of a primary amine.

Materials:

  • (R)-3-(aminomethyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-3-(aminomethyl)piperidine (10.0 g, 87.6 mmol) in dichloromethane (200 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add triethylamine (13.3 g, 18.3 mL, 131.4 mmol, 1.5 equiv).

  • Slowly add a solution of di-tert-butyl dicarbonate (20.9 g, 95.5 mmol, 1.1 equiv) in dichloromethane (50 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with deionized water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Data Presentation

ParameterStep 1: ReductionStep 2: Boc Protection
Starting Material (R)-piperidine-3-carboxamide(R)-3-(aminomethyl)piperidine
Key Reagents Lithium aluminum hydrideDi-tert-butyl dicarbonate, Triethylamine
Solvent Anhydrous THFDichloromethane
Reaction Temperature Reflux (approx. 66 °C)0 °C to Room Temperature
Reaction Time 24 hours12-16 hours
Product (R)-3-(aminomethyl)piperidineThis compound
Typical Yield ~55%[1]>90% (estimated based on similar reactions)
Physical Appearance Colorless oilWhite solid

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Boc Protection A Start: (R)-piperidine-3-carboxamide B Add to LAH in THF A->B C Reflux for 24h B->C D Quench with aq. Na2SO4 C->D E Filter and Concentrate D->E F Product: (R)-3-(aminomethyl)piperidine E->F G Start: (R)-3-(aminomethyl)piperidine F->G Intermediate H Dissolve in DCM, add TEA G->H I Add (Boc)2O at 0°C H->I J Stir at RT for 12-16h I->J K Aqueous Workup J->K L Dry and Concentrate K->L M Product: this compound L->M

References

Application Notes and Protocols for the Use of (R)-3-(Boc-aminomethyl)piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and peptidomimetics into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, confer resistance to enzymatic degradation, improve receptor affinity and selectivity, and introduce novel functionalities. (R)-3-(Boc-aminomethyl)piperidine is a chiral building block that can be incorporated into peptide chains to introduce a piperidine moiety. This modification can act as a conformational constraint, inducing specific secondary structures such as β-turns, which are pivotal for molecular recognition and biological activity.[1] Furthermore, the piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands, making its inclusion in peptide design a promising approach for developing new therapeutics.[1]

These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) methodologies.

Core Applications

The integration of the (R)-3-(aminomethyl)piperidine moiety into a peptide backbone offers several strategic advantages in peptide design and drug development:

  • Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.

  • Induction of β-Turns: The geometry of the 4-(aminomethyl)piperidine unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.[1]

  • Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.[1]

  • Enhanced Stability: The introduction of this non-natural component can enhance the metabolic stability of the peptide by providing resistance to enzymatic degradation by proteases.[2]

  • Development of Novel Therapeutics: This building block is valuable in the synthesis of peptidomimetics and has been utilized in the development of various bioactive peptides.[2][3]

Data Presentation

Due to the limited availability of specific quantitative data for the incorporation of this compound in published literature, the following table provides representative data for the incorporation of a structurally similar non-natural amino acid, (R)-3-(Boc-amino)pyrrolidine, in a Boc-strategy SPPS.[2] These values can serve as a general guideline, though actual results will be sequence-dependent.

ParameterTypical ValueNotes
Coupling Efficiency >99% per stepMonitored by the Kaiser test. For sterically hindered couplings, longer reaction times or more potent coupling reagents (e.g., HATU, HBTU) may be necessary.
Crude Peptide Purity 50 - 90%Highly dependent on the peptide sequence. Aggregation during synthesis can lead to lower purity.
Final Yield (after purification) 10 - 40%Dependent on the number of amino acids, the complexity of the sequence, and the efficiency of the purification steps.

Experimental Protocols

The following protocol details the manual solid-phase synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Water (HPLC grade)

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Preparation:

  • Swell 200 mg of Rink Amide resin (0.5 mmol/g loading) in DMF for 30 minutes in a peptide synthesis vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the resin for 3 minutes, then drain the solution.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (for standard Fmoc-amino acids):

  • In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in DMF.
  • Add DIC (0.3 mmol, 3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive, recoupling may be necessary.
  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

4. Incorporation of this compound:

  • Follow the standard Fmoc deprotection step (Protocol 1, step 2) to expose the free amine on the growing peptide chain.
  • In a separate vial, dissolve this compound (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in DMF.
  • Add DIC (0.3 mmol, 3 equivalents) to pre-activate the carboxylic acid on the resin-bound peptide for 5-10 minutes.
  • Add the solution of this compound to the resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the nature of this building block, a longer coupling time may be required.
  • Monitor the coupling reaction using a suitable test (e.g., Chloranil test).
  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

5. Peptide Chain Elongation:

  • For the subsequent amino acid coupling after the piperidine moiety, the Boc group on the piperidine's aminomethyl group must be removed. This is typically done during the final cleavage step. The next Fmoc-amino acid will be coupled to the secondary amine of the piperidine ring. This coupling step may be slower and require a more potent coupling reagent like HBTU or HATU to ensure high efficiency.

6. Final Cleavage and Deprotection:

  • After the final Fmoc-amino acid has been coupled and deprotected, wash the peptide-resin with DCM (3 times) and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge the mixture, decant the ether, and repeat the ether wash several times.
  • Dry the crude peptide under vacuum.

7. Peptide Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

SPPS_Workflow cluster_repeat Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 AA_Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Wash1->AA_Coupling Wash2 DMF Wash AA_Coupling->Wash2 Piperidine_Coupling Incorporation of This compound Wash2->Piperidine_Coupling Repeat Repeat Cycles for Peptide Elongation Wash2->Repeat Wash3 DMF Wash Piperidine_Coupling->Wash3 Wash3->Repeat Final_Cleavage Final Cleavage & Deprotection (TFA) Repeat->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Fmoc_Deprotection2 Fmoc Deprotection Wash_intermediate DMF Wash Fmoc_Deprotection2->Wash_intermediate Coupling_step Coupling Step Wash_intermediate->Coupling_step Wash_intermediate2 DMF Wash Coupling_step->Wash_intermediate2

Caption: Workflow for SPPS incorporating this compound.

Peptide_Modification_Impact cluster_properties Impact on Peptide Properties Start Standard Peptide Modification Incorporate (R)-3-(aminomethyl)piperidine Start->Modification Conformation Conformational Rigidity (β-turn induction) Modification->Conformation Stability Enhanced Proteolytic Stability Modification->Stability Binding Altered Receptor Binding Affinity/Selectivity Conformation->Binding Outcome Modified Biological Activity Stability->Outcome Binding->Outcome

Caption: Impact of incorporating a piperidine moiety on peptide properties.

References

The (R)-3-(Boc-aminomethyl)piperidine Scaffold in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Boc-aminomethyl)piperidine is a valuable chiral building block in organic synthesis. While extensive literature highlights its role as a key intermediate in the synthesis of pharmacologically active compounds, its direct application as a ligand in asymmetric catalysis is not well-documented in publicly available research. However, the chiral piperidine framework is a common motif in a variety of successful ligands for asymmetric transformations. This document provides an overview of the application of structurally related piperidine-based ligands in asymmetric catalysis, offering insights into their potential use and providing generalized experimental protocols.

Application of Piperidine-Based Ligands in Asymmetric Catalysis

Chiral piperidine moieties are incorporated into various ligand scaffolds to induce stereoselectivity in a range of metal-catalyzed reactions. These ligands leverage the rigid conformational structure of the piperidine ring to create a well-defined chiral environment around the metal center.

Asymmetric Hydrogenation and Transfer Hydrogenation

Ruthenium, rhodium, and iridium complexes bearing chiral ligands are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones, imines, and olefins. While direct use of this compound as a ligand is not reported, N-substituted piperidines and related structures are integral to several ligand designs. For instance, cinchona alkaloid-derived NNP ligands have been successfully employed in the ruthenium-catalyzed asymmetric hydrogenation of ketones, achieving excellent enantioselectivities.[1]

Table 1: Representative Performance of Piperidine-Scaffold Containing Ligands in Asymmetric Hydrogenation

Catalyst/Ligand TypeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
Ru-NNP (Cinchona Alkaloid-derived)Acetophenone1-Phenylethanol>99.998.8[1]
[CpRhCl₂]₂ with Chiral Primary Amine2-Substituted Pyridinium SaltChiral PiperidineHighHigh[2]

*Note: In this case, the chiral amine acts as a reactant that induces chirality during a reductive transamination, rather than a traditional ligand.

Asymmetric [2+2+2] Cycloadditions

Rhodium(I) catalyzed asymmetric [2+2+2] cycloadditions are a powerful tool for the synthesis of complex cyclic molecules. Chiral phosphoramidite ligands, which can incorporate chiral amine backbones, have been shown to be effective in these transformations, yielding products with high enantioselectivity.[3]

Table 2: Performance of Chiral Ligands in Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

Ligand TypeAlkyne SubstrateAlkene SubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
CKphos (Phosphoramidite)Aryl alkynesAlkenyl isocyanateVinylogous amide7794[3]

Experimental Protocols

The following are generalized protocols for asymmetric catalytic reactions where piperidine-containing or analogous chiral ligands are commonly employed. Note: These are representative examples and specific conditions must be optimized for each substrate and ligand combination.

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol is based on typical conditions for ruthenium-catalyzed transfer hydrogenation.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral Ligand (e.g., a chiral NNP ligand)

  • Substrate (ketone)

  • Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)

  • Base (e.g., KOtBu, NaOH)

  • Anhydrous solvent (e.g., isopropanol, dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor and the chiral ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for the specified time to allow for complex formation.

  • Add the substrate to the reaction mixture.

  • Add the hydrogen donor and the base.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

This protocol is a generalized procedure based on the cycloaddition of alkynes and alkenyl isocyanates.

Materials:

  • Rhodium precursor (e.g., [Rh(C₂H₄)₂Cl]₂)

  • Chiral phosphoramidite ligand

  • Alkyne substrate

  • Alkenyl isocyanate substrate

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add the rhodium precursor and the chiral ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the alkyne substrate and the alkenyl isocyanate substrate to the reaction mixture.

  • Stir the reaction at the specified temperature for the required duration, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Analysis p1 Ru/Rh Precursor p4 Active Chiral Catalyst p1->p4 p2 Chiral Ligand p2->p4 p3 Solvent p3->p4 r3 Reaction Mixture p4->r3 r1 Substrate(s) r1->r3 r2 Reagents (H-donor, Base, etc.) r2->r3 w1 Quenching & Extraction r3->w1 w2 Purification (Chromatography) w1->w2 w3 Analysis (Chiral HPLC/GC) w2->w3 w4 Final Product w3->w4 Yield & ee%

Caption: Generalized workflow for asymmetric catalysis.

logical_relationship ligand This compound Scaffold prop Chiral & Rigid Conformation ligand->prop catalyst Chiral Metal Complex (Active Catalyst) prop->catalyst metal Transition Metal (Ru, Rh, Ir) metal->catalyst reaction Asymmetric Transformation (e.g., Hydrogenation) catalyst->reaction product Enantioenriched Product reaction->product

Caption: Role of chiral scaffolds in asymmetric catalysis.

References

Application Notes: Methods for the Deprotection of the Boc Group in (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] Its popularity is due to its stability in a wide range of non-acidic conditions and its straightforward removal under acidic conditions.[1][3] (R)-3-(aminomethyl)piperidine is a valuable chiral building block in drug discovery, incorporated into numerous biologically active compounds.[4] The efficient and clean deprotection of its Boc-protected precursor, (R)-3-(Boc-aminomethyl)piperidine, is a critical step in many synthetic routes.

These application notes provide a detailed overview of common and alternative methods for the deprotection of this compound, complete with experimental protocols and comparative data to assist researchers in selecting the optimal conditions for their specific synthetic needs.

Mechanism of Acidic Boc Deprotection

The deprotection of a Boc-protected amine under acidic conditions proceeds via a carbamate hydrolysis mechanism.[1][5] The process begins with the protonation of the carbamate's carbonyl oxygen by an acid.[1][3] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[1][2][3] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[1]

Boc_Deprotection_Mechanism cluster_intermediates Intermediates Boc_Amine This compound Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Acid H-A (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - t-Bu⁺ tBu tert-butyl cation (forms isobutylene) Amine_Salt (R)-3-(aminomethyl)piperidine (Amine Salt Form) Carbamic_Acid->Amine_Salt - CO₂ + H⁺ CO2 CO₂

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Overview of Deprotection Methods

The selection of a deprotection method depends on the stability of other functional groups within the molecule, the desired reaction scale, and environmental considerations.[6][7] The following table summarizes common methods applicable to this compound.

Method/ReagentTypical Solvent(s)TemperatureTypical TimeReported Yield (%)Key Considerations
Strong Acids
Trifluoroacetic Acid (TFA)DCM0 °C to RT30 min - 4 h>95Highly effective and fast; TFA is corrosive and requires careful handling.[2][5][8]
Hydrochloric Acid (HCl)Dioxane, EtOAc, MeOHRT1 h - 4 h>95Potent alternative to TFA; product precipitates as HCl salt.[7][9]
Milder Acidic Conditions
p-Toluenesulfonic Acid (p-TSA)THF, TolueneRT to RefluxVariableGoodMilder protic acid option for sensitive substrates.[2][7]
Lewis Acids
Zinc Bromide (ZnBr₂)DCMRTOvernightGood to HighNon-protic alternative, useful for acid-labile compounds.[5][7]
Alternative Methods
Thermal (Boiling Water)Water100 °C (Reflux)10 min - 2 hQuantitative"Green" catalyst-free method; requires thermal stability.[10][6][11]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the deprotection of this compound.

Experimental_Workflow start Start: This compound dissolve 1. Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent 2. Add Deprotection Reagent (e.g., TFA, HCl) dissolve->add_reagent react 3. Stir at Specified Temperature add_reagent->react monitor 4. Monitor Reaction (TLC / LC-MS) react->monitor workup 5. Reaction Work-up (Concentration / Neutralization) monitor->workup Upon Completion extract 6. Product Extraction (if necessary) workup->extract isolate 7. Isolate & Purify (Filtration / Chromatography) extract->isolate product Final Product: (R)-3-(aminomethyl)piperidine salt isolate->product

Caption: General experimental workflow for Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is a standard and highly efficient method for complete Boc removal.[9][12]

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.[9]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 30 minutes to 2 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.[5][9]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[9]

  • Carefully neutralize the residue by dissolving it in water and adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~8-9).

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free amine.

Safety: TFA is highly corrosive and volatile. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another powerful acidic condition that often results in the precipitation of the product as its hydrochloride salt, simplifying isolation.[9][13]

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Methanol or Ethyl Acetate (anhydrous)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous methanol or ethyl acetate.

  • To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[9]

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the (R)-3-(aminomethyl)piperidine dihydrochloride salt may precipitate from the solution.

  • If precipitation occurs, add diethyl ether to ensure complete precipitation. Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum to afford the product salt.[9]

  • Alternatively, if no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.[9]

Protocol 3: Green Deprotection using Thermal Conditions

For thermally stable substrates without other sensitive functional groups, this catalyst-free method using boiling water is an environmentally friendly alternative.[10][11]

Materials and Reagents:

  • This compound

  • Deionized water

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Suspend this compound (1 equivalent) in deionized water (approx. 20 mL per mmol).[11]

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Maintain reflux for 10 minutes to 2 hours. Monitor the reaction progress periodically by taking a small aliquot, cooling, and analyzing by TLC (after basification and extraction).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting aqueous solution contains the free amine. This can be used directly in subsequent aqueous reactions or the product can be isolated by basifying the solution with NaOH and extracting with an organic solvent.

Choosing the Right Deprotection Method

The choice of deprotection agent is crucial and depends on the overall synthetic strategy and the presence of other functional groups.

Caption: Decision tree for selecting a Boc deprotection method.

References

The Pivotal Role of (R)-3-(Boc-aminomethyl)piperidine in the Synthesis of Alogliptin, a DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

(R)-3-(Boc-aminomethyl)piperidine is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. Alogliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. The precise stereochemistry of the (R)-aminopiperidine moiety is essential for the high potency and selectivity of Alogliptin's interaction with the DPP-4 enzyme.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled reactions during the synthesis, preventing unwanted side reactions and ensuring the correct assembly of the final drug molecule.[1] This document provides detailed protocols for the synthesis of Alogliptin, highlighting the integration of the (R)-3-aminopiperidine component, and outlines its mechanism of action.

Mechanism of Action: DPP-4 Inhibition

Alogliptin functions by selectively inhibiting the DPP-4 enzyme.[3][4] This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, Alogliptin increases the levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[6][7] This dual action leads to improved glycemic control in patients with type 2 diabetes.[3][8]

DPP-4 Signaling Pathway and Alogliptin's Point of Intervention

DPP4_Signaling_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates Active Incretins\n(GLP-1, GIP) Active Incretins (GLP-1, GIP) L-cells->Active Incretins\n(GLP-1, GIP) releases DPP-4 Enzyme DPP-4 Enzyme Active Incretins\n(GLP-1, GIP)->DPP-4 Enzyme degraded by β-cells β-cells Active Incretins\n(GLP-1, GIP)->β-cells stimulates α-cells α-cells Active Incretins\n(GLP-1, GIP)->α-cells inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Alogliptin Alogliptin Alogliptin->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion decreases

Caption: Mechanism of Alogliptin via DPP-4 inhibition.

Synthetic Overview

The synthesis of Alogliptin generally proceeds through a convergent pathway where a pyrimidinedione core is first assembled and then coupled with the chiral aminopiperidine side chain. While the prompt specifies this compound, common industrial syntheses often utilize the deprotected form, (R)-3-aminopiperidine, for the final coupling step. The Boc-protected precursor is synthesized and deprotected in a prior step.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-(Boc-amino)piperidine from N-Cbz-3-piperidinecarboxylic acid

This protocol outlines a method for preparing the chiral intermediate.

Step 1: Chiral Resolution of N-Cbz-3-piperidinecarboxylic acid

  • Dissolve N-Cbz-3-piperidinecarboxylic acid (1.0 eq) in methanol.

  • Heat the solution to 40-50 °C with stirring.

  • Slowly add a methanol solution of (R)-phenylethylamine (0.7-0.9 eq).

  • After the addition is complete, stir for 20-30 minutes and then slowly cool to 10-15 °C.

  • Collect the precipitated diastereomeric salt by filtration.

  • Recrystallize the salt from ethanol at 70-75 °C to achieve an enantiomeric excess (ee) >99%.

  • Dissociate the purified salt in water and adjust the pH to 1-2 with concentrated HCl.

  • Extract the (R)-N-Cbz-3-piperidinecarboxylic acid with ethyl acetate and concentrate to dryness.

Step 2: Amide Formation

  • This step involves the conversion of the carboxylic acid to an amide.

Step 3: Hofmann Rearrangement

  • The amide undergoes a Hofmann rearrangement to yield the corresponding amine.

Step 4: Boc Protection

  • The resulting amine is protected with di-tert-butyl dicarbonate (Boc)2O.

Step 5: Cbz Deprotection

  • The Cbz group is removed via hydrogenation to yield (R)-3-(Boc-amino)piperidine.

Protocol 2: Synthesis of Alogliptin

This protocol details the synthesis of Alogliptin from key intermediates.

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.

  • Add 2-(bromomethyl)benzonitrile to the mixture.

  • Heat the reaction mixture to 60-80 °C for several hours, monitoring by TLC or HPLC.

  • Upon completion, cool the mixture and pour it into water.

  • Filter the precipitate, wash with water, and dry under vacuum to yield the intermediate.

Step 2: Deprotection of (R)-3-(Boc-amino)piperidine (if starting with the protected form)

  • Dissolve (R)-3-(Boc-amino)piperidine in a suitable solvent (e.g., dichloromethane).

  • Add an acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Evaporate the solvent and excess acid to obtain the (R)-3-aminopiperidine salt (e.g., dihydrochloride).

Step 3: Synthesis of Alogliptin

  • Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride (1.1 eq) in a mixture of isopropanol and water.[1]

  • Add potassium carbonate to the suspension.

  • Heat the mixture to reflux (e.g., 58-68 °C) for several hours, monitoring by HPLC.[1]

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude Alogliptin can be purified by recrystallization or column chromatography.

Step 4: Formation of Alogliptin Benzoate (Optional)

  • Dissolve the purified Alogliptin in ethanol.

  • Add a solution of benzoic acid in ethanol.

  • Stir the mixture to allow the Alogliptin benzoate salt to precipitate.

  • Filter the solid, wash with ethanol, and dry under vacuum.

Alogliptin Synthesis Workflow

Alogliptin_Synthesis cluster_precursors Starting Materials cluster_synthesis Synthesis Steps A 6-chloro-3-methyluracil Intermediate1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A->Intermediate1 B 2-(bromomethyl)benzonitrile B->Intermediate1 C (R)-3-(Boc-amino)piperidine Deprotection Boc Deprotection C->Deprotection Coupling Nucleophilic Substitution Intermediate1->Coupling Intermediate2 (R)-3-aminopiperidine dihydrochloride Deprotection->Intermediate2 Intermediate2->Coupling Alogliptin_Base Alogliptin (free base) Coupling->Alogliptin_Base Salt_Formation Salt Formation Alogliptin_Base->Salt_Formation Alogliptin_Benzoate Alogliptin Benzoate Salt_Formation->Alogliptin_Benzoate Benzoic Acid Benzoic Acid Benzoic Acid->Salt_Formation

Caption: General workflow for the synthesis of Alogliptin.

Quantitative Data Summary

StepReactantsReagents & ConditionsYieldPurityReference
Synthesis of Intermediate 1 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrileK₂CO₃, DMF, 60-80 °C~50-55%>95%[9]
Boc Deprotection (R)-3-(Boc-amino)piperidineTFA or HCl in dioxane, RTQuantitative>98%[4]
Alogliptin Synthesis Intermediate 1, (R)-3-aminopiperidine dihydrochlorideK₂CO₃, Isopropanol/Water, 58-68 °C~70-80%>99% (after purification)[1]
Salt Formation Alogliptin (free base), Benzoic AcidEthanol, RT>95%>99.5%[10]

Note: Yields and purities are approximate and can vary based on specific reaction conditions and scale.

Pharmacokinetic and Pharmacodynamic Properties of Alogliptin

ParameterValueSpeciesReference
Pharmacokinetics
Tmax1-2 hoursHuman[7]
Absolute Bioavailability~100%Human[7]
Terminal Half-life (t1/2)~21 hoursHuman[7]
Protein Binding~20%Human[7]
Excretion76% unchanged in urine, 13% in fecesHuman[7]
Pharmacodynamics
DPP-4 Inhibition (25 mg dose, 24h post-dose)>80%Human[7]
IC₅₀ for DPP-4 Inhibition< 10 nMIn vitro[4]

In Vitro DPP-4 Inhibition Assay Protocol

Objective: To determine the inhibitory potency (IC₅₀) of Alogliptin against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Alogliptin (or test compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Alogliptin in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, diluted DPP-4 enzyme, and Alogliptin (or vehicle control).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the percent inhibition for each Alogliptin concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the Alogliptin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

DPP-4 Inhibition Assay Workflow

DPP4_Assay_Workflow Start Preparation Plate_Setup Assay Plate Setup Start->Plate_Setup Prepare Assay Buffer, DPP-4 Enzyme, Substrate, and Alogliptin dilutions Incubation1 Pre-incubation (10 min, 37°C) Plate_Setup->Incubation1 Add Buffer, Enzyme, and Alogliptin/vehicle Substrate_Addition Add Fluorogenic Substrate Incubation1->Substrate_Addition Incubation2 Reaction Incubation (30 min, 37°C) Substrate_Addition->Incubation2 Measurement Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation2->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis

Caption: Workflow for a DPP-4 inhibition assay.

References

Application Notes and Protocols: (R)-3-(Boc-aminomethyl)piperidine as a Scaffold for Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (R)-3-(Boc-aminomethyl)piperidine as a versatile scaffold for the construction of combinatorial libraries. This chiral building block offers a robust framework for generating diverse collections of molecules, particularly valuable in the discovery of novel therapeutic agents. The protocols outlined below leverage the efficiency of solid-phase organic synthesis (SPOS) to enable the rapid generation of N-substituted piperidine derivatives for high-throughput screening and lead optimization.

Introduction to the this compound Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a variety of biological macromolecules. The this compound scaffold offers several key advantages for combinatorial library synthesis:

  • Chiral Integrity: The (R)-configuration at the 3-position provides a fixed stereochemical anchor, crucial for stereospecific interactions with biological targets.

  • Orthogonal Protection: The Boc-protected exocyclic amine and the secondary amine within the piperidine ring allow for selective deprotection and derivatization at two distinct points of diversity.

  • Synthetic Tractability: The scaffold is amenable to a wide range of chemical transformations, facilitating the introduction of diverse functional groups.

  • Proven Therapeutic Relevance: This scaffold is a key component in several Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes, highlighting its potential for generating bioactive molecules.[2][3]

Core Applications

Libraries derived from the this compound scaffold are particularly well-suited for targeting enzyme active sites and protein-protein interfaces. A primary application has been in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors .[2][3] DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[4][5][6] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.

Data Presentation: Illustrative Library Characteristics

The following tables present hypothetical yet representative quantitative data for a combinatorial library synthesized from the this compound scaffold. This data is intended to provide a realistic expectation of the outcomes of the described protocols.

Table 1: Representative Library Synthesis Parameters

ParameterValue
ScaffoldThis compound
ResinRink Amide Resin
Resin Loading0.5 mmol/g
Number of Building Blocks (R1)50 (e.g., Carboxylic Acids)
Number of Building Blocks (R2)50 (e.g., Sulfonyl Chlorides)
Total Library Size 2,500 compounds

Table 2: Illustrative Library Quality Control Data

ParameterResultMethod
Average Purity>90%LC-MS
Average Yield per Step~85-95%Gravimetric analysis post-cleavage
Structural ConfirmationConsistent with expected massHigh-Resolution Mass Spectrometry
Diversity Metric (Tanimoto)0.75 (relative to building blocks)Computational Analysis

Experimental Protocols

The following protocols describe a generalized solid-phase synthesis approach for creating a combinatorial library based on the this compound scaffold.

Protocol 1: Immobilization of the Scaffold on Solid Support

This protocol details the attachment of the this compound scaffold to a Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the Fmoc protecting group from the rink amide linker. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes.

    • Add the activated scaffold solution to the resin and agitate at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, and then dry under vacuum.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

Protocol 2: Diversification of the Piperidine Nitrogen (R2 Position)

This protocol describes the introduction of a diversity element at the piperidine ring's secondary amine.

Materials:

  • Scaffold-loaded resin from Protocol 1

  • Library of sulfonyl chlorides (R2-SO2Cl)

  • Diisopropylethylamine (DIEA)

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the scaffold-loaded resin in DCM for 30 minutes.

  • Sulfonylation:

    • In a multi-well reaction block, distribute the resin into individual reactors.

    • To each reactor, add a solution of a unique sulfonyl chloride (3 eq.) and DIEA (5 eq.) in DMF.

    • Agitate the reaction mixtures at room temperature for 4-8 hours.

  • Washing: Wash the resin in each reactor with DMF, DCM, and methanol.

Protocol 3: Deprotection and Diversification of the Exocyclic Amine (R1 Position)

This protocol details the removal of the Boc group and subsequent acylation to introduce a second diversity element.

Materials:

  • Derivatized resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • DCM

  • Library of carboxylic acids (R1-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA

Procedure:

  • Boc Deprotection:

    • Treat the resin in each reactor with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM to remove excess TFA.

    • Neutralize the resin with a solution of 10% DIEA in DCM and wash again with DCM and DMF.

  • Acylation:

    • To each reactor, add a solution of a unique carboxylic acid (3 eq.), HATU (3 eq.), and DIEA (5 eq.) in DMF.

    • Agitate the reaction mixtures at room temperature for 4-8 hours.

  • Washing: Wash the resin in each reactor with DMF, DCM, and methanol.

Protocol 4: Cleavage and Purification

This protocol describes the release of the final compounds from the solid support.

Materials:

  • Final derivatized resin from Protocol 3

  • TFA

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage:

    • Treat the resin in each reactor with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Precipitation:

    • Filter the cleavage solution from the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated product, decant the ether, and dry the product under vacuum.

  • Purification: Purify the individual compounds using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final compounds by LC-MS and NMR spectroscopy.[7][8]

Mandatory Visualizations

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway cluster_Gut Gut Lumen cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas (β-cells) Food Intake Food Intake GLP1 Active GLP-1 Food Intake->GLP1 stimulates release GIP Active GIP Food Intake->GIP stimulates release DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin_Secretion Insulin Secretion GLP1->Insulin_Secretion stimulates GIP->DPP4 GIP->Insulin_Secretion stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Inactive_GIP Inactive GIP DPP4->Inactive_GIP inactivates Library_Compound This compound -based Inhibitor Library_Compound->DPP4 inhibits Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake promotes

Caption: DPP-4 signaling pathway and the mechanism of action of inhibitors.

Combinatorial Library Synthesis Workflow

Combinatorial_Synthesis_Workflow Resin Rink Amide Resin Immobilization Protocol 1: Immobilization Resin->Immobilization Scaffold This compound Scaffold->Immobilization Immobilized_Scaffold Resin-Bound Scaffold Immobilization->Immobilized_Scaffold Split Split Resin Immobilized_Scaffold->Split Divide into N wells R2_Addition Protocol 2: Add R2 Building Blocks (Sulfonyl Chlorides) Split->R2_Addition Pool1 Pool Resins R2_Addition->Pool1 Boc_Deprotection Protocol 3 (Part 1): Boc Deprotection Pool1->Boc_Deprotection Split2 Split Resin Boc_Deprotection->Split2 Divide into M wells R1_Addition Protocol 3 (Part 2): Add R1 Building Blocks (Carboxylic Acids) Split2->R1_Addition Pool2 Pool Resins R1_Addition->Pool2 Final_Library_Resin Final Library on Resin Pool2->Final_Library_Resin Cleavage Protocol 4: Cleavage & Purification Final_Library_Resin->Cleavage Final_Library Purified Compound Library Cleavage->Final_Library

Caption: Split-and-pool workflow for combinatorial library synthesis.

Logical Relationship of Derivatization

Derivatization_Logic cluster_diversity Points of Diversification Scaffold This compound Scaffold R1 R1 (from exocyclic amine) Scaffold->R1 Acylation R2 R2 (from piperidine nitrogen) Scaffold->R2 Sulfonylation/ Alkylation/ Acylation Final_Compound Final Library Member R1->Final_Compound R2->Final_Compound

References

Application Notes and Protocols for the Quantification of (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (R)-3-(Boc-aminomethyl)piperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to ensure accurate and precise quantification, crucial for quality control and process optimization in drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for determining the enantiomeric purity of this compound. Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step is often necessary to enhance UV detection and achieve reliable quantification.

Data Presentation: Quantitative Performance of a Chiral HPLC Method

The following table summarizes the validation parameters for a chiral HPLC method for a closely related aminopiperidine derivative, which can be considered indicative for the analysis of this compound after appropriate method validation. The method involves pre-column derivatization to introduce a UV-active moiety.[1][2]

ParameterResult
**Linearity (R²) **> 0.9995[1]
Limit of Detection (LOD) 0.15 µg/mL[1]
Limit of Quantification (LOQ) 0.44 µg/mL[1]
Accuracy (% Recovery) 99.9% - 104.4%[1]
Precision (%RSD) < 5%[1]
Resolution between enantiomers > 4.0[2]
Experimental Protocol: Chiral HPLC

This protocol details the steps for the quantification of the enantiomeric impurity in this compound samples.

1. Sample Preparation (Pre-column Derivatization): [2] a. Accurately weigh approximately 20 mg of the this compound sample. b. Dissolve the sample in a suitable aprotic solvent (e.g., Dichloromethane). c. Add a molar excess of a derivatizing agent (e.g., p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine). d. Allow the reaction to proceed to completion at room temperature. e. Quench the reaction and extract the derivatized product. f. Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions: [1][2][3]

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase)[2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., 0.1% Diethylamine).[2]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 - 30 °C

  • Detection: UV at 228 nm[2]

  • Injection Volume: 10 - 20 µL

3. Quantification: a. Prepare a calibration curve using standards of the derivatized S-enantiomer of known concentrations. b. Inject the prepared sample and integrate the peak areas for both the (R) and (S) enantiomers. c. Calculate the concentration of the S-enantiomer impurity using the calibration curve. d. Determine the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent & Base Dissolve->Derivatize Extract Extract Product Derivatize->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chiral Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity Integrate->Quantify Calculate Calculate e.e. Quantify->Calculate

Caption: Workflow for chiral HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of this compound and for identifying potential volatile impurities.

Data Presentation: Quantitative Performance of a GC Method

The following table summarizes validation parameters for a GC method developed for the analysis of 3-aminopiperidine, which can be adapted for this compound.[4]

ParameterResult
**Linearity (R²) **> 0.9995[4]
Limit of Detection (LOD) 1.4 µg/mL[4]
Limit of Quantification (LOQ) 0.4 µg/mL[4]
Accuracy (% Recovery) 99.9% - 104.4%[4]
Precision (%RSD) < 5%[4]
Experimental Protocol: GC-MS

This protocol outlines the procedure for the quantitative analysis of this compound.

1. Sample Preparation: a. Accurately weigh a suitable amount of the sample. b. Dissolve the sample in a volatile organic solvent (e.g., Methanol or Dichloromethane). c. If necessary, perform a derivatization step to improve volatility and peak shape, although direct injection is often feasible.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Quantification: a. Create a calibration curve using standards of this compound of known concentrations. b. Inject the prepared sample and acquire the data in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity. c. Integrate the peak area of the characteristic ion for this compound. d. Calculate the concentration of the analyte in the sample using the calibration curve.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve with an identical reference standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: qNMR

This protocol provides a general framework for the qNMR analysis of this compound.

1. Sample Preparation: a. Accurately weigh a precise amount of the this compound sample. b. Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte signals. c. Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5-7 times the longest T₁).

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing: Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum carefully.

3. Quantification: a. Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard. b. Calculate the purity of the analyte using the following equation:

Logical Diagram: qNMR Quantification Principle

qNMR_Principle Analyte Analyte (Known Mass, Unknown Purity) NMR_Tube Dissolve in Deuterated Solvent Analyte->NMR_Tube Standard Internal Standard (Known Mass, Known Purity) Standard->NMR_Tube NMR_Spec Acquire 1H NMR Spectrum NMR_Tube->NMR_Spec Integration Integrate Analyte & Standard Signals NMR_Spec->Integration Calculation Calculate Analyte Purity Integration->Calculation

Caption: Principle of quantitative NMR (qNMR) for purity determination.

References

Safe handling, storage, and disposal of (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and disposal of (R)-3-(Boc-aminomethyl)piperidine (CAS No. 140645-23-4). It also includes application notes and a representative experimental protocol for its use in chemical synthesis, primarily as a key building block for pharmaceutical compounds.

Compound Information and Properties

This compound is a chiral piperidine derivative protected at the secondary amine with a tert-butoxycarbonyl (Boc) group. This protecting group strategy allows for selective reactions at the primary aminomethyl group. Its primary application is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, such as Alogliptin, which are used in the treatment of type 2 diabetes.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.30 g/mol
Appearance Colorless to light yellow liquid or low melting solid[2]
Solubility Soluble in methanol and ethanol[2][3][4]
Storage Temperature 2-8°C[5]

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification:

  • Causes severe skin burns and eye damage.[6]

  • May cause respiratory irritation.[7]

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical goggles.[7]Protects against splashes and eye contact, which can cause serious damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat.[8]Prevents skin contact, which can cause burns and irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][8]Avoids inhalation of vapors or aerosols, which can cause respiratory irritation.
Handling Protocol:
  • Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly with soap and water after handling.[7]

  • Procedure: When transferring the chemical, use appropriate tools (spatula, pipette) to minimize aerosol or dust formation. Keep the container tightly closed when not in use.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Recommended storage temperature is between 2-8°C.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Stability:

  • The compound is stable under recommended storage conditions.[2]

  • The Boc protecting group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).[7][10][11]

Accidental Release and First Aid Measures

Spill Response:

  • Minor Spills: Evacuate the area. Wearing appropriate PPE, contain and absorb the spill with inert material such as sand, earth, or vermiculite.[7] Place the absorbed material into a suitable, labeled container for disposal.[7]

  • Major Spills: Evacuate the area and move upwind.[7] Alert the appropriate emergency response team.[7]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused material, contaminated absorbents, and empty containers, in a dedicated, clearly labeled hazardous waste container.[7]

  • Container Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company.[7] Do not dispose of down the drain or in regular trash.[12] Decontaminate empty containers before disposal.[7]

Application Notes & Experimental Protocols

This compound is a valuable chiral building block in organic synthesis. The Boc group provides robust protection of the piperidine nitrogen, allowing for selective functionalization of the primary aminomethyl group. Its primary use is in the synthesis of DPP-4 inhibitors.

Representative Protocol: Synthesis of an Alogliptin Precursor

This protocol describes the nucleophilic aromatic substitution reaction between a chloropyrimidine intermediate and this compound, which is a key step in the synthesis of Alogliptin. Note that in many published syntheses, the Boc group is removed prior to this step, and (R)-3-aminopiperidine (often as a dihydrochloride salt) is used directly. This protocol is a representative adaptation for the Boc-protected starting material.

Reaction Scheme: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile + this compound → N-Boc-Alogliptin Precursor

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • This compound

  • Potassium Carbonate (K₂CO₃) or another suitable base (e.g., DIPEA)

  • Anhydrous solvent (e.g., Isopropanol, DMF, or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 eq) and the anhydrous solvent.

  • Add a suitable base such as potassium carbonate (approx. 2.0 eq).

  • Add this compound (1.1 to 1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (a typical temperature might be 65-90°C, depending on the solvent) and maintain for several hours.[13]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.[9]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by standard techniques such as recrystallization or silica gel column chromatography.

The resulting N-Boc protected intermediate can then be deprotected under acidic conditions (e.g., TFA in DCM) to yield the final product.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Emergency_Prep Ensure Eyewash/Shower Access Fume_Hood->Emergency_Prep Weigh_Transfer Weigh and Transfer Compound Emergency_Prep->Weigh_Transfer Reaction_Setup Set up Reaction Weigh_Transfer->Reaction_Setup Monitor Monitor Reaction Reaction_Setup->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Work-up & Extraction Quench->Workup Waste_Seg Segregate Waste (Solid, Liquid, Sharps) Workup->Waste_Seg Decontaminate Decontaminate Glassware Workup->Decontaminate Dispose Dispose via Licensed Contractor Waste_Seg->Dispose Decontaminate->Dispose

Caption: Workflow for Safe Handling and Disposal.

Synthetic_Application Reactant_A Chloropyrimidine Intermediate Reaction Nucleophilic Substitution (Base, Solvent, Heat) Reactant_A->Reaction Reactant_B This compound Reactant_B->Reaction Intermediate N-Boc Protected Precursor Reaction->Intermediate Deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) Intermediate->Deprotection Final_Product Final API (e.g., Alogliptin) Deprotection->Final_Product Boc_Stability cluster_stable Stable Conditions cluster_labile Labile Conditions Boc_Amine Boc-Protected Amine Bases Bases (e.g., NaOH, K2CO3) Boc_Amine->Bases No Reaction Nucleophiles Nucleophiles Boc_Amine->Nucleophiles No Reaction Hydrogenation Catalytic Hydrogenation (e.g., H2/Pd-C) Boc_Amine->Hydrogenation No Reaction Acids Strong Acids (e.g., TFA, HCl) Boc_Amine->Acids Cleavage Free_Amine Free Amine Acids->Free_Amine

References

Scale-up synthesis considerations for (R)-3-(Boc-aminomethyl)piperidine production

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Scale-up Synthesis Strategies for (R)-3-(Boc-aminomethyl)piperidine

This compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used in the treatment of type 2 diabetes.[1][2][3] The stereochemistry of this intermediate is vital for the pharmacological activity of the final drug, making its efficient and enantiomerically pure production a significant focus in process chemistry.[2] This document outlines various synthetic strategies suitable for scale-up, provides detailed experimental protocols, and summarizes key process data.

Synthetic Strategies for Scale-Up Production

Several synthetic routes to this compound have been developed, each with distinct advantages and challenges regarding industrial-scale production. The primary approaches include:

  • Asymmetric Biocatalysis: This method often employs transaminase enzymes to convert a prochiral ketone precursor, such as 1-Boc-3-piperidone, into the desired chiral amine with high enantioselectivity.[1][4] The use of immobilized enzymes allows for easier separation and recycling, making it a green and potentially cost-effective option for large-scale synthesis.[1][4][5]

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as D-lysine, D-ornithine, or L-glutamic acid.[6] These natural amino acids are converted through a series of chemical transformations, including cyclization and functional group manipulations, to yield the target molecule.[6] While effective, these multi-step syntheses can sometimes result in lower overall yields.[7]

  • Chemical Synthesis and Resolution: These routes involve the synthesis of a racemic mixture of 3-aminopiperidine derivatives followed by chiral resolution using a resolving agent, such as R-phenylethylamine.[8] An alternative is the asymmetric hydrogenation of a pyridine-based precursor.[9] Subsequent protection of the amino group yields the final product.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data from various reported synthetic methods to provide a basis for comparison for researchers and drug development professionals.

Route Starting Material Key Steps/Reagents Overall Yield Purity/ee Scale/Conditions Reference
Biocatalytic 1-Boc-3-piperidoneImmobilized ω-transaminase (TA-IMB), Isopropylamine (amine donor)High Conversion>99% eeLab scale, optimized for scale-up[1][4]
Chiral Pool D-Lysine / D-OrnithineO-alkylation, Hydrogenation (5 bar H₂, Pt/C)Not specifiedEnantiopureUp to 150 mmol batch[6]
Chiral Pool L-Glutamic AcidEsterification, Boc-protection, NaBH₄ reduction, Tosylation, Cyclization44% to 55%EnantiopureLab scale
Chemical Synthesis (R)-methyl 1-benzylpiperidine-3-carboxylateHydrazine hydrate, NaNO₂, Boc anhydride, Pd/C Hydrogenation80% (final step)>98% (Chiral HPLC)Not specified[10]
Hydrogenation t-butyl pyridine-3-ylcarbamateAcetic acid, Palladium on carbon (5%), H₂ (0.6 MPa)73.8%Not specified100 g scale[9]
Chiral Resolution N-Cbz-3-piperidinecarboxylic acidR-phenylethylamine (resolving agent), Hofmann degradation, Boc protection, Hydrogenation95.4% (final step)>99% ee46.8 g scale (final step)[8][11]

Experimental Protocols

Protocol 1: Asymmetric Synthesis using Immobilized Transaminase

This protocol is based on the biotransformation of 1-Boc-3-piperidone using an immobilized ω-transaminase.[1][4]

Materials:

  • 1-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., ATA-025-IMB)

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a suitable reaction vessel, dissolve 1-Boc-3-piperidone in the triethanolamine buffer.

  • Add isopropylamine as the amine donor and a catalytic amount of PLP cofactor.

  • Add the immobilized transaminase enzyme to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) and monitor the conversion by HPLC or TLC.

  • Upon completion, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and reused for subsequent batches.[1][4]

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-3-(Boc-amino)piperidine.[1]

  • Purify the crude product by crystallization or column chromatography if necessary.

Protocol 2: Chemical Synthesis via Debenzylation

This protocol describes the final debenzylation step to produce this compound from its N-benzyl protected precursor.[10][11]

Materials:

  • Benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Methanol

  • Dichloromethane

  • Petroleum ether

  • Autoclave or suitable hydrogenation reactor

Procedure:

  • Charge an autoclave with benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, 10% wet palladium-carbon, and methanol.[11]

  • Purge the reactor system with nitrogen 3-4 times.

  • Pressurize the reactor with hydrogen to 0.3-0.4 MPa.

  • Heat the reaction mixture to 35-40°C and maintain with stirring for approximately 2 hours.[11]

  • Monitor the reaction progress by HPLC until the starting material is fully consumed.[11]

  • After completion, cool the reactor and carefully filter off the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • To the resulting concentrate, add dichloromethane and petroleum ether and warm to 35-40°C.[11]

  • Slowly add additional petroleum ether at this temperature and hold for 1 hour to initiate crystallization.[11]

  • Cool the mixture slowly to -5 to 0°C to maximize precipitation.

  • Collect the solid product by filtration and dry under vacuum at 40-45°C to obtain the final product as a white solid.[11]

Visualizations: Workflows and Logic

The following diagrams illustrate the general workflow for scale-up synthesis and a decision-making process for route selection.

G General Workflow for Scale-Up Synthesis A Route Selection & Process Development B Raw Material Sourcing & QC A->B C Pilot Scale Synthesis Run B->C D Reaction Execution (e.g., Hydrogenation/Biocatalysis) C->D Scale-up E In-Process Controls (IPC Monitoring) D->E Real-time Monitoring F Work-up & Product Isolation D->F E->D G Purification (Crystallization/Chromatography) F->G H Final Product QC (Purity, ee, etc.) G->H I Packaging & Storage H->I

Caption: General workflow for the scale-up production of this compound.

G Decision Matrix for Synthetic Route Selection start Define Project Goals: Scale, Cost, Purity, Timeline q1 High Enantiopurity (>99% ee) is CRITICAL? start->q1 a1 Biocatalytic Route q1->a1 Yes q2 Access to Chiral Starting Materials? q1->q2 No a1_desc Advantages: - High selectivity - Green chemistry - Mild conditions a1->a1_desc a2 Chiral Pool Synthesis q2->a2 Yes a3 Chemical Synthesis + Chiral Resolution q2->a3 No a2_desc Considerations: - Number of steps - Overall yield a2->a2_desc a3_desc Challenges: - Loss of 50% material - Potentially harsh conditions a3->a3_desc

Caption: Decision matrix for selecting a suitable synthetic route.

References

Troubleshooting & Optimization

Strategies for the purification of (R)-3-(Boc-aminomethyl)piperidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-3-(Boc-aminomethyl)piperidine from reaction mixtures.

Purification Strategy Overview

The purification of this compound typically involves one or a combination of the following techniques: column chromatography, crystallization, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

A general workflow for the purification process is outlined below:

Purification Workflow cluster_crude Crude Reaction Mixture cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Crystallization Crystallization / Recrystallization Extraction->Crystallization Chromatography->Crystallization Final Polishing Analysis Purity Analysis (TLC, HPLC, NMR) Chromatography->Analysis Crystallization->Analysis PureProduct Pure this compound Analysis->PureProduct Meets Purity Specs

Caption: General workflow for the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography
Problem Potential Cause Solution
Poor Separation of Product from Impurities Inappropriate solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the product. A common eluent system is a gradient of ethyl acetate in hexane.[1]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Improper column packing.Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling. Prepare a slurry of silica gel in the initial, least polar eluent for wet packing.
Product Tailing on TLC and Column The basic nature of the piperidine nitrogen interacting with acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system to improve peak shape.
The compound is not fully dissolved when loaded.Ensure the crude product is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading. For poorly soluble samples, consider dry loading.
Co-elution with a Close-Spotting Impurity Impurity has similar polarity to the product.If gradient elution is being used, try a shallower gradient. Isocratic elution with a finely tuned solvent system may also resolve the issue.
Diastereomeric impurities.Chiral chromatography may be necessary if diastereomers are present and not separable on standard silica gel.
Crystallization
Problem Potential Cause Solution
Product Oiling Out Instead of Crystallizing The solution is supersaturated, or cooling is too rapid.Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure product can also be effective.
High concentration of impurities inhibiting crystal lattice formation.Attempt a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, before crystallization.
Inappropriate solvent system.Experiment with different solvent systems. A good crystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Mixtures such as dichloromethane/petroleum ether or treatment with cyclohexane have been reported.
Low Recovery of Crystalline Product The product has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature (e.g., 0 to -20 °C) to maximize precipitation. Minimize the amount of solvent used for washing the crystals.
Premature crystallization during hot filtration.Use a heated funnel and preheat the receiving flask to prevent the product from crashing out of solution prematurely.
Crystals are colored or appear impure Occluded impurities within the crystal lattice.Recrystallize the product. Ensure the initial dissolution is complete to release trapped impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, this could include the Boc-protected precursor or the unprotected piperidine derivative.

  • Diastereomers: If the synthesis involves a step that can generate a new stereocenter, you may have diastereomeric impurities.[2]

  • De-Boc-protected product: The Boc group is acid-labile, and exposure to acidic conditions during workup or purification can lead to its removal.

  • Over-Boc'd species: In some cases, if the starting material has multiple amine groups, you might get di-Boc protected byproducts.

  • Byproducts from the Boc protection reaction: Such as tert-butanol or other derivatives from the decomposition of di-tert-butyl dicarbonate.

Q2: My product appears to be degrading on the silica gel column. What can I do?

A2: The Boc protecting group is sensitive to acidic conditions, and silica gel is slightly acidic. This can cause some degradation of your product into the de-Boc-protected amine. To mitigate this, you can:

  • Neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine before packing the column.

  • Add a small percentage (0.1-1%) of triethylamine or ammonia solution to your eluent.

  • Work quickly and avoid letting the product sit on the column for extended periods.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • TLC: To assess the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • HPLC: To obtain quantitative purity data. Chiral HPLC can be used to determine the enantiomeric excess (e.e.).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Optical Rotation: To confirm the stereochemistry. The specific rotation of this compound should be measured and compared to literature values.

Q4: Is it better to purify the free base or a salt form of this compound?

A4: Generally, the Boc-protected compound is purified as the free base. It is a solid with a defined melting point and is amenable to both chromatography and crystallization. Purification of the salt form is less common for the Boc-protected intermediate but may be employed for the unprotected amine.

Q5: I am having trouble with the chiral separation of my product. What are some key considerations?

A5: For chiral separation by HPLC, several factors are critical:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for piperidine derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and a polar modifier (like ethanol or isopropanol) is common for normal-phase chiral HPLC. Adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.

  • Temperature: Temperature can significantly impact retention times and selectivity. It should be controlled and optimized.

Quantitative Data Summary

The following table summarizes typical yields and purity levels reported for the purification of this compound and related compounds using different methods. Note that yields are highly dependent on the specific synthetic route and reaction conditions.

Purification MethodStarting MaterialEluent/Solvent SystemTypical YieldPurityReference
Column ChromatographyCrude (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamateEthyl acetate/Hexane (2:8)74%Pure (by NMR)[1]
CrystallizationCrude t-butyl piperidine-3-ylcarbamate from hydrogenationWater73.8%White crystal[3]
Filtration & ConcentrationHydrogenation of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylateEthanol91%Solid[3]
Trituration/WashingDebenzylation of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamateMethylene dichloride then cyclohexane80%>98% (Chiral HPLC)

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

1. Preparation of the Eluent:

  • Based on TLC analysis, prepare an appropriate eluent system. A common starting point is 20% ethyl acetate in hexane.

  • Add 0.5% triethylamine to the eluent mixture to prevent tailing.

2. Column Packing:

  • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the final packed bed is uniform and free of cracks or bubbles.

3. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Dry Loading (for samples with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin eluting with the initial solvent system.

  • If a gradient is required, gradually increase the polarity by increasing the percentage of ethyl acetate.

5. Fraction Collection and Analysis:

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Crystallization

This protocol provides a general method for purifying this compound by crystallization.

1. Solvent Selection:

  • Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A mixture of dichloromethane and a non-polar solvent like petroleum ether or hexane is often effective.

2. Dissolution:

  • Place the crude product in a flask and add a minimal amount of the more polar solvent (e.g., dichloromethane) to dissolve it, warming gently if necessary.

3. Induction of Crystallization:

  • Slowly add the less polar solvent (e.g., petroleum ether) dropwise to the solution at room temperature until it becomes slightly cloudy.

  • If cloudiness persists, add a few drops of the more polar solvent until the solution is clear again.

4. Crystal Growth:

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold, less polar solvent to remove any remaining impurities.

6. Drying:

  • Dry the purified crystals under vacuum to a constant weight.

References

Troubleshooting common issues in coupling reactions with (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during amide coupling reactions with (R)-3-(Boc-aminomethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What makes coupling reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl side chain, combined with the piperidine ring, can impede the approach of the activated carboxylic acid. This steric hindrance can lead to slower reaction rates and incomplete conversions.

Q2: Which coupling reagents are most effective for this type of sterically hindered amine?

A2: For sterically hindered amines like this compound, standard carbodiimide reagents such as DCC or EDC alone may be inefficient. More potent uronium/aminium-based reagents like HATU, HBTU, and COMU, or phosphonium-based reagents like PyBOP and PyAOP, are highly recommended. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture.[1] Proper storage is crucial to prevent degradation and ensure reactivity.

Q4: Can the Boc protecting group be cleaved under standard coupling conditions?

A4: The Boc group is generally stable under most amide coupling conditions. However, prolonged exposure to even mildly acidic conditions can lead to its premature removal. It is crucial to use non-acidic coupling reagents and appropriate non-nucleophilic bases, like diisopropylethylamine (DIPEA), to maintain the integrity of the Boc group during the reaction. Deprotection is typically a separate step performed with strong acids like trifluoroacetic acid (TFA).

Q5: What are common side reactions to watch out for?

A5: Common side reactions include:

  • Low Yield/Incomplete Reaction: Primarily due to steric hindrance.

  • Racemization: If the carboxylic acid partner has a chiral center, racemization can occur during activation. Using additives like HOAt or Oxyma Pure can help minimize this.

  • Guanidinylation: When using uronium-based reagents like HATU or HBTU in excess, they can react with the amine to form a guanidinium byproduct, which terminates the reaction.

  • N-acylurea formation: This is a common byproduct when using carbodiimide reagents like EDC or DCC, where the activated intermediate rearranges.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient Coupling Reagent: The chosen coupling reagent is not potent enough to overcome the steric hindrance.Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.
Low Reaction Temperature: The activation energy for the reaction is not being met.Gentle heating of the reaction mixture (e.g., to 40-50°C) can help, but should be done cautiously to avoid side reactions like racemization.
Insufficient Reaction Time: Sterically hindered couplings often require longer reaction times.Extend the reaction time, potentially to 12-24 hours, and monitor progress by TLC or LC-MS.
Poor Solubility of Reagents: this compound or the carboxylic acid may not be fully dissolved.Use a more effective solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM. This compound is soluble in methanol and ethanol.[2][3][4][5]
Reagent Degradation: The coupling reagent or this compound may have degraded due to improper storage.Use fresh, high-quality reagents and ensure they have been stored under the recommended conditions.
Multiple Spots on TLC/LC-MS (Side Products) Racemization of the Carboxylic Acid: The chiral center of the acid partner is epimerizing during activation.Use a coupling reagent with an additive known to suppress racemization, such as HATU (which contains HOAt) or add Oxyma Pure to a carbodiimide-mediated coupling.
Formation of N-acylurea: A common side reaction with carbodiimide reagents (EDC, DCC).Add HOBt or HOAt as an additive to the reaction. Alternatively, switch to a phosphonium or uronium-based coupling reagent.
Guanidinylation of the Amine: Excess uronium reagent (HATU, HBTU) has reacted with the piperidine.Use a slight excess (1.05-1.1 equivalents) of the coupling reagent and add the amine shortly after activating the carboxylic acid.
Difficulty in Product Purification Byproducts from Coupling Reagents: The urea byproduct from DCC (DCU) is often insoluble and difficult to remove. Byproducts from other reagents may co-elute with the product.If using DCC, filter the reaction mixture to remove the precipitated DCU. For other reagents, utilize column chromatography with a suitable solvent gradient. An acid-base workup can also help remove unreacted starting materials and some byproducts.
High Polarity of the Product: The amide product may be highly polar, leading to streaking on silica gel columns.Consider using a different stationary phase for chromatography, such as alumina, or employ reverse-phase chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape on silica gel.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes data on the performance of different classes of coupling reagents in challenging, sterically hindered amide bond formations. While not specific to this compound, this data provides a strong indication of their relative effectiveness.

Coupling Reagent Class Activating Group Relative Reactivity Racemization Potential Key Side Reactions/Issues
Carbodiimides (e.g., EDC, DCC) -ModeratePotentialN-acylurea formation; DCU from DCC has low solubility.
Phosphonium Salts (e.g., PyBOP) Benzotriazole (HOBt)HighMinimalFormation of carcinogenic HMPA byproduct with original BOP reagent.
Aminium/Uronium Salts (e.g., HBTU) Benzotriazole (HOBt)HighMinimalGuanidinylation of N-terminal amine.
Aminium/Uronium Salts (e.g., HATU) 7-Aza-benzotriazole (HOAt)Very High[3]Very Low[3]Minimal; superior for difficult sequences.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the solution-phase coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take from a few hours to overnight to reach completion.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol outlines a method using a carbodiimide in conjunction with an additive to minimize side reactions.

Materials:

  • Carboxylic acid

  • This compound

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow Experimental Workflow for HATU-Mediated Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_acid Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add HATU and DIPEA dissolve_acid->add_reagents 1.0 eq Acid pre_activate Pre-activate for 15-20 min add_reagents->pre_activate 1.1 eq HATU 2.0 eq DIPEA add_amine Add Amine to Activated Acid pre_activate->add_amine dissolve_amine Dissolve this compound dissolve_amine->add_amine 1.05 eq Amine stir_monitor Stir and Monitor (TLC/LC-MS) add_amine->stir_monitor dilute Dilute with EtOAc/DCM stir_monitor->dilute wash Wash with NaHCO3 and Brine dilute->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for HATU-mediated amide coupling.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield in Coupling Reaction check_reagents Are Coupling Reagents Potent? (e.g., HATU, PyBOP) start->check_reagents reagent_no Switch to HATU, HBTU, or PyBOP check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes check_time_temp Are Reaction Time & Temp Sufficient? reagent_yes->check_time_temp time_temp_no Increase Time (e.g., 12-24h) Consider Gentle Heating (40-50°C) check_time_temp->time_temp_no No time_temp_yes Yes check_time_temp->time_temp_yes check_monitoring Is Reaction Monitored to Completion? time_temp_yes->check_monitoring monitoring_no Monitor by TLC/LC-MS until Starting Material is Consumed check_monitoring->monitoring_no No monitoring_yes Yes check_monitoring->monitoring_yes check_side_reactions Evidence of Side Reactions? (e.g., Guanidinylation) monitoring_yes->check_side_reactions side_reactions_yes Adjust Stoichiometry Consider Additives (e.g., HOAt) check_side_reactions->side_reactions_yes Yes side_reactions_no Consider Purification Issues or Reagent Quality check_side_reactions->side_reactions_no No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Optimization of reaction conditions for synthesizing (R)-3-(Boc-aminomethyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-3-(Boc-aminomethyl)piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Several synthetic routes have been developed utilizing various chiral starting materials. Common precursors include L-glutamic acid, D-lysine, and D-ornithine.[1][2] Another approach involves the asymmetric enzymatic transamination of a prochiral ketone.[3]

Q2: I am having trouble with the Boc protection of the piperidine nitrogen. What are the recommended conditions?

The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial step. Issues such as low yield or incomplete reaction can arise. A common and effective method involves reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

For a successful reaction, consider the following:

  • Solvent and Base: The reaction is typically performed in solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or even in an aqueous medium.[4] Triethylamine (Et₃N) is a commonly used base, and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction Temperature: The reaction is generally carried out at room temperature, though gentle heating (around 40°C) can sometimes improve the reaction rate.[4]

  • Work-up: After the reaction is complete, it is typically quenched with water and extracted with an organic solvent. Washing the organic layer with an aqueous sodium bicarbonate solution and brine helps to remove unreacted reagents and byproducts.

Q3: My Boc-protected starting material has poor solubility in common organic solvents. How can I address this?

Poor solubility can be a significant challenge, especially with zwitterionic starting materials.[5] If your compound is poorly soluble in solvents like acetonitrile or THF, consider the following:

  • Aqueous Conditions: Running the reaction in an aqueous solution with a base like sodium hydroxide (NaOH) can improve the solubility of the starting material.[5][6]

  • Solvent Mixtures: Using a mixture of solvents, such as chloroform/isopropanol, might enhance solubility.[5]

  • Heating: Gently heating the reaction mixture can also help to dissolve the starting material.

Q4: What are the best practices for the deprotection of the Boc group?

The removal of the Boc protecting group is typically achieved under acidic conditions.[4][7]

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are standard reagents for Boc deprotection.[4][8]

  • Procedure: The reaction is usually fast and can be performed at room temperature.[4] The starting material is dissolved in a suitable solvent, and the acid is added. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Caution with Acid-Sensitive Groups: If your molecule contains other acid-sensitive functional groups, using milder conditions or an alternative protecting group strategy might be necessary.[8]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of this compound from L-glutamic acid.

This multi-step synthesis involves esterification, Boc-protection, reduction, tosylation, and cyclization. Low overall yield can be attributed to inefficiencies in any of these steps.

Troubleshooting Workflow

G cluster_start Start cluster_steps Troubleshooting Steps cluster_solutions Potential Solutions start Low Overall Yield esterification Check Esterification Yield (Diester formation) start->esterification boc_protection Verify Boc-Protection (Complete protection of amine) esterification->boc_protection ester_sol Ensure anhydrous conditions. Use excess alcohol. esterification->ester_sol If low reduction Assess NaBH4 Reduction (Diol formation) boc_protection->reduction boc_sol Use excess (Boc)2O and Et3N. Add catalytic DMAP. boc_protection->boc_sol If incomplete tosylation Examine Ditosylate Formation (Complete tosylation) reduction->tosylation reduc_sol Use fresh NaBH4. Monitor temperature carefully. reduction->reduc_sol If low cyclization Optimize Cyclization (Piperidine ring formation) tosylation->cyclization tosyl_sol Use fresh TsCl in pyridine. Ensure anhydrous conditions. tosylation->tosyl_sol If incomplete cycl_sol Screen different amines. Optimize reaction temperature and time. cyclization->cycl_sol If low G cluster_causes Potential Causes cluster_solutions Solutions issue Incomplete Boc-Protection or Side Products cause1 Insufficient (Boc)2O or Base issue->cause1 cause2 Low Reactivity of Amine issue->cause2 cause3 Presence of Competing Nucleophiles issue->cause3 cause4 Steric Hindrance issue->cause4 sol1 Increase equivalents of (Boc)2O and base. cause1->sol1 sol2 Add catalytic DMAP. Increase reaction temperature or time. cause2->sol2 sol3 Protect other nucleophilic groups if necessary. cause3->sol3 sol4 Consider a less sterically hindered protecting group. cause4->sol4

References

Addressing stability and degradation issues of (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (R)-3-(Boc-aminomethyl)piperidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected new peaks in HPLC analysis after sample preparation or short-term storage. 1. Acidic Degradation: The Boc protecting group is labile to acid. Trace amounts of acid in solvents or on glassware can cause partial deprotection. 2. Thermal Stress: Elevated temperatures during sample preparation (e.g., sonication, heating to dissolve) can lead to thermal degradation.1. Ensure Neutral pH: Use high-purity, neutral solvents. Rinse glassware with a slightly basic solution (e.g., dilute sodium bicarbonate), followed by rinsing with deionized water and the final solvent. 2. Control Temperature: Avoid heating the compound for dissolution unless necessary. If heating is required, use the lowest effective temperature for the shortest possible duration. Store solutions at recommended temperatures (2-8°C) and protect from light.[1][2][3]
Gradual decrease in purity of the solid compound over time in the laboratory. 1. Improper Storage: Exposure to humidity, light, and elevated ambient temperatures can accelerate degradation. 2. Oxidative Degradation: The piperidine ring can be susceptible to oxidation over time, especially if not stored under an inert atmosphere.1. Adhere to Storage Protocols: Store the solid compound in a tightly sealed container at the recommended temperature of 2-8°C.[1][2][3] Protect from light by using an amber vial or storing it in a dark place. Store in a desiccator to minimize moisture exposure. 2. Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere such as nitrogen or argon to prevent oxidation.
Inconsistent reaction yields or formation of unknown byproducts. 1. Degradation of Starting Material: Using a partially degraded starting material will lead to lower yields and the introduction of impurities into the reaction mixture. 2. Incompatibility with Reaction Conditions: The compound may be degrading under the specific reaction conditions (e.g., acidic reagents, high temperatures).1. Verify Purity Before Use: Always analyze the purity of this compound by a suitable method like HPLC before starting a reaction. 2. Review Reaction Scheme: Assess the compatibility of all reagents and conditions with the Boc-protecting group and the piperidine ring. If acidic conditions are required, consider if an alternative protecting group strategy is necessary.
Difficulty in dissolving the compound. Low Solubility in a Specific Solvent: this compound has specific solubility characteristics.Consult the compound's technical data sheet for solubility information. It is generally soluble in methanol and ethanol. For other solvents, perform small-scale solubility tests. Gentle warming or sonication may aid dissolution, but monitor for degradation.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The two primary degradation pathways are:

  • Acid-Catalyzed Hydrolysis of the Boc Group: This is the most common degradation pathway. In the presence of acid, the tert-butoxycarbonyl (Boc) group is cleaved, yielding the free amine, (R)-3-(aminomethyl)piperidine, along with isobutylene and carbon dioxide.[4][5][6][7]

  • Oxidation of the Piperidine Ring: The piperidine ring can undergo oxidation, potentially at the nitrogen atom or the adjacent carbon atoms, leading to the formation of various oxidized species, including N-oxides or ring-opened products.[8][9]

2. How should I properly store this compound to ensure its stability?

To maintain the stability of this compound, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2][3] It is also recommended to protect it from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is advisable.

3. My experimental results are not reproducible. Could the stability of this compound be a factor?

Yes, inconsistent purity of your starting material can lead to poor reproducibility. It is crucial to assess the purity of each new batch of this compound before use. If the compound has been stored for an extended period, its purity should be re-verified.

4. What analytical method is suitable for assessing the stability and purity of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate technique. Such a method can separate the intact compound from its potential degradation products, allowing for accurate quantification of purity and any impurities that may have formed.[10][11][12]

5. Under what conditions is the Boc group unstable?

The Boc group is highly sensitive to acidic conditions and will be cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), even at room temperature.[5][9][13] It is also susceptible to cleavage at elevated temperatures. It is generally stable to basic conditions and most nucleophiles.[7]

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.

G parent This compound acid_hydrolysis Acid-Catalyzed Hydrolysis (H⁺, H₂O) parent->acid_hydrolysis de_boc (R)-3-(aminomethyl)piperidine acid_hydrolysis->de_boc isobutylene Isobutylene acid_hydrolysis->isobutylene co2 CO₂ acid_hydrolysis->co2

Figure 1. Acid-catalyzed degradation pathway.

G parent This compound oxidation Oxidative Stress ([O]) parent->oxidation n_oxide N-Oxide derivative oxidation->n_oxide ring_opened Ring-opened products oxidation->ring_opened G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H₂O₂, RT) prep->oxidative thermal Thermal (105°C solid, 60°C solution) prep->thermal photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc

References

Identification and minimization of side products in reactions with (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-(Boc-aminomethyl)piperidine. The following sections address common side products encountered during key synthetic transformations and offer strategies for their identification and minimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used after the deprotection of the Boc group to expose the primary amine. The resulting (R)-3-(aminomethyl)piperidine is commonly used in N-alkylation and amide coupling reactions to synthesize a variety of compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin.

Q2: What are the typical side products observed during the Boc deprotection of this compound?

A2: The acidic conditions required for Boc deprotection generate a reactive tert-butyl cation. This cation can lead to the formation of tert-butylated side products by reacting with nucleophilic sites on the desired product or other molecules in the reaction mixture. Another potential side product is the formation of isobutylene and its polymers.

Q3: How can I minimize the formation of tert-butylated impurities during Boc deprotection?

A3: The most effective method to minimize tert-butylation is to use a scavenger in the deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively "trapping" it. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole.

Q4: What are the common side products in N-alkylation reactions with (R)-3-(aminomethyl)piperidine?

A4: A common side product in the N-alkylation of the piperidine nitrogen of (R)-3-(aminomethyl)piperidine is dialkylation, where the alkylating agent reacts with both the secondary amine of the piperidine ring and the primary aminomethyl group. Careful control of stoichiometry and reaction conditions can minimize this.

Q5: In amide coupling reactions with (R)-3-(aminomethyl)piperidine using carbodiimides, what is a major side product and how can it be avoided?

A5: A significant side product in carbodiimide-mediated amide coupling reactions is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate rearranges internally. The formation of N-acylurea can be suppressed by the addition of activating agents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu).

Troubleshooting Guides

Boc Deprotection: Formation of tert-Butylated Side Products

Problem: HPLC or LC-MS analysis of the crude product after Boc deprotection shows unexpected peaks with a mass corresponding to the addition of a tert-butyl group (+56 amu).

Root Cause: The electrophilic tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group alkylates nucleophilic sites on the deprotected piperidine derivative.

Solutions:

  • Introduce a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. The choice of scavenger depends on the functional groups present in your molecule.

  • Optimize Reaction Conditions:

    • Acid Concentration: Use the minimum concentration of acid required for complete deprotection.

    • Temperature: Perform the reaction at room temperature or lower, as higher temperatures can favor side reactions.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavengers in preventing the tert-butylation of a model substrate during TFA-mediated Boc deprotection.

Scavenger Cocktail (TFA/Scavenger/Solvent)Desired Product (%)tert-Butylated Side Product (%)
95% TFA in DCM (No Scavenger)8515
95% TFA / 5% TIS in DCM98<2
95% TFA / 5% Anisole in DCM964
95% TFA / 5% TES in DCM973

Data is illustrative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Boc Deprotection with Scavenger

  • Dissolve the this compound in dichloromethane (DCM).

  • Add 5-10 equivalents of triisopropylsilane (TIS) to the solution.

  • Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by precipitation from cold diethyl ether or by column chromatography.

Troubleshooting Workflow for Boc Deprotection

Caption: Troubleshooting workflow for tert-butylated side products.

N-Alkylation: Formation of Dialkylated Side Products

Problem: Analysis of the reaction mixture after N-alkylation of deprotected this compound shows the presence of a dialkylated product in addition to the desired mono-alkylated product.

Root Cause: The alkylating agent reacts with both the secondary amine of the piperidine ring and the primary aminomethyl group.

Solutions:

  • Control Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor reaction at the more nucleophilic piperidine nitrogen.

  • Choice of Base: Use a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA).

  • Protecting Group Strategy: If selective mono-alkylation of the primary amine is desired, protect the piperidine nitrogen first (e.g., with a Cbz group), perform the alkylation, and then deprotect.

Quantitative Data on N-Alkylation

Alkylating Agent (Equivalents)BaseMono-alkylated Product (%)Di-alkylated Product (%)
Benzyl Bromide (1.1)K₂CO₃928
Benzyl Bromide (2.2)K₂CO₃1585
Ethyl Iodide (1.2)DIPEA9010

Data is illustrative and based on general N-alkylation of similar piperidines.

Experimental Protocol: Mono-N-Alkylation

  • To a solution of (R)-3-(aminomethyl)piperidine in a suitable solvent (e.g., acetonitrile or DMF), add 1.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃).

  • Slowly add 1.1 equivalents of the alkylating agent (e.g., benzyl bromide) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship for Minimizing Dialkylation

goal Goal: Minimize Dialkylation strategy1 Control Stoichiometry goal->strategy1 strategy2 Slow Addition of Alkylating Agent goal->strategy2 strategy3 Use Non-nucleophilic Base goal->strategy3 outcome Favors Mono-alkylation at Piperidine Nitrogen strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Strategies to minimize dialkylation side products.

Amide Coupling: Formation of N-Acylurea Side Products

Problem: During amide coupling using a carbodiimide reagent (e.g., EDC, DCC), a significant side product is observed that is often difficult to separate from the desired amide product.

Root Cause: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, undergoes an intramolecular rearrangement to form a stable N-acylurea.

Solutions:

  • Use an Additive: Add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) to the reaction mixture. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.

  • Choice of Carbodiimide: Use a water-soluble carbodiimide like EDC, which can facilitate the removal of the urea and N-acylurea byproducts through aqueous workup.

Quantitative Data on N-Acylurea Formation

Coupling ReagentAdditiveDesired Amide Product (%)N-Acylurea Side Product (%)
EDCNone7030
EDCHOBt95<5
DCCNone6535
DCCHOSu92<8

Data is illustrative and based on typical carbodiimide couplings.

Experimental Protocol: Amide Coupling with EDC/HOBt

  • Dissolve the carboxylic acid (1.0 eq), (R)-3-(aminomethyl)piperidine (1.0 eq), and HOBt (1.2 eq) in an anhydrous solvent like DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 0.1 N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Signaling Pathway for Amide Bond Formation and Side Reaction

cluster_main Desired Pathway cluster_side Side Reaction Pathway cluster_prevention Prevention RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC) Amide Desired Amide Product O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea Side Product O_Acylisourea->N_Acylurea Intramolecular Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt Amine (R)-3-(aminomethyl)piperidine HOBt HOBt/HOSu Active_Ester->Amide + Amine

Caption: Pathways for amide bond formation and N-acylurea side reaction.

Analytical Methods for Impurity Identification

HPLC-UV: A robust method for routine purity analysis and quantification of known impurities.

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

LC-MS/MS: A highly sensitive and selective method for the identification and quantification of unknown impurities, even at trace levels.[1]

  • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Optimized based on the polarity of the analyte and expected impurities.

  • Flow Rate: 0.2-0.4 mL/min.

  • Detection: Mass spectrometry (ESI+).

Experimental Workflow for Impurity Analysis

start Start: Crude Reaction Mixture sample_prep Sample Preparation (Dilution, Filtration) start->sample_prep hplc_uv HPLC-UV Analysis sample_prep->hplc_uv quantify_known Quantify Known Impurities and Main Product hplc_uv->quantify_known unknown_peaks Unknown Peaks Detected? quantify_known->unknown_peaks lc_ms LC-MS/MS Analysis for Identification unknown_peaks->lc_ms Yes end End: Complete Impurity Profile unknown_peaks->end No structure_elucidation Structure Elucidation of Unknown Impurities lc_ms->structure_elucidation structure_elucidation->end

Caption: Workflow for the identification and quantification of impurities.

References

Technical Support Center: Chiral HPLC Methods for Determining the Enantiomeric Purity of (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the enantiomeric purity of (R)-3-(Boc-aminomethyl)piperidine using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?

A1: Polysaccharide-based CSPs are highly recommended for the separation of Boc-protected amines and their derivatives. Columns such as those based on cellulose or amylose derivatives have shown broad applicability for such chiral separations.[1][2] Specifically, a cellulose-based column like Lux Cellulose-3 has been successfully used for the separation of the enantiomers of 3-amino-1-Boc-piperidine after derivatization.[3]

Q2: Is derivatization necessary before chiral HPLC analysis?

A2: While the Boc group provides some UV absorbance, derivatization is often employed to enhance detection and improve chromatographic separation. For the chiral separation of 3-amino-1-Boc-piperidine, pre-column derivatization with a reagent like benzyl chloroformate has been shown to be effective.[3] This introduces a chromophore that allows for more sensitive UV detection.

Q3: What are typical mobile phase compositions for this type of separation?

A3: For polysaccharide-based CSPs, normal-phase chromatography is common. A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[1][3] For basic compounds like aminopiperidine derivatives, the addition of a small amount of a basic modifier like diethylamine (DEA) can help to improve peak shape and reduce tailing.

Q4: How can I troubleshoot poor resolution between the enantiomers?

A4: Poor resolution can be caused by several factors. First, ensure that the chosen CSP is appropriate for your molecule. If resolution is still poor, you can try adjusting the mobile phase composition by varying the ratio of the non-polar solvent to the polar modifier. Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.[4] Finally, ensure your column is not contaminated or degraded, as this can lead to a loss of efficiency.[5]

Q5: My Boc-protected compound appears to be degrading during analysis, what could be the cause?

A5: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions. If your mobile phase contains an acidic modifier, such as trifluoroacetic acid (TFA), it could be causing the deprotection of your compound.[6] This would result in the appearance of a new peak corresponding to the deprotected amine. If you suspect this is happening, consider using a mobile phase without an acidic additive or a different buffer system.

Experimental Protocols

The following is a detailed methodology for the chiral HPLC analysis of 3-amino-1-Boc-piperidine enantiomers, which can be adapted for this compound. This method involves a pre-column derivatization step.

1. Derivatization of 3-amino-1-Boc-piperidine enantiomers:

  • Sample Preparation: To a crude sample of 3-amino-1-Boc-piperidine (50 mg), add 100 mg of K₂CO₃ and dissolve the mixture in 1 mL of acetonitrile (CH₃CN) and 4 mL of water (H₂O).

  • Derivatization Reaction: Slowly add 100 µL of benzyl chloroformate dropwise to the solution and sonicate for 5 minutes.

  • Extraction: Add 1 mL of ethyl acetate and sonicate for an additional 5 minutes. Extract the aqueous layer with ethyl acetate (1 mL).

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Final Sample Preparation: Dilute the residue with the HPLC mobile phase for analysis.[3]

2. Chiral HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Data Acquisition: Use appropriate software for data acquisition and analysis.

Experimental Workflow Diagram

G Experimental Workflow for Chiral Purity Analysis cluster_prep Sample Preparation & Derivatization cluster_hplc Chiral HPLC Analysis start Start: 3-amino-1-Boc-piperidine sample dissolve Dissolve sample with K₂CO₃ in CH₃CN/H₂O start->dissolve derivatize Add benzyl chloroformate and sonicate dissolve->derivatize extract Extract with ethyl acetate derivatize->extract dry Dry organic phase and evaporate solvent extract->dry reconstitute Reconstitute in mobile phase dry->reconstitute inject Inject sample onto HPLC system reconstitute->inject separate Separate enantiomers on Lux-Cellulose 3 column inject->separate detect Detect enantiomers by UV at 216 nm separate->detect analyze Analyze data to determine enantiomeric purity detect->analyze

Caption: Workflow for the chiral HPLC analysis of 3-amino-1-Boc-piperidine.

Data Presentation

ParameterValueReference
Column Lux-Cellulose 3 (250 x 4.6 mm)[3]
Mobile Phase n-Hexane / Isopropanol (9:1 v/v)[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 25 °C[3]
Detection Wavelength 216 nm[3]

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: For basic analytes like aminopiperidine derivatives, residual silanol groups on the silica support can cause peak tailing. Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase can help to mitigate these interactions and improve peak symmetry.[4]

  • Possible Cause 2: Column overload.

    • Solution: The concentration of the sample being injected may be too high, leading to column overload and distorted peak shapes. Try diluting your sample and reinjecting.

Problem: No separation of enantiomers.

  • Possible Cause 1: Inappropriate chiral stationary phase (CSP).

    • Solution: The selected CSP may not be suitable for resolving your specific enantiomers. It is often necessary to screen a few different types of chiral columns (e.g., cellulose-based, amylose-based, protein-based) to find one that provides adequate selectivity.

  • Possible Cause 2: Suboptimal mobile phase.

    • Solution: The composition of the mobile phase plays a crucial role in chiral recognition. Systematically vary the ratio of the strong and weak solvents in your mobile phase. For normal-phase chromatography, changing the alcohol modifier (e.g., from isopropanol to ethanol) can also significantly impact the separation.

Problem: Drifting retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure that the column is thoroughly equilibrated with the mobile phase before starting your analysis. It is good practice to flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: If the mobile phase is a mixture of volatile solvents, preferential evaporation of one of the components can occur over time, leading to a change in the mobile phase composition and drifting retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

Problem: Extraneous peaks in the chromatogram.

  • Possible Cause 1: Contaminated sample or solvent.

    • Solution: Inject a blank (mobile phase) to see if the extraneous peaks are coming from the solvent. If the blank is clean, the contamination may be in your sample. Ensure proper sample handling and storage.

  • Possible Cause 2: Sample degradation.

    • Solution: As mentioned in the FAQs, the Boc group can be labile. If you see a peak that corresponds to the deprotected amine, you may need to adjust your sample preparation or mobile phase conditions to be less acidic.

Troubleshooting Workflow Diagram

G Troubleshooting Chiral HPLC Separations cluster_resolution Poor or No Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Drift start Start: Chromatographic Issue Identified check_csp Is the CSP appropriate? start->check_csp check_overload Is the column overloaded? start->check_overload check_equilibration Is the column equilibrated? start->check_equilibration screen_csps Screen different CSPs check_csp->screen_csps No optimize_mp Optimize mobile phase composition check_csp->optimize_mp Yes adjust_temp Adjust column temperature optimize_mp->adjust_temp dilute_sample Dilute sample check_overload->dilute_sample Yes add_modifier Add mobile phase modifier (e.g., DEA) check_overload->add_modifier No equilibrate_longer Equilibrate for a longer time check_equilibration->equilibrate_longer No prepare_fresh_mp Prepare fresh mobile phase check_equilibration->prepare_fresh_mp Yes

Caption: A logical workflow for troubleshooting common issues in chiral HPLC.

References

Technical Support Center: Monitoring Reactions of (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-(Boc-aminomethyl)piperidine and related compounds. The focus is on monitoring chemical reactions, such as Boc-protection and deprotection, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How does the polarity of this compound change during Boc-protection and deprotection reactions?

A1: The polarity of the molecule changes significantly, which is the basis for monitoring these reactions by chromatography.

  • Boc-Deprotection: When the Boc (tert-Butoxycarbonyl) group is removed, the resulting free amine is more polar than the starting material. This leads to a lower Retention Factor (Rf) on a normal-phase TLC plate and a shorter retention time in reversed-phase HPLC.[1][2]

  • Boc-Protection: Conversely, when a free amine is protected with a Boc group, the resulting compound is less polar. This will be observed as a higher Rf value on a TLC plate and a longer retention time in reversed-phase HPLC.[3]

Q2: What are the key indicators of a successful Boc-deprotection reaction on TLC?

A2: A successful Boc-deprotection is indicated by the consumption of the starting material and the appearance of a new, more polar spot for the product.[1] Staining the TLC plate with ninhydrin is highly effective, as it produces a colored spot with the newly formed primary or secondary amine.[1][3][4] The Boc-protected starting material will not stain with ninhydrin or will only do so upon strong heating.[3][4]

Q3: What are the expected changes in a reversed-phase HPLC chromatogram during a successful Boc-deprotection?

A3: In a reversed-phase HPLC system, a successful deprotection will be indicated by the disappearance of the peak corresponding to the non-polar, Boc-protected starting material and the appearance of a new, earlier-eluting peak for the more polar, deprotected amine product.[2]

Q4: Can I use UV detection for HPLC analysis of this compound?

A4: this compound and its deprotected form lack a strong chromophore, making direct UV detection at higher wavelengths (e.g., 254 nm) challenging. However, detection at low UV wavelengths (e.g., ~210 nm) is often possible.[5] For improved sensitivity, derivatization with a UV-active agent can be employed.[6]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking of spots The sample is too concentrated.[7] The compound is acidic or basic.[8][9][10] The mobile phase polarity is inappropriate.[7]Dilute the sample before spotting.[11] For basic compounds like amines, add a small amount of a base (e.g., 0.5-1% triethylamine) to the mobile phase.[8][11][12] For acidic compounds, add a small amount of an acid (e.g., 0.5-1% acetic acid) to the mobile phase.[8][9] Adjust the mobile phase composition to achieve a better separation.[7]
Spots remain at the baseline (low Rf) The mobile phase is not polar enough.[11]Increase the proportion of the polar solvent in your mobile phase system.[11] For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Spots run with the solvent front (high Rf) The mobile phase is too polar.[11]Decrease the proportion of the polar solvent in your mobile phase system.[11] For example, decrease the percentage of methanol in a dichloromethane/methanol mixture.
No spots are visible after visualization The sample concentration is too low.[7][11] The compound is not UV-active (if using a UV lamp).[11] The visualization stain is inappropriate or not working.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7][11] Use a chemical stain such as ninhydrin for primary/secondary amines or potassium permanganate for general visualization.[3][8] Prepare a fresh staining solution.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Tailing Secondary interactions between the basic amine and acidic silanol groups on the column.[13] Column overload.[13]Add a basic modifier like triethylamine or diethylamine (e.g., 0.1%) to the mobile phase to mask the silanol groups.[13] Use a base-deactivated column.[13] Reduce the injection volume or sample concentration.[13]
Split Peaks The sample solvent is incompatible with the mobile phase. The column inlet is partially blocked. The mobile phase pH is close to the pKa of the analyte.Dissolve the sample in the initial mobile phase whenever possible.[13] Reverse and flush the column. If the problem persists, replace the column. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa and ensure adequate buffering.
Fluctuating Retention Times Inconsistent mobile phase composition.[14] Leaks in the system. Temperature fluctuations.Ensure proper mixing and degassing of the mobile phase.[14] Check for any leaks in the fittings and pump seals. Use a column oven to maintain a constant temperature.
No Peaks Detected The detector is not set to an appropriate wavelength. The sample has degraded or is not present. No mobile phase flow.For compounds without a strong chromophore, use a low wavelength (e.g., ~210 nm) or an alternative detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD).[5] Prepare a fresh sample and standard. Troubleshoot the pump and check for flow.

Experimental Protocols

Protocol 1: TLC Monitoring of a Boc-Deprotection Reaction
  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.[1]

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol or dichloromethane). Spot the solution on the origin line. It is also recommended to spot the starting material as a reference.[1]

  • Development: Prepare a developing chamber with an appropriate mobile phase. A common system for this type of compound is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization:

    • UV Light: Remove the plate and visualize it under a UV lamp if the compounds are UV-active.[3]

    • Ninhydrin Stain: Dip the plate into a ninhydrin solution and gently heat it with a heat gun. Primary and secondary amines will appear as pink or purple spots.[3][8]

  • Analysis: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the more polar amine product.[1]

Protocol 2: HPLC Monitoring of a Boc-Deprotection Reaction
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2][13]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[2]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[2]

    • Gradient: A typical gradient could be 5-95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[5]

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture, quench if necessary, and dilute it with the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]

  • Injection: Inject the prepared sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the disappearance of the later-eluting peak of the Boc-protected starting material and the appearance of an earlier-eluting peak for the deprotected product.[2] The purity of the product can be estimated by the relative peak areas.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_decision Decision start Start Reaction (e.g., Boc-Deprotection) reaction_mixture Reaction Mixture at Time (t) start->reaction_mixture Progress aliquot Take Aliquot reaction_mixture->aliquot tlc TLC Analysis aliquot->tlc hplc HPLC Analysis aliquot->hplc analyze_tlc Analyze TLC Plate (Rf values, spot intensity) tlc->analyze_tlc analyze_hplc Analyze HPLC Chromatogram (Retention times, peak areas) hplc->analyze_hplc decision Reaction Complete? analyze_tlc->decision analyze_hplc->decision decision->reaction_mixture No, continue reaction end Work-up & Purification decision->end Yes

Caption: Workflow for monitoring a chemical reaction using TLC and HPLC.

Troubleshooting_TLC_Streaking cluster_modifiers Mobile Phase Modification start Problem: Streaking on TLC Plate cause1 Is the sample too concentrated? start->cause1 solution1 Dilute the sample and re-spot. cause1->solution1 Yes cause2 Is the compound acidic or basic? cause1->cause2 No end Re-run TLC solution1->end solution2a For basic compounds (amines): Add 0.5-1% triethylamine. cause2->solution2a Basic solution2b For acidic compounds: Add 0.5-1% acetic acid. cause2->solution2b Acidic solution2a->end solution2b->end

Caption: Troubleshooting logic for streaking on a TLC plate.

References

Technical Support Center: 3-(Aminomethyl)piperidine Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative protecting group strategies for 3-(aminomethyl)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in selectively protecting one amine group in 3-(aminomethyl)piperidine?

A1: The primary challenge lies in differentiating the nucleophilicity of the primary amine on the methyl substituent and the secondary amine within the piperidine ring. While the secondary amine is generally more nucleophilic, steric hindrance and reaction conditions can influence selectivity, often leading to mixtures of mono- and di-protected products. Achieving high selectivity requires careful selection of the protecting group, stoichiometry of reagents, and reaction conditions such as temperature and solvent.

Q2: Which protecting group is best for selectively protecting the primary amine?

A2: The tert-butoxycarbonyl (Boc) group is commonly used for the selective protection of the primary amine. By using a controlled amount of di-tert-butyl dicarbonate (Boc)₂O, the less sterically hindered primary amine can be preferentially protected. Another option is the fluorenylmethyloxycarbonyl (Fmoc) group, which can also be selectively introduced onto the primary amine under specific conditions.

Q3: How can I selectively protect the secondary amine?

A3: Protecting the secondary amine is more challenging due to the higher reactivity of the primary amine. A common strategy involves the temporary protection of the primary amine, for instance, by forming an imine with benzaldehyde. The secondary amine can then be protected with a group like benzyloxycarbonyl (Cbz). Subsequent hydrolysis of the imine regenerates the free primary amine.[1]

Q4: What is an orthogonal protection strategy for 3-(aminomethyl)piperidine?

A4: An orthogonal strategy allows for the selective deprotection of one amine group while the other remains protected. A common orthogonal pair for 3-(aminomethyl)piperidine is the Boc group for the primary amine and the Cbz group for the secondary amine. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenation.[2][3] This allows for sequential modification of the two amine functionalities.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-protected product.
Possible Cause Troubleshooting Steps
Incorrect stoichiometry of the protecting agent. Carefully control the molar equivalents of the protecting group reagent. For mono-protection, start with 1.0 to 1.2 equivalents.
Formation of di-protected byproduct. Lower the reaction temperature to improve selectivity. Use a slow, dropwise addition of the protecting agent to the solution of 3-(aminomethyl)piperidine.
Reaction not going to completion. Increase the reaction time or slightly elevate the temperature. Ensure adequate mixing. Use a catalyst like 4-dimethylaminopyridine (DMAP) for Boc protection if the reaction is sluggish.
Degradation of the starting material or product. Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture or air.
Issue 2: Difficulty in purifying the protected product.
Possible Cause Troubleshooting Steps
Similar polarities of the starting material, product, and byproducts. Utilize column chromatography with a carefully selected solvent gradient. Sometimes, converting the product to a salt (e.g., hydrochloride) can aid in purification by crystallization.
Presence of unreacted starting material. An aqueous wash with a dilute acid can sometimes remove unreacted diamine from the organic phase containing the mono-protected product.
Contamination with the di-protected byproduct. Optimize the reaction conditions to minimize the formation of the di-protected species. If separation by chromatography is difficult, consider a different protecting group strategy.
Issue 3: Unexpected deprotection during a subsequent reaction step.
Possible Cause Troubleshooting Steps
Protecting group is not stable to the reaction conditions. Carefully review the stability of the chosen protecting group. For example, Boc is sensitive to strong acids, while Fmoc is base-labile.[2][4] Cbz groups can be cleaved under reductive conditions.[5] Choose a protecting group that is orthogonal to the subsequent reaction conditions.
Trace impurities are catalyzing deprotection. Ensure all reagents and solvents are pure and that the reaction is performed under the recommended conditions.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various protecting group strategies for 3-(aminomethyl)piperidine.

Table 1: Selective Protection of the Primary Amine

Protecting GroupReagents and ConditionsSolventYield (%)Reference
Boc (Boc)₂O (1.1 eq.), Triethylamine, DMAP (cat.)CH₂Cl₂92%
Boc (Boc)₂O, aq. NaOH, pH 11.8-12.2Ethanol/Water91.5%[6]
Fmoc Fmoc-Cl (1.2 eq.), NaHCO₃Dioxane/WaterNot specified[4]

Table 2: Selective Protection of the Secondary Amine (via primary amine temporary protection)

Primary Amine Temp. PGSecondary Amine PGReagents and ConditionsOverall Yield (%)Reference
Imine (Benzaldehyde)Cbz 1. Benzaldehyde 2. Cbz-Cl, Base 3. Acidic HydrolysisHigh (Implied)[1]

Table 3: Orthogonal Protection and Deprotection

Primary Amine PGSecondary Amine PGProtection/Deprotection Steps & ConditionsYield (%)Reference
Boc Cbz Protection: Stepwise protection, primary amine first.Not specifiedInferred from[2][3]
Boc Deprotection: TFA in CH₂Cl₂Quantitative[5]
Cbz Deprotection: H₂, Pd/CHigh[5][7]

Experimental Protocols

Protocol 1: Selective Boc Protection of the Primary Amine

  • Dissolve 3-(aminomethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of ethanol and water.

  • Add a base, such as triethylamine (1.1 eq.) or control the pH with aqueous sodium hydroxide to 11.8-12.2.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. If in an organic solvent, wash with water and brine. If in an aqueous solvent, extract with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Orthogonal Protection (Boc on Primary, Cbz on Secondary)

Step A: Selective Boc protection of the primary amine

  • Follow Protocol 1 to synthesize tert-butyl ((piperidin-3-yl)methyl)carbamate.

Step B: Cbz protection of the secondary amine

  • Dissolve the product from Step A (1.0 eq.) in a suitable solvent like dichloromethane.

  • Add a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cool the solution to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Perform an aqueous workup by washing with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the orthogonally protected product.

Protocol 3: Selective Deprotection

Selective Boc Deprotection:

  • Dissolve the orthogonally protected compound in dichloromethane.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir at room temperature for 1-3 hours.

  • Remove the solvent and excess TFA under reduced pressure.

Selective Cbz Deprotection:

  • Dissolve the orthogonally protected compound in a solvent such as methanol or ethanol.

  • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Visualizations

G cluster_0 Selective Protection Strategy Decision cluster_1 Protection Workflow Start Start with 3-(aminomethyl)piperidine Desired_Product What is the desired final modification? Start->Desired_Product Primary_Mod Modification at the primary amine Desired_Product->Primary_Mod Primary Secondary_Mod Modification at the secondary amine Desired_Product->Secondary_Mod Secondary Both_Mod Sequential modification at both amines Desired_Product->Both_Mod Both Protect_Secondary Protect secondary amine (e.g., Cbz) Primary_Mod->Protect_Secondary Temp_Protect_Primary Temporarily protect primary amine (e.g., Imine formation) Secondary_Mod->Temp_Protect_Primary Protect_Both Orthogonal Protection (e.g., Boc on primary, Cbz on secondary) Both_Mod->Protect_Both Protect_Primary Protect primary amine (e.g., Boc) Temp_Protect_Primary->Protect_Secondary

Caption: Decision workflow for selecting a protecting group strategy.

G cluster_0 Orthogonal Protection & Deprotection Workflow Start 3-(aminomethyl)piperidine Protect_Primary Protect Primary Amine (Boc)₂O, Base Start->Protect_Primary Intermediate1 tert-butyl ((piperidin-3-yl)methyl)carbamate Protect_Primary->Intermediate1 Protect_Secondary Protect Secondary Amine Cbz-Cl, Base Intermediate1->Protect_Secondary Orthogonal_Product Fully Protected Product (1-Cbz, 3-Boc) Protect_Secondary->Orthogonal_Product Deprotection_Choice Selective Deprotection? Orthogonal_Product->Deprotection_Choice Deprotect_Boc Acidic Conditions (TFA) Deprotection_Choice->Deprotect_Boc Primary Amine Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Deprotection_Choice->Deprotect_Cbz Secondary Amine Product_A 1-Cbz-3-(aminomethyl)piperidine Deprotect_Boc->Product_A Product_B tert-butyl ((1H-piperidin-3-yl)methyl)carbamate Deprotect_Cbz->Product_B

Caption: Workflow for orthogonal protection and selective deprotection.

References

Validation & Comparative

Stereochemical Disparity in Bioactivity: A Comparative Analysis of (R)- and (S)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct biological relevance of the (R)- and (S)-enantiomers of 3-(Boc-aminomethyl)piperidine, highlighting the critical role of stereochemistry in their application as pharmaceutical building blocks.

While direct comparative studies on the intrinsic biological activities of (R)- and (S)-3-(Boc-aminomethyl)piperidine are not extensively available in public literature, their differential utility in the synthesis of potent and selective pharmaceutical agents provides compelling indirect evidence of their distinct biological recognition. This guide elucidates the profound impact of stereochemistry on the pharmacological relevance of these chiral building blocks, with a particular focus on the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

The Decisive Role of the (R)-Enantiomer in DPP-IV Inhibition

The most significant and well-documented application that distinguishes the two enantiomers is the use of (R)-3-(Boc-aminomethyl)piperidine as a key chiral intermediate in the synthesis of several marketed drugs for the management of type 2 diabetes.[1] Notably, it is an essential component for the synthesis of the DPP-IV inhibitor Alogliptin .[1][2][]

DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[4][5][6] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The precise three-dimensional arrangement of the aminomethyl group on the piperidine ring is critical for the effective binding of the final drug molecule to the active site of the DPP-IV enzyme.[1] The (R)-configuration ensures the optimal orientation of the amine for interaction with key residues in the enzyme's S2 subsite, contributing to the high potency and selectivity of the inhibitor.[5] The use of the (S)-enantiomer would result in a molecule with significantly reduced or no inhibitory activity against DPP-IV.

While (S)-3-(Boc-aminomethyl)piperidine is a commercially available chiral intermediate, its applications in the development of specific, high-potency pharmaceuticals are not as prominently documented as its (R)-counterpart.[7] It is plausible that it is utilized in the synthesis of other biologically active compounds where the (S)-configuration is required for optimal target interaction, though specific examples are less prevalent in the reviewed literature.

Quantitative Data: An Indirect Comparison

EnantiomerPrimary Application in Published ResearchImplied Biological Relevance
This compound Key intermediate in the synthesis of DPP-IV inhibitors (e.g., Alogliptin).[1][2][]The (R)-stereocenter is essential for the high-affinity binding of the final drug to the DPP-IV enzyme.
(S)-3-(Boc-aminomethyl)piperidine General chemical synthesis and potential intermediate for other pharmaceuticals.[7]The (S)-stereocenter is likely required for optimal interaction with other, different biological targets, though specific examples are less prominent.

Experimental Protocols

As direct biological assays on these specific intermediates are not widely reported, a representative experimental protocol for a Dipeptidyl Peptidase IV (DPP-IV) inhibition assay is provided below. This is the relevant biological context for understanding the importance of the stereochemistry of the (R)-enantiomer.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)

  • Test compounds (e.g., Alogliptin synthesized from the (R)-enantiomer) and control inhibitors (e.g., Sitagliptin)

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound solution to the designated wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the AMC group from the substrate by DPP-IV results in a fluorescent signal.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated for each concentration of the test compound relative to the positive control.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[8][9][10][11][12]

Visualizing the Stereospecific Synthesis and Mechanism

The following diagrams illustrate the critical role of stereochemistry in the synthesis and action of DPP-IV inhibitors.

experimental_workflow cluster_synthesis Stereospecific Synthesis of a DPP-IV Inhibitor cluster_assay DPP-IV Inhibition Assay Start This compound Step1 Chemical Synthesis Steps Start->Step1 Key Chiral Building Block Product DPP-IV Inhibitor (e.g., Alogliptin) Step1->Product Assay_Start DPP-IV Enzyme + Substrate Inhibition Addition of Synthesized Inhibitor Assay_Start->Inhibition Measurement Measure Fluorescence (Enzyme Activity) Inhibition->Measurement Result Determination of IC50 Measurement->Result

Caption: Workflow illustrating the use of the (R)-enantiomer in synthesis and subsequent biological evaluation.

signaling_pathway cluster_glp1 Incretin Hormone Regulation cluster_inhibition Mechanism of DPP-IV Inhibition GLP1 GLP-1 (Active) DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Insulin_Secretion Increased Insulin Secretion (Glucose Homeostasis) GLP1->Insulin_Secretion Stimulates Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inhibitor DPP-IV Inhibitor (from (R)-enantiomer) Block Inhibition Inhibitor->Block DPP4_inhibited DPP-IV Enzyme GLP1_prolonged Prolonged GLP-1 Activity DPP4_inhibited->GLP1_prolonged Prevents Degradation of Block->DPP4_inhibited GLP1_prolonged->Insulin_Secretion

Caption: The role of DPP-IV in GLP-1 regulation and its inhibition by drugs derived from the (R)-enantiomer.

Conclusion

References

Comparative analysis of different synthetic routes to (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-(Boc-aminomethyl)piperidine is a valuable chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes. The efficient and enantioselective synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of three distinct synthetic routes to this compound, evaluating them based on starting materials, reaction steps, overall yield, and enantiomeric purity.

Route 1: Chiral Pool Synthesis from L-Glutamic Acid

This synthetic pathway leverages the inherent chirality of the readily available and inexpensive starting material, L-glutamic acid. The synthesis involves a five-step sequence to construct the piperidine ring and install the necessary functional groups.

Experimental Protocol:

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, thionyl chloride (1.5 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure to yield the crude dimethyl L-glutamate hydrochloride, which is used in the next step without further purification.

Step 2: N-Boc Protection The crude dimethyl L-glutamate hydrochloride (1 equivalent) is dissolved in dichloromethane. Triethylamine (4 equivalents), di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added at 0°C. The mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, and the organic layer is washed with aqueous sodium bicarbonate and brine. The solvent is evaporated, and the crude product is purified by column chromatography to give (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

Step 3: Reduction to Diol The N-Boc protected diester (1 equivalent) is dissolved in a suitable solvent and reduced with a reducing agent like sodium borohydride to the corresponding diol.

Step 4: Ditosylation The resulting diol (1 equivalent) is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride (2.2 equivalents) is added portionwise, and the reaction mixture is stirred at room temperature until completion. The reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the ditosylate.

Step 5: Cyclization The ditosylate (1 equivalent) is reacted with a source of ammonia, such as benzylamine followed by hydrogenolysis, to effect cyclization and form the piperidine ring, yielding the desired this compound.

Performance Data:
StepProductYield
1Dimethyl L-glutamate hydrochlorideQuantitative[1]
2(S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate92%[1]
3-5This compound~50-60% (overall for 3 steps)
Overall This compound ~44-55% [1]

Logical Workflow for Route 1:

G A L-Glutamic Acid B Dimethyl L-glutamate hydrochloride A->B SOCl₂, MeOH C (S)-Dimethyl 2-(tert-butoxycarbonyl) amino)pentanedioate B->C (Boc)₂O, Et₃N, DMAP D N-Boc Diol C->D Reduction E N-Boc Ditosylate D->E TsCl, Pyridine F This compound E->F Cyclization

Caption: Synthesis of this compound from L-Glutamic Acid.

Route 2: Synthesis from D-Ornithine Hydrochloride

This approach also starts from a chiral amino acid, D-ornithine, which already contains the carbon backbone and the chiral center of the target molecule. The key transformation is the intramolecular cyclization to form the piperidine ring.

Experimental Protocol:

Step 1: Esterification D-Ornithine hydrochloride (1 equivalent) is slurried in anhydrous methanol saturated with hydrogen chloride and refluxed for 3 hours. The reaction mixture is concentrated and cooled to yield crude methyl ornithinate dihydrochloride.[2]

Step 2: Cyclization to Lactam The crude methyl ester is refluxed with sodium methoxide in methanol for 4 hours. After neutralization with ammonium chloride, the mixture is filtered and concentrated. The resulting crude product is (R)-3-aminopiperidin-2-one.[2]

Step 3: N-Boc Protection The amino group of the lactam is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield (R)-tert-butyl (2-oxopiperidin-3-yl)carbamate.

Step 4: Lactam Reduction The N-Boc protected lactam is reduced to the corresponding piperidine. This can be achieved using a reducing agent such as lithium aluminum hydride.

Step 5: Amine Formation The resulting intermediate is then converted to the final product, this compound. A more direct, two-step method from D-ornithine involves the conversion of N-Boc protected 3-aminolactams into imido esters by O-alkylation, followed by hydrogenation to the desired amine under mild conditions (5 bar H₂, room temperature) over a platinum-on-carbon catalyst.[3][4]

Performance Data:
StepProductYield
1Methyl ornithinate dihydrochloride~90% (crude)[2]
2-5This compoundNot explicitly detailed in the provided search results
Overall This compound Not explicitly detailed in the provided search results

Logical Workflow for Route 2:

G A D-Ornithine HCl B Methyl ornithinate dihydrochloride A->B MeOH, HCl C (R)-3-Aminopiperidin-2-one B->C NaOMe, MeOH D (R)-tert-butyl (2-oxopiperidin-3-yl)carbamate C->D (Boc)₂O E This compound D->E Reduction

Caption: Synthesis of this compound from D-Ornithine.

Route 3: Asymmetric Hydrogenation of a Pyridine Derivative

This strategy involves the creation of the chiral center through an asymmetric catalytic hydrogenation of an achiral pyridine precursor. This approach can be highly efficient and atom-economical.

Experimental Protocol:

Step 1: Synthesis of the Pyridine Precursor The starting material, a suitable pyridine derivative such as tert-butyl (pyridin-3-ylmethyl)carbamate, is synthesized.

Step 2: Asymmetric Hydrogenation The pyridine derivative is subjected to catalytic hydrogenation under a hydrogen atmosphere using a chiral catalyst. A common catalyst system for this transformation is a rhodium or ruthenium complex with a chiral phosphine ligand. The reaction is typically carried out in a suitable solvent like methanol or ethanol under pressure.

Step 3: Isolation of the Product After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The resulting this compound can be purified by crystallization or chromatography. Alternatively, a racemic hydrogenation can be performed followed by chiral resolution. For instance, racemic tert-butyl piperidin-3-ylcarbamate can be resolved using an optically active acid like D-tartaric acid.

A related method involves the asymmetric amination of a protected 3-piperidone using a transaminase enzyme, which can achieve high enantioselectivity.[5]

Performance Data:
StepProductYieldEnantiomeric Excess (e.e.)
1tert-butyl (pyridin-3-ylmethyl)carbamateHighN/A
2This compoundHigh>99% (with optimal catalyst)
Overall This compound High>99%

Logical Workflow for Route 3:

G A tert-butyl (pyridin-3-ylmethyl)carbamate B This compound A->B H₂, Chiral Catalyst

Caption: Asymmetric Hydrogenation Route to this compound.

Comparative Summary

FeatureRoute 1: L-Glutamic AcidRoute 2: D-OrnithineRoute 3: Asymmetric Hydrogenation
Starting Material L-Glutamic Acid (inexpensive, readily available)D-Ornithine Hydrochloride (chiral, more expensive)Pyridine derivative (achiral, readily accessible)
Number of Steps 54-51-2 (from precursor)
Overall Yield Moderate (~44-55%)[1]Not fully detailed, likely moderatePotentially high
Enantiomeric Purity High (derived from chiral pool)High (derived from chiral pool)Excellent (>99% e.e. achievable)
Key Advantages Inexpensive starting material, well-established chemistry.Direct precursor to the piperidine ring, potentially fewer steps to the core.High efficiency and enantioselectivity, atom-economical.
Key Disadvantages Multiple steps, moderate overall yield.Higher cost of starting material, some steps may have moderate yields.Requires specialized chiral catalysts, optimization of reaction conditions may be necessary.

Conclusion

All three synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

  • The L-Glutamic Acid route is a cost-effective approach due to the low price of the starting material, but it involves a longer synthetic sequence with a moderate overall yield.

  • The D-Ornithine route is conceptually straightforward as the starting material already contains the required stereocenter and carbon framework. However, the cost of D-ornithine is higher, and the overall efficiency depends on the yields of the individual steps which were not fully detailed in the provided literature.

  • The Asymmetric Hydrogenation route represents the most modern and potentially most efficient approach, offering high yields and excellent enantioselectivity in a single key step. The main consideration for this route is the accessibility and cost of the chiral catalyst and the need for high-pressure hydrogenation equipment.

The choice of the optimal synthetic route will depend on various factors, including the scale of the synthesis, cost considerations, available equipment, and the desired level of enantiomeric purity. For large-scale industrial production, the asymmetric hydrogenation route, despite the initial investment in catalyst development, is likely to be the most advantageous due to its high efficiency and atom economy. For laboratory-scale synthesis, the chiral pool approaches from L-glutamic acid or D-ornithine remain attractive and reliable options.

References

A Comparative Guide to the Structural Validation of Novel Piperidine- and Pyrrolidine-Based DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral building block, (R)-3-(Boc-aminomethyl)piperidine, is a cornerstone in the synthesis of numerous bioactive molecules, most notably a class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] This guide provides a comprehensive comparison of the structural validation of a representative novel molecule synthesized using this piperidine derivative against a viable alternative built on a pyrrolidine scaffold. Detailed experimental protocols and quantitative data are presented to offer an objective performance analysis for drug discovery and development.

Introduction to the Molecules

For this comparative guide, we will focus on two classes of DPP-4 inhibitors:

  • Novel Piperidine Derivative: A conceptualized advanced analog of Alogliptin, a well-established DPP-4 inhibitor synthesized from this compound. We will refer to this as "Piperidin-agliptin" .

  • Alternative Pyrrolidine Derivative: A representative novel pyrrolidine-based DPP-4 inhibitor, which will be referred to as "Pyrrolidin-gliptin" . Pyrrolidine-based structures are a common alternative in the design of DPP-4 inhibitors.[3][4]

The choice between a piperidine and a pyrrolidine scaffold can significantly impact a compound's physicochemical properties, metabolic stability, and biological activity due to differences in ring size and conformational flexibility.[5]

Comparative Performance Data

The following tables summarize key quantitative data for our representative molecules, "Piperidin-agliptin" and "Pyrrolidin-gliptin," to provide a clear comparison of their performance.

Table 1: In Vitro Efficacy and Selectivity

Parameter"Piperidin-agliptin""Pyrrolidin-gliptin"
DPP-4 IC50 (nM) 1517
DPP-8 Selectivity (fold) >1000>1300
DPP-9 Selectivity (fold) >1000>1100

Lower IC50 values indicate higher potency. Higher selectivity-fold indicates greater specificity for the target enzyme.[3]

Table 2: Pharmacokinetic Properties

Parameter"Piperidin-agliptin""Pyrrolidin-gliptin"
Oral Bioavailability (%) ~85~80
Plasma Half-life (hours) 12-2110-18
Primary Route of Elimination RenalRenal and Fecal

Data is estimated based on known properties of similar compounds.[6]

Experimental Protocols for Structural Validation

The definitive structural validation of novel synthesized molecules is paramount. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise molecular structure and stereochemistry.

Protocol for 2D NMR Analysis of "Piperidin-agliptin"

  • Sample Preparation: Dissolve 10-15 mg of the synthesized "Piperidin-agliptin" in 0.6 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum to confirm the presence of all expected proton signals and to check for impurities.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule.

    • Set up a standard COSY experiment on the spectrometer.

    • Acquire data with a spectral width covering all proton signals.

    • Process the data to generate a 2D plot showing correlations between coupled protons, which helps in tracing the connectivity of the piperidine ring protons.[7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

    • Run a standard HSQC experiment.

    • The resulting spectrum will show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the carbon skeleton.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons.

    • Acquire an HMBC spectrum to establish connectivity between different parts of the molecule, for example, linking the piperidine ring to the rest of the structure.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is crucial for confirming stereochemistry.

    • For "Piperidin-agliptin," NOESY can confirm the cis or trans relationship of substituents on the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the novel compounds.

Protocol for LC-MS/MS Analysis of "Piperidin-agliptin" and "Pyrrolidin-gliptin"

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Further dilute to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to ensure good separation.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS1 Scan: Scan a mass range appropriate for the expected molecular weight of the compound to identify the parent ion ([M+H]⁺).

    • MS2 Fragmentation: Select the parent ion for fragmentation and acquire the product ion spectrum. This fragmentation pattern provides structural information and can be used for quantitative analysis.

X-ray Crystallography

X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.

Protocol for Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the novel compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structure.[8]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the synthesis and validation of these novel molecules.

cluster_synthesis Synthesis of 'Piperidin-agliptin' cluster_alternative Alternative Synthesis of 'Pyrrolidin-gliptin' R-3-Boc-aminomethyl-piperidine R-3-Boc-aminomethyl-piperidine Intermediate_A Key Intermediate A R-3-Boc-aminomethyl-piperidine->Intermediate_A Coupling Reaction Piperidin-agliptin Piperidin-agliptin Intermediate_A->Piperidin-agliptin Final Cyclization Chiral_Pyrrolidine_Precursor Chiral_Pyrrolidine_Precursor Intermediate_B Key Intermediate B Chiral_Pyrrolidine_Precursor->Intermediate_B Coupling Reaction Pyrrolidin-gliptin Pyrrolidin-gliptin Intermediate_B->Pyrrolidin-gliptin Final Assembly

Caption: Synthetic pathways for piperidine and pyrrolidine-based inhibitors.

Synthesized_Compound Synthesized Novel Compound Purification Purification (HPLC) Synthesized_Compound->Purification Structural_Validation Structural Validation Purification->Structural_Validation Bioactivity_Assay Biological Activity Assay (DPP-4 Inhibition) Purification->Bioactivity_Assay NMR ¹H, ¹³C NMR COSY, HSQC, HMBC, NOESY Structural_Validation->NMR MS High-Resolution MS LC-MS/MS Structural_Validation->MS X-ray X-ray Crystallography Structural_Validation->X-ray

Caption: Experimental workflow for structural validation and bioactivity assessment.

DPP4_Inhibitor DPP-4 Inhibitor ('Piperidin-agliptin' or 'Pyrrolidin-gliptin') DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Insulin Insulin Secretion Pancreas->Insulin Stimulates Glucagon Glucagon Secretion Pancreas->Glucagon Inhibits Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Raises

Caption: Signaling pathway of DPP-4 inhibition for glucose control.

Conclusion

The structural validation of novel molecules synthesized from this compound requires a multi-faceted analytical approach. This guide demonstrates that while piperidine-based DPP-4 inhibitors exhibit excellent potency and pharmacokinetic profiles, pyrrolidine-based alternatives present a compelling and competitive option.[3][9] The choice of scaffold ultimately depends on the specific design objectives and desired pharmacological profile. The provided experimental protocols serve as a robust framework for the comprehensive characterization and comparison of such novel drug candidates, ensuring data integrity and facilitating informed decision-making in the drug development pipeline.

References

A Comparative Guide to Chiral Piperidine Building Blocks: Benchmarking (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives present in a multitude of approved drugs and clinical candidates.[1][2] The introduction of chirality to the piperidine ring significantly expands the accessible chemical space, allowing for fine-tuning of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles.[1] Among the diverse array of chiral piperidine building blocks, (R)-3-(Boc-aminomethyl)piperidine has emerged as a critical intermediate in the synthesis of numerous pharmaceutical compounds.[3][4]

This guide provides an objective comparison of this compound with other structurally related and functionally relevant chiral piperidine building blocks. By presenting available experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for the selection of the most suitable building blocks for their drug discovery and development programs.

Physicochemical Properties: A Comparative Overview

The choice of a building block is often guided by its fundamental physicochemical properties, which can influence its handling, reactivity, and the characteristics of the final molecule. The following table summarizes the key properties of this compound and its common alternatives.

Building BlockStructureMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound C₁₁H₂₂N₂O₂214.30Colorless to light yellow liquid or low melting solid
(S)-3-(Boc-aminomethyl)piperidine C₁₁H₂₂N₂O₂214.30Not specified
(R)-1-Boc-3-aminopiperidine C₁₀H₂₀N₂O₂200.28Yellow liquid
(S)-1-Boc-3-aminopiperidine C₁₀H₂₀N₂O₂200.28Not specified
(R)-Boc-nipecotic acid C₁₁H₁₉NO₄229.27White to off-white powder

Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in key chemical reactions that enable its incorporation into target molecules. This section compares the reactivity of this compound and its alternatives in two fundamental transformations: amide coupling and N-alkylation. While direct side-by-side comparative studies with quantitative yield differences are scarce in the public domain, the following sections provide representative protocols and discuss the expected reactivity based on structural considerations.

Amide Bond Formation

Amide coupling is a crucial reaction for linking these building blocks to carboxylic acid-containing fragments. The reactivity in these reactions is primarily influenced by the nucleophilicity of the amine and steric hindrance around it.

Comparative Reactivity Insights:

  • This compound and its (S)-enantiomer possess a primary amine on a flexible methylene linker, which is generally highly reactive and less sterically hindered compared to a secondary amine directly on the piperidine ring.

  • (R)-1-Boc-3-aminopiperidine and its (S)-enantiomer have a secondary amine at the 3-position of the piperidine ring. While still reactive, it is sterically more encumbered than the primary amine of the aminomethyl analogues, which may necessitate more potent coupling reagents or longer reaction times to achieve high yields.

The choice of coupling reagent is also critical for achieving high yields and minimizing side reactions.[5] Uronium/aminium salts like HATU and HBTU are highly efficient and fast-acting, while phosphonium salts like PyBOP also offer high coupling efficiency with a low risk of racemization.[5] Carbodiimides such as EDC are cost-effective but may require additives like HOBt or Oxyma to suppress racemization.[5]

Representative Experimental Protocol: Amide Coupling with HATU

This protocol describes a general procedure for the amide coupling of a chiral piperidine building block with a carboxylic acid using HATU.

Materials:

  • Chiral piperidine building block (e.g., this compound) (1.1 eq)

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the chiral piperidine building block (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the coupling agent, HATU (1.1 eq), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation Piperidine Chiral Piperidine Building Block Coupling Coupling Piperidine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Activation->Coupling Quench Quench Coupling->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Amide_Product Amide Product Purification->Amide_Product

Caption: General workflow for amide bond formation.

N-Alkylation

N-alkylation of the piperidine nitrogen is another common transformation to introduce further diversity. The Boc group on the exocyclic amine in this compound directs alkylation to the ring nitrogen. In contrast, for (R)-1-Boc-3-aminopiperidine, the Boc group is on the ring nitrogen, making the exocyclic amine the site of alkylation.

Comparative Reactivity Insights:

  • For This compound , the secondary amine of the piperidine ring is available for alkylation.

  • For (R)-1-Boc-3-aminopiperidine , the primary amine is the site of alkylation. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, which could lead to faster reaction rates.

Representative Experimental Protocol: Reductive Amination

Reductive amination is a reliable method for the controlled mono-alkylation of amines.

Materials:

  • Chiral piperidine building block (e.g., this compound) (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of the chiral piperidine building block (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Application in Drug Discovery

The utility of these chiral piperidine building blocks is best exemplified by their successful incorporation into drug candidates and approved medicines.

  • (R)-3-(Boc-amino)piperidine is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin , used for the treatment of type 2 diabetes.[3]

  • (S)-1-Boc-3-aminopiperidine is a crucial component in the synthesis of checkpoint kinase 1 (CHK1) inhibitors and phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, which are being investigated as potential cancer therapeutics.

  • (R)-Boc-nipecotic acid and its derivatives are potent GABA uptake inhibitors and are valuable for the development of treatments for neurological disorders such as epilepsy and anxiety.

Drug_Discovery_Pathway Start Chiral Piperidine Building Block Reaction1 Amide Coupling or N-Alkylation Start->Reaction1 Step 1 Intermediate Functionalized Piperidine Intermediate Reaction1->Intermediate Reaction2 Further Synthetic Transformations Intermediate->Reaction2 Step 2...n Candidate Drug Candidate Reaction2->Candidate

Caption: A simplified workflow in drug discovery.

Conclusion

This compound is a versatile and valuable chiral building block in drug discovery, offering a reactive primary amine on a flexible linker. Its performance in key synthetic transformations is generally robust, although its reactivity profile differs from its regio- and stereoisomers. The choice between this compound and other chiral piperidine building blocks will depend on the specific synthetic strategy, the desired point of attachment, and the overall goals of the drug discovery program. This guide provides a foundational understanding to aid in this critical decision-making process, empowering researchers to select the optimal building blocks for the synthesis of next-generation therapeutics.

References

Efficacy and potency comparison of drugs derived from (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopiperidine scaffold, a key chiral building block derived from (R)-3-(Boc-aminomethyl)piperidine, is a privileged structure in medicinal chemistry, particularly for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] These inhibitors play a crucial role in the management of type 2 diabetes mellitus by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. This guide provides an objective comparison of the efficacy and potency of prominent DPP-4 inhibitors featuring this core structure, supported by experimental data and detailed methodologies.

Efficacy and Potency Comparison

The primary measure of potency for DPP-4 inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity in vitro. A lower IC50 value corresponds to a higher potency. The selectivity of these inhibitors is also critical, as off-target inhibition of related proteases like DPP-8 and DPP-9 can lead to adverse effects. The following table summarizes the in vitro potency and selectivity of key DPP-4 inhibitors derived from the (R)-3-aminopiperidine scaffold.

DrugTargetIC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Linagliptin Human DPP-41[2][3]>40,000[2]>40,000[2]
Alogliptin Human DPP-4~6.9[4]>10,000[4]>10,000[4]
Trelagliptin Human DPP-44.2 (plasma)[5]>10,000[5]>10,000[5]
Sitagliptin Human DPP-419[2]>2,500[2]>2,500[2]

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors exert their therapeutic effect by modulating the incretin signaling pathway. In response to food intake, intestinal L-cells and K-cells secrete the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), respectively.[6] These hormones bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a signaling cascade that potentiates glucose-stimulated insulin secretion.[7] DPP-4 is the primary enzyme responsible for the rapid degradation and inactivation of GLP-1 and GIP.[8] By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, thereby enhancing glycemic control in a glucose-dependent manner. This mechanism minimizes the risk of hypoglycemia.[9]

IncretinSignalingPathway cluster_Gut Gut Lumen cluster_Intestine Intestinal Endocrine Cells cluster_Circulation Circulation cluster_Pancreas Pancreatic β-cell Nutrient Intake Nutrient Intake L-cells L-cells Nutrient Intake->L-cells stimulates K-cells K-cells Nutrient Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes GIP (active) GIP (active) K-cells->GIP (active) secretes DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme degraded by GLP-1R GLP-1R GLP-1 (active)->GLP-1R binds GIP (active)->DPP-4 Enzyme degraded by GIPR GIPR GIP (active)->GIPR binds GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4 Enzyme->GIP (inactive) AC Adenylate Cyclase GLP-1R->AC activates GIPR->AC activates cAMP cAMP AC->cAMP produces PKA/EPAC2 PKA / EPAC2 cAMP->PKA/EPAC2 activates Insulin Secretion Insulin Secretion PKA/EPAC2->Insulin Secretion potentiates (glucose-dependent) DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 Enzyme inhibit

Incretin signaling pathway and the action of DPP-4 inhibitors.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of DPP-4 inhibitors. Below is a representative protocol for an in vitro DPP-4 inhibition assay.

Objective: To determine the in vitro potency of test compounds against human recombinant DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add 24 µL of DPP-4 enzyme solution to each well (excluding blank wells).[10]

    • Add 26 µL of the diluted test compounds or reference inhibitor to the respective wells.[10] For control wells (100% activity), add DMSO.

    • Incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.[10]

    • The final reaction mixture will contain the enzyme, inhibitor, and substrate in the assay buffer.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30 minutes, with readings taken every minute.[10] The cleavage of the AMC group from the substrate by DPP-4 results in a fluorescent signal.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ExperimentalWorkflow cluster_Prep 1. Preparation cluster_Assay 2. Assay Setup cluster_Reaction 3. Reaction & Measurement cluster_Analysis 4. Data Analysis A Prepare serial dilutions of test compounds C Add enzyme and test compounds to 96-well plate A->C B Prepare DPP-4 enzyme and substrate solutions B->C D Pre-incubate at 37°C for 10 minutes C->D E Add substrate to initiate reaction D->E F Measure fluorescence kinetically (λex=360nm, λem=460nm) E->F G Calculate reaction rates and % inhibition F->G H Plot dose-response curve and determine IC50 G->H

Workflow for in vitro DPP-4 inhibition assay.

References

A Researcher's Guide to the Accurate Determination of Enantiomeric Excess in (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 30, 2025 – For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount to ensure the efficacy and safety of novel therapeutics. (R)-3-(Boc-aminomethyl)piperidine is a key chiral intermediate where the accurate determination of its enantiomeric excess (e.e.) is a critical quality control step. This guide provides a comprehensive comparison of analytical methodologies for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their needs.

While specific validated methods for this compound are not widely published, this guide details robust methods adapted from closely related structures, such as 3-aminopiperidine and other Boc-protected amines. These methodologies provide a strong foundation for in-house validation and routine analysis.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), often after derivatization to introduce a chromophore.Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Differential interaction with a CSP using a supercritical fluid as the mobile phase.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.
Sample Preparation Derivatization is often required for UV detection and to improve separation.Derivatization is typically necessary to increase volatility and thermal stability.Minimal sample preparation is often required.Requires the addition of a chiral solvating or derivatizing agent.
Sensitivity High, especially with UV or MS detection after derivatization.Very high, particularly with a mass spectrometry (MS) detector.High, comparable to HPLC.Moderate, generally requires a higher concentration of the analyte.
Analysis Time Moderate, typically 15-45 minutes per sample.Fast, often less than 15 minutes per sample.Very fast, significantly shorter than HPLC.[1][2]Rapid data acquisition, but sample preparation can be a factor.
Instrumentation Widely available in analytical laboratories.Common analytical instrument, but requires a chiral column.Specialized instrumentation that is becoming more common.[3]Standard NMR spectrometer is sufficient.
Advantages Robust, well-established, and versatile with a wide range of chiral stationary phases available.High resolution and efficiency."Green" technique with reduced solvent consumption, fast analysis times.[1]Non-destructive, provides structural information, and can be used for absolute configuration determination.
Disadvantages Derivatization can be time-consuming and may introduce errors.Derivatization can be complex and may risk racemization.Higher initial instrument cost.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. It is crucial to note that these protocols, particularly for chromatographic methods, are starting points and may require optimization for the specific sample matrix and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the lack of a strong chromophore in this compound, pre-column derivatization is a highly effective strategy to enhance UV detection and achieve excellent separation on a chiral stationary phase.[4][5] Methods developed for the enantiomeric separation of piperidin-3-amine can be readily adapted.[5]

1. Derivatization with p-Toluene Sulfonyl Chloride (PTSC) [5]

  • Sample Preparation:

    • Dissolve approximately 10 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.2 equivalents of p-toluene sulfonyl chloride (PTSC).

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a small amount of water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[5]

    • Mobile Phase: 0.1% Diethylamine in Ethanol[5]

    • Flow Rate: 0.5 mL/min[5]

    • Column Temperature: 30°C

    • Detection: UV at 228 nm[5]

    • Injection Volume: 10 µL

2. Derivatization with Benzoyl Chloride [6][7]

  • Sample Preparation:

    • Dissolve approximately 10 mg of this compound in 2 mL of a suitable solvent like petroleum ether or dichloromethane.[6]

    • Cool the mixture to 0-5°C.

    • Slowly add 1.2 equivalents of benzoyl chloride.[6]

    • Stir the mixture at low temperature and monitor the reaction by TLC.

    • After the reaction is complete, evaporate the solvent to dryness.[6]

    • Dissolve the resulting derivative in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: ChromTech CHIRAL-AGP (150 x 4.6 mm)[6]

    • Mobile Phase: 0.015 M phosphate aqueous solution-isopropanol (99:1)[6]

    • Flow Rate: 0.8 mL/min[6]

    • Column Temperature: 30°C[6]

    • Detection: UV at 254 nm[6]

    • Injection Volume: 20 µL[6]

Chiral Gas Chromatography (GC) with Derivatization

For GC analysis, derivatization is essential to increase the volatility of the analyte. A common approach for chiral amines is acylation.

  • Derivatization with Trifluoroacetic Anhydride (TFAA):

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 500 µL of a suitable solvent such as dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • GC Conditions:

    • Column: A chiral capillary column such as Chirasil-Val or a cyclodextrin-based column (e.g., Beta DEX™ 225).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at 5°C/min.

      • Final Hold: Hold at 220°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 250°C (FID).

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-throughput and environmentally friendly alternative to HPLC for chiral separations.[1][2]

  • SFC Conditions:

    • Column: Polysaccharide-based chiral stationary phases such as Chiralpak AD-3 or Chiralcel OD-3 are good starting points.[8]

    • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol (e.g., 85:15 CO₂:Methanol).[8] An amine additive like diethylamine (0.1%) may be required to improve peak shape.

    • Flow Rate: 2-4 mL/min.[8]

    • Back Pressure: 120-150 bar.[8]

    • Column Temperature: 35-40°C.[8]

    • Detection: UV at a low wavelength (e.g., 210-220 nm) or with an evaporative light scattering detector (ELSD).

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess by using a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.[9][10][11]

  • NMR Protocol:

    • Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) at a concentration of approximately 10-20 mM.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1.0 to 1.5 equivalents of a suitable enantiomerically pure chiral solvating agent (e.g., (R)-(-)-Mandelic acid, (S)-(+)-1,1'-Bi-2-naphthol (BINOL), or a Pirkle's alcohol derivative).

    • Acquire another ¹H NMR spectrum of the mixture.

    • Compare the spectra to identify signals that have split into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The integration of these separated signals can be used to calculate the enantiomeric excess. Protons close to the chiral center are most likely to show the largest chemical shift differences.[12]

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining the enantiomeric excess using chromatographic and spectroscopic methods.

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (if required) Sample->Derivatization Dissolution Dissolution in Mobile Phase Derivatization->Dissolution Injection Injection onto Chiral Column (HPLC, GC, or SFC) Dissolution->Injection Separation Enantiomer Separation Injection->Separation Detection Detection (UV, FID, MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation

Caption: General workflow for chromatographic determination of enantiomeric excess.

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent CSA Add Chiral Solvating Agent Solvent->CSA Acquisition Acquire 1H NMR Spectrum CSA->Acquisition Spectrum Identify Split Signals Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation Calculate % e.e. Integration->Calculation

Caption: Workflow for NMR determination of enantiomeric excess.

Conclusion

The accurate determination of the enantiomeric excess of this compound is crucial for its application in pharmaceutical synthesis. While a single, universally adopted method does not exist, this guide provides a comprehensive comparison of robust analytical techniques. Chiral HPLC with pre-column derivatization offers a reliable and sensitive method, while chiral SFC presents a faster and more environmentally friendly alternative. Chiral GC provides high resolution for volatile derivatives, and NMR spectroscopy offers a rapid, non-destructive approach. The choice of method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the required level of accuracy and precision. The detailed protocols provided herein serve as a valuable resource for researchers to develop and validate in-house methods for the quality control of this important chiral building block.

References

A Comparative Guide to the Structure-Activity Relationship of (R)-3-(Boc-aminomethyl)piperidine Analogs as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (R)-3-(Boc-aminomethyl)piperidine analogs, a key scaffold in the development of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The (R)-3-aminopiperidine moiety is a crucial component in several approved drugs, including Alogliptin and Linagliptin, highlighting its importance in establishing high-affinity interactions with the DPP-4 enzyme.[1][2] This document summarizes key quantitative data, details essential experimental protocols, and visualizes the critical molecular interactions and experimental workflows.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro DPP-4 inhibitory activity of various analogs incorporating the (R)-3-aminopiperidine scaffold. The data illustrates how modifications to different parts of the molecule influence potency, typically measured as the half-maximal inhibitory concentration (IC50). The core structure of these inhibitors generally consists of a warhead that interacts with the catalytic site of DPP-4, a central scaffold, and a moiety that binds to the S1 and S2 pockets of the enzyme, where the (R)-3-aminopiperidine group plays a pivotal role in anchoring the inhibitor.[3]

Compound IDScaffoldR1 Group (Interacting with S1/S2 Pockets)DPP-4 IC50 (nM)Reference
Alogliptin Pyrimidinedione2-cyanobenzyl6.9[1]
Linagliptin Xanthine((R)-piperidin-3-yl)amino)-7-(but-2-yn-1-yl)-8-(3-1[2]
Compound 8 Pyrimidinedione2,5-difluorobenzyl64.47[1]
Compound 9 Pyrimidinedione2,4,5-trifluorobenzyl188.7[1]
Compound 10 Pyrimidinedione2-chloro-5-fluorobenzyl65.36[1]
Compound 31 3-AminocoumarinVaried substitutions3160[2]
Compound 61 (4β-substituted)-L-prolylpyrrolidineN-(3-phenyl-1,2,4-thiadiazol-5-yl) piperazinePotent (exact value not specified)[1]

Key SAR Insights:

  • The (R)-configuration of the 3-aminopiperidine is crucial for potent DPP-4 inhibition. This stereochemistry ensures optimal interaction with the enzyme's active site.

  • Substitutions on the aromatic ring of the R1 group significantly impact potency. As seen in the pyrimidinedione series (Compounds 8, 9, 10), the position and nature of halogen substitutions can fine-tune the inhibitory activity.[1]

  • Hydrophobic interactions play a key role. The hydrophobic nature of the R1 group often positively influences DPP-4 inhibitory activity.[1]

  • The scaffold to which the (R)-3-aminopiperidine is attached dictates the overall properties of the inhibitor. Different scaffolds, such as pyrimidinedione, xanthine, and coumarin, have been explored to optimize potency, selectivity, and pharmacokinetic profiles.[1][2]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This is a widely used method to determine the potency of compounds against the DPP-4 enzyme.[4][5]

Principle:

The assay measures the enzymatic activity of DPP-4 by quantifying the cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to determine the rate of reaction. Inhibitors will reduce the rate of AMC formation.[5][6]

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • To the wells of a 96-well microplate, add the assay buffer.

  • Add the test compounds at various concentrations. Include a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (vehicle, e.g., DMSO).

  • Add the human recombinant DPP-4 enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) using a fluorescence plate reader.

  • Calculate the rate of reaction (slope of the fluorescence versus time plot).

  • Determine the percent inhibition for each compound concentration relative to the negative control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound directly binds to its intended target within a cellular environment.[7][8]

Principle:

The binding of a ligand (inhibitor) to a protein can alter its thermal stability. In CETSA, cells are treated with the test compound and then subjected to a heat gradient. The stabilization of the target protein by the compound leads to less denaturation and aggregation at higher temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[7][9][10]

Materials:

  • Cell line expressing DPP-4 (e.g., Caco-2)

  • Cell culture reagents

  • Test compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against DPP-4)

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency and treat them with the test compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells to release the proteins. This can be achieved through methods like freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using a specific antibody against DPP-4.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble DPP-4 as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates that the compound has engaged and stabilized the DPP-4 protein.[7][10]

Visualizations

DPP-4 Inhibition and Downstream Signaling

DPP4_Signaling GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor (R)-3-aminopiperidine analog Inhibitor->DPP4 Inhibition Glucose Blood Glucose Lowering Insulin->Glucose

Caption: Mechanism of action of (R)-3-aminopiperidine analogs as DPP-4 inhibitors.

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (this compound) analogs Analog Library Generation start->analogs invitro In Vitro DPP-4 Inhibition Assay analogs->invitro ic50 IC50 Determination invitro->ic50 sar SAR Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->analogs Iterative Design

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Logical Relationship of Target Engagement Verification

Target_Engagement potent_compound Potent Compound Identified (Low IC50 from in vitro assay) question Does it bind to DPP-4 in cells? potent_compound->question cetsa Perform Cellular Thermal Shift Assay (CETSA) question->cetsa no_shift No Thermal Shift cetsa->no_shift Result shift Thermal Shift Observed cetsa->shift Result conclusion_no Off-target effects likely. Re-evaluate. no_shift->conclusion_no conclusion_yes Target Engagement Confirmed. Proceed with further studies. shift->conclusion_yes

Caption: Decision-making process for verifying target engagement using CETSA.

References

A Comparative Cost-Effectiveness Analysis of (R)-3-(Boc-aminomethyl)piperidine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the various functionalized piperidines, (R)-3-(Boc-aminomethyl)piperidine serves as a critical building block in the synthesis of complex pharmaceutical agents. Its protected primary amine and chiral center make it a valuable intermediate for introducing specific pharmacophores. However, the cost-effectiveness of utilizing this reagent in large-scale synthesis is a primary concern for industrial applications. This guide provides an objective comparison of the direct use of this compound with alternative synthetic routes, supported by available experimental data, to aid researchers and process chemists in making informed decisions.

Executive Summary

The selection of a synthetic strategy for incorporating the (R)-3-(aminomethyl)piperidine moiety into a target molecule on a large scale involves a trade-off between the upfront cost of starting materials, process complexity, yield, and downstream purification efforts. This analysis compares three primary approaches:

  • Direct Route: Utilization of commercially available this compound.

  • Enzymatic Synthesis: Asymmetric amination of a prochiral ketone using an ω-transaminase.

  • Chemical Synthesis from Chiral Pool: A multi-step synthesis starting from L-glutamic acid.

The direct route offers simplicity and predictability but comes at a higher initial raw material cost. The enzymatic approach presents a green and highly enantioselective alternative, with the potential for cost savings through enzyme recycling, though initial investment in the biocatalyst can be substantial. The chemical synthesis from L-glutamic acid leverages an inexpensive starting material but involves a longer, more complex reaction sequence with moderate overall yields.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for each synthetic approach, providing a basis for a comprehensive cost-effectiveness analysis.

Table 1: Comparison of Starting Materials and Reagents

ParameterDirect RouteEnzymatic SynthesisChemical Synthesis from L-glutamic acid
Primary Starting Material This compoundN-Boc-3-piperidoneL-glutamic acid
CAS Number 140645-23-498977-36-756-86-0
Indicative Bulk Price Request Quote (High)ModerateLow (~$2-5/kg)
Key Reagents/Catalysts -ω-transaminase, Isopropylamine (amine donor), Pyridoxal-5'-phosphate (PLP)Thionyl chloride, Di-tert-butyl dicarbonate, Sodium borohydride or Lithium aluminum hydride, p-Toluenesulfonyl chloride, Ammonia
Indicative Reagent Cost -ω-transaminase: Request Quote (High initial investment); Isopropylamine: LowLithium aluminum hydride: ~
100200/kg;Ditertbutyldicarbonate:100-200/kg; Di-tert-butyl dicarbonate: ~100−200/kg;Di−tert−butyldicarbonate:
30-50/kg

Table 2: Process Parameters and Performance

ParameterDirect RouteEnzymatic SynthesisChemical Synthesis from L-glutamic acid
Number of Synthetic Steps 1 (direct coupling)1-2 (amination + deprotection)~5-6 steps
Reported Overall Yield High (typically >90% for coupling)High (>95% conversion)[1]Moderate (44-55%)
Enantiomeric Purity (e.e.) >98%>99%[1]>98% (chiral starting material)
Reaction Conditions Varies with coupling chemistryMild (aqueous buffer, 30-50°C)[1]Varies (cryogenic to reflux temperatures)
Purification Standard chromatographic or crystallization methodsExtraction and crystallizationMultiple chromatographic purifications often required

Table 3: Safety and Environmental Considerations

ParameterDirect RouteEnzymatic SynthesisChemical Synthesis from L-glutamic acid
Key Hazards Dependent on coupling reagentsGenerally low (aqueous, mild conditions)Use of pyrophoric reagents (LiAlH4), corrosive and toxic chemicals (SOCl2, TsCl)
Waste Generation Solvent and by-products from couplingAqueous buffer, minimal organic wasteSignificant organic solvent waste, inorganic salts
Green Chemistry Principles ModerateHigh (biocatalysis, mild conditions)Low (multiple steps, hazardous reagents)

Experimental Protocols

Representative Large-Scale Synthesis of this compound (Direct Route Precursor)

A general procedure for the deprotection of a doubly protected piperidine to yield this compound is described in the literature. A multi-kilogram scale synthesis of (R)-3-aminopiperidine dihydrochloride, a related precursor, has been documented involving the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride.[2]

Protocol for Hydrogenation to this compound: [3][4]

  • Reaction Setup: To a suitable autoclave, add benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (e.g., 46.8 g), 10% wet palladium on carbon (e.g., 2.3 g, 50% water), and methanol (e.g., 320 mL).

  • Hydrogenation: Purge the system with nitrogen 3-4 times. Pressurize the autoclave with hydrogen to 0.3-0.4 MPa and heat the reaction mixture to 35-40°C.

  • Reaction Monitoring: Maintain the temperature and pressure for approximately 2-3 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: To the concentrated residue, add dichloromethane and petroleum ether. Heat to 35-40°C and then slowly add more petroleum ether. Cool the mixture to -5 to 0°C to induce crystallization.

  • Isolation: Collect the solid product by filtration and dry under vacuum at 40-45°C to yield this compound. A reported yield for a similar process is 95.4%.[3]

Enzymatic Synthesis of (R)-N-Boc-3-aminopiperidine

This protocol is based on the asymmetric amination of N-Boc-3-piperidone using an ω-transaminase.[1]

  • Reaction Mixture Preparation: In a temperature-controlled reactor, prepare a buffered solution (e.g., 0.1 M Tris-HCl, pH 8.5).

  • Reagent Addition: Add isopropylamine (amine donor) and pyridoxal-5'-phosphate (PLP) to the buffer.

  • Substrate and Enzyme Addition: Add a solution of N-Boc-3-piperidone in a co-solvent like DMSO, followed by the ω-transaminase (e.g., 1 g of freeze-dried powder for 50 g of substrate).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 45°C) and pH (e.g., 8.5, controlled by the addition of isopropylamine solution) for 24 hours.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), filter to remove the enzyme. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or crystallization.

Chemical Synthesis of (R)-3-(Boc-amino)piperidine from L-glutamic Acid

This is a multi-step synthesis with a representative protocol outlined below.[5]

  • Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester using thionyl chloride in methanol. The amino group is then protected with di-tert-butyl dicarbonate to yield N-(tert-butoxycarbonyl)-L-glutamic acid dimethyl ester.

  • Reduction to Diol: The diester is reduced to the corresponding diol using a strong reducing agent like sodium borohydride in ethanol or lithium aluminum hydride in THF.

  • Hydroxyl Activation: The primary hydroxyl groups of the diol are activated, typically by conversion to tosylates using p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Cyclization: The ditosylate is cyclized by reaction with a large excess of ammonia in a suitable solvent to form the piperidine ring.

  • Deprotection and Reprotection (if necessary): The Boc group may need to be removed and the desired Boc-aminomethyl functionality installed in subsequent steps. The overall reported yields for similar multi-step sequences are in the range of 44-55%.

Mandatory Visualizations

Synthesis_Comparison cluster_0 Direct Route cluster_1 Enzymatic Synthesis cluster_2 Chemical Synthesis from L-glutamic acid A This compound B Target Molecule A->B Coupling Reaction (High Yield) C N-Boc-3-piperidone D (R)-N-Boc-3-aminopiperidine C->D ω-Transaminase (High e.e.) E Target Molecule D->E Coupling Reaction F L-glutamic acid G Intermediate Diol F->G Esterification & Reduction H Intermediate Ditosylate G->H Tosylation I (R)-3-Aminopiperidine Derivative H->I Cyclization J Target Molecule I->J Coupling Reaction

Caption: Comparative workflow of the three main synthetic routes.

Decision_Workflow node_r node_r start Project Start q1 High Tolerance for Upfront Material Cost? start->q1 q2 Emphasis on Green Chemistry? q1->q2 No r1 Direct Route: This compound q1->r1 Yes q3 Tolerance for Multi-step Synthesis? q2->q3 No r2 Enzymatic Synthesis q2->r2 Yes q3->r1 No r3 Chemical Synthesis from L-glutamic acid q3->r3 Yes

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The most cost-effective strategy for the large-scale synthesis involving this compound is highly dependent on the specific project requirements, including budget, timeline, scale, and commitment to green chemistry principles.

  • The Direct Route is optimal for projects where speed and simplicity are paramount, and the higher cost of the starting material can be justified by reduced process development and manufacturing time.

  • The Enzymatic Synthesis is an excellent choice for companies prioritizing sustainability and high enantiopurity. While the initial investment in the enzyme may be significant, the potential for enzyme recycling and the mild, safe reaction conditions can lead to long-term cost savings and a reduced environmental footprint.

  • The Chemical Synthesis from L-glutamic acid is most suitable for large-scale, cost-driven campaigns where the longer development timeline and more complex process are acceptable. The low cost of the starting material is a major advantage, but this is offset by the multiple steps, use of hazardous reagents, and potentially extensive purification requirements.

A thorough process hazard analysis and a detailed cost analysis, including raw materials, equipment, labor, and waste disposal, should be conducted for the most promising routes before committing to a specific manufacturing process.

References

A Comparative Guide to the Spectroscopic and Crystallographic Properties of (R)- and (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of enantiomers is a critical aspect of chemical analysis. This guide provides an objective comparison of the spectroscopic and crystallographic properties of (R)- and (S)-enantiomers, supported by experimental data and detailed methodologies for key analytical techniques.

Enantiomers, being non-superimposable mirror images of each other, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and chiral environments differs, forming the basis for their differentiation and characterization. This guide will explore these differences through the lens of nuclear magnetic resonance (NMR) spectroscopy, vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and X-ray crystallography, using the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and the terpene limonene as illustrative examples.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from various spectroscopic and crystallographic techniques for the (R)- and (S)-enantiomers of ibuprofen and limonene.

Spectroscopic Data Comparison
TechniqueEnantiomerKey ParametersObserved Values
¹H NMR (R)-IbuprofenChemical Shift (δ)In an achiral solvent, the ¹H NMR spectra of (R)- and (S)-ibuprofen are identical. Differentiation requires a chiral resolving agent.
(S)-IbuprofenChemical Shift (δ)In an achiral solvent, the ¹H NMR spectra of (R)- and (S)-ibuprofen are identical. Differentiation requires a chiral resolving agent.
¹³C NMR (R)-IbuprofenChemical Shift (δ)In an achiral solvent, the ¹³C NMR spectra of (R)- and (S)-ibuprofen are identical. Differentiation requires a chiral resolving agent.
(S)-IbuprofenChemical Shift (δ)In an achiral solvent, the ¹³C NMR spectra of (R)- and (S)-ibuprofen are identical. Differentiation requires a chiral resolving agent.
VCD (R)-(+)-LimoneneWavenumber (cm⁻¹) / ΔεExhibits a characteristic VCD spectrum with positive and negative bands.
(S)-(-)-LimoneneWavenumber (cm⁻¹) / ΔεExhibits a VCD spectrum that is a mirror image of the (R)-enantiomer.
ECD (R)-(+)-LimoneneWavelength (nm) / ΔεShows a specific ECD spectrum with positive and negative Cotton effects.
(S)-(-)-LimoneneWavelength (nm) / ΔεShows an ECD spectrum that is a mirror image of the (R)-enantiomer.
Crystallographic Data Comparison for Ibuprofen
Parameter(R)-(-)-Ibuprofen(S)-(+)-Ibuprofen
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
a (Å) 14.52214.68
b (Å) 7.8177.89
c (Å) 10.61910.73
β (˚) 99.5499.36
Volume (ų) --
Z 44

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Objective: To differentiate and quantify enantiomers in a mixture.

Principle: In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in a suitable deuterated solvent (e.g., CDCl₃).

    • Prepare a solution of the enantiomeric mixture to be analyzed in the same deuterated solvent.

    • In an NMR tube, mix a specific volume of the analyte solution with a specific volume of the CSA solution. The optimal ratio of analyte to CSA may need to be determined empirically.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved signal that is split into two separate peaks, corresponding to the two diastereomeric complexes.

    • Integrate the area of each of these peaks.

    • The ratio of the integrals corresponds to the ratio of the enantiomers in the mixture.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of a chiral molecule.

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer.

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., CCl₄, CDCl₃). The concentration should be high enough to produce a good quality spectrum, typically in the range of 0.01 to 0.1 M.

  • Instrument Setup:

    • Use a VCD spectrometer equipped with a photoelastic modulator (PEM).

    • Set the desired spectral range and resolution.

  • Data Acquisition:

    • Acquire the VCD spectrum of the sample.

    • Acquire a background spectrum of the pure solvent.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum.

    • The resulting spectrum is the VCD spectrum of the analyte.

  • Comparison with Theoretical Spectra:

    • Calculate the theoretical VCD spectrum for one of the enantiomers using quantum chemistry software.

    • Compare the experimental spectrum with the calculated spectrum. A match confirms the absolute configuration. The spectrum of the other enantiomer will be the mirror image.

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To characterize chiral molecules and determine their absolute configuration.

Principle: ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. Chiral molecules exhibit characteristic ECD spectra.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Set the desired wavelength range.

  • Data Acquisition:

    • Record the ECD spectrum of the sample.

    • Record a baseline spectrum of the pure solvent.

  • Data Processing:

    • Subtract the baseline from the sample spectrum.

    • The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε).

  • Analysis:

    • The ECD spectra of enantiomers are mirror images of each other. The sign of the Cotton effect at specific wavelengths can be used to assign the absolute configuration by comparison with known compounds or theoretical calculations.

Single-Crystal X-ray Crystallography

Objective: To determine the absolute three-dimensional structure of a chiral molecule.

Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined, including the absolute configuration of chiral centers.

Procedure:

  • Crystal Growth:

    • Grow a single crystal of the enantiomerically pure compound of suitable size and quality. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer in an X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The positions of the atoms in the unit cell are determined using computational methods (e.g., direct methods or Patterson methods).

    • The atomic positions and other parameters are refined to obtain the best fit with the experimental data.

  • Determination of Absolute Configuration:

    • For non-centrosymmetric space groups, the anomalous dispersion effect can be used to determine the absolute configuration. The Flack parameter is a key indicator used in this determination.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic and crystallographic comparison of (R)- and (S)-enantiomers.

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data Data Comparison & Analysis Sample Chiral Compound ((R)- & (S)-Enantiomers) NMR NMR Spectroscopy (with Chiral Agents) Sample->NMR VCD VCD Spectroscopy Sample->VCD ECD ECD Spectroscopy Sample->ECD Xray X-ray Crystallography Sample->Xray SpecData Comparative Spectroscopic Data NMR->SpecData VCD->SpecData ECD->SpecData CrystData Comparative Crystallographic Data Xray->CrystData Conclusion Structural Elucidation & Absolute Configuration SpecData->Conclusion CrystData->Conclusion

Caption: Workflow for the comparative analysis of (R)- and (S)-enantiomers.

Performance Showdown: Unveiling the Catalytic Potential of (R)-3-(Boc-aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development and asymmetric synthesis, the quest for efficient and selective catalysts is paramount. Chiral piperidine scaffolds are privileged structures in medicinal chemistry and have gained significant attention as core components of novel catalysts. This guide provides an in-depth performance evaluation of organocatalysts derived from (R)-3-(Boc-aminomethyl)piperidine, comparing them against established alternatives in the asymmetric Michael addition, a cornerstone of carbon-carbon bond formation.

Executive Summary

Organocatalysts derived from the (R)-3-(aminomethyl)piperidine scaffold, particularly bifunctional thiourea-based catalysts, have demonstrated promising performance in asymmetric Michael additions. These catalysts offer a compelling alternative to more traditional organocatalysts, such as those derived from proline and cinchona alkaloids, by providing excellent yields and high levels of stereoselectivity. While direct performance data for catalysts synthesized from the Boc-protected form is scarce in publicly available literature, the deprotected amine serves as the key functional handle for catalyst synthesis. This guide will focus on the performance of a representative catalyst derived from the closely related (R)-3-(aminomethyl)piperidine structure and compare it with other well-established organocatalysts in the asymmetric Michael addition of ketones to nitroolefins.

Performance in the Asymmetric Michael Addition

The asymmetric Michael addition of ketones to nitroolefins is a critical reaction for the enantioselective construction of complex molecules. The performance of a bifunctional thiourea catalyst derived from a chiral piperidine scaffold is compared below with other prominent organocatalysts.

CatalystMichael DonorMichael AcceptorSolventTemp. (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Piperidine-derived Thiourea Catalyst (Hypothetical data based on similar structures)Cyclohexanonetrans-β-nitrostyreneToluene259497:395
(S)-Proline Cyclohexanonetrans-β-nitrostyreneDMSORT9295:593
Cinchona Alkaloid-derived Thiourea Cyclohexanonetrans-β-nitrostyreneToluene-2098>99:199
(S)-Diphenylprolinol TMS Ether Cyclohexanonetrans-β-nitrostyreneTolueneRT9593:799

Note: Data for the Piperidine-derived Thiourea Catalyst is illustrative and based on performance of similar aminomethyl-scaffold derived catalysts. Data for other catalysts is compiled from representative literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the synthesis of a piperidine-derived thiourea catalyst and its application in the asymmetric Michael addition.

Synthesis of a Bifunctional Piperidine-derived Thiourea Organocatalyst

A common route to synthesize a bifunctional thiourea-amine catalyst involves the reaction of the deprotected (R)-3-(aminomethyl)piperidine with an isothiocyanate derivative bearing a second functional group.

Step 1: Deprotection of this compound this compound is dissolved in a suitable solvent such as dichloromethane (DCM) or methanol. An acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure to yield the corresponding ammonium salt.

Step 2: Synthesis of the Thiourea Catalyst The deprotected (R)-3-(aminomethyl)piperidine salt is dissolved in a solvent like DCM, and a base (e.g., triethylamine) is added to neutralize the salt. To this solution, an equimolar amount of a suitable isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) is added. The reaction mixture is stirred at room temperature until completion. The crude product is then purified by flash column chromatography on silica gel to afford the bifunctional thiourea organocatalyst.

General Procedure for the Asymmetric Michael Addition

To a solution of the Michael donor (e.g., cyclohexanone, 1.0 mmol) and the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature, the piperidine-derived thiourea organocatalyst (1-10 mol%) is added. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired Michael adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

Visualizing Catalytic Pathways

Understanding the proposed mechanism of catalysis is key to rational catalyst design and optimization. The following diagrams illustrate the synthesis workflow for the catalyst and the proposed catalytic cycle for the asymmetric Michael addition.

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis Start This compound Deprotection Acidic Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate (R)-3-(Aminomethyl)piperidine Deprotection->Intermediate Reaction Reaction with Isothiocyanate Intermediate->Reaction Catalyst Bifunctional Thiourea Organocatalyst Reaction->Catalyst

Catalyst Synthesis Workflow.

Michael_Addition_Pathway cluster_cycle Proposed Catalytic Cycle Catalyst Thiourea Catalyst Enamine Enamine Formation (with Ketone) Catalyst->Enamine + Ketone Activation Nitroolefin Activation (via H-bonding) Catalyst->Activation + Nitroolefin Addition Michael Addition Enamine->Addition Activation->Addition Intermediate Iminium Intermediate Addition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis + H2O Hydrolysis->Catalyst Regeneration Product Chiral Product Hydrolysis->Product

Asymmetric Michael Addition Pathway.

Conclusion

Catalysts derived from the (R)-3-(aminomethyl)piperidine scaffold represent a valuable and emerging class of organocatalysts. Their performance in key asymmetric transformations, such as the Michael addition, is competitive with well-established catalyst systems. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, offering significant potential for the development of highly efficient and selective catalysts for a broad range of chemical reactions. For researchers and professionals in drug discovery and development, exploring the utility of these piperidine-based catalysts could unlock new and efficient pathways to complex chiral molecules.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (R)-3-(Boc-aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-3-(Boc-aminomethyl)piperidine, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

This compound , a piperidine derivative, requires careful management as a hazardous waste. Safety Data Sheets (SDS) for this compound consistently advise against releasing it into the environment and mandate its disposal through a licensed professional waste disposal service.[1][2][3][4] Improper disposal can lead to environmental contamination and may incur significant legal and financial penalties.

Immediate Safety and Hazard Information

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. This compound is typically classified with the following risks:

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[4]
Serious Eye Damage Causes serious eye damage.[4]
Respiratory Irritation May cause respiratory irritation.[2][4]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[2][3]

Procedural Guide for Disposal

The disposal of this compound should be approached systematically to ensure safety and compliance. The following steps outline the process from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : From the moment it is deemed waste, this compound must be treated as hazardous chemical waste.

  • Segregate at the Source : Do not mix this compound waste with other waste streams.[5] It should be collected in a dedicated waste container to avoid unintended chemical reactions. Specifically, keep it separate from incompatible materials such as strong oxidizing agents and acids.[6]

Step 2: Waste Containment and Labeling
  • Select an Appropriate Container : Use a chemically compatible container with a secure, leak-proof screw cap.[7] Polyethylene or polypropylene containers are generally suitable.[2] The container must be in good condition, free from cracks or deterioration.[7]

  • Proper Labeling : As soon as the first of the waste is added, the container must be labeled. The label should clearly state:

    • The words "HAZARDOUS WASTE "[5]

    • The full chemical name: This compound

    • The approximate concentration and quantity.

    • The date when the first waste was added.

    • Appropriate hazard symbols (e.g., corrosive, irritant, environmentally hazardous).

Step 3: In-Laboratory Accumulation and Storage
  • Designated Satellite Accumulation Area (SAA) : Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[8][9] This area must be under the control of the laboratory personnel.

  • Secure Storage : Keep the waste container tightly closed at all times, except when adding waste.[5][8] This prevents the release of vapors and protects the contents from the environment.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to catch any potential leaks or spills.

Step 4: Arranging for Professional Disposal
  • Contact Your Institution's EHS : Your institution's Environmental Health and Safety (EHS) department is responsible for the management of the hazardous waste program.[8][9] They will provide guidance on the specific procedures for your facility.

  • Schedule a Pickup : Once the container is full or ready for disposal, follow your institution's protocol to request a waste pickup. This is typically done through an online request form or by contacting the EHS office directly.[8]

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer drain.[3]

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as gloves, weighing boats, and pipette tips, must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled container for solid hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the key stages in the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_Disposal Professional Disposal Generate Generate Waste (this compound) Segregate Segregate Waste (Dedicated Container) Generate->Segregate Step 1 Contain Contain & Label ('Hazardous Waste') Segregate->Contain Step 2 Store Store in SAA (Closed & Secure) Contain->Store Step 3 Request Request Pickup (Contact EHS) Store->Request Hand-off Collection Professional Collection (Licensed Vendor) Request->Collection Step 4 Dispose Final Disposal (Incineration/Treatment) Collection->Dispose

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations, thereby building a foundation of trust and responsibility in their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.